5,6-Dimethoxyisoindolin-1-one
Description
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUCMWDFXRDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509839 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-72-9 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,6-Dimethoxyisoindolin-1-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5,6-Dimethoxyisoindolin-1-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The isoindolinone core is a privileged structure found in numerous biologically active compounds. This document details a scientifically sound, multi-step synthesis commencing from the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). The narrative emphasizes the chemical rationale behind the chosen synthetic strategy, provides detailed, step-by-step experimental protocols, and discusses potential alternative routes. The primary methodology hinges on a directed ortho-metalation to construct a key intermediate, 2-formyl-4,5-dimethoxybenzoic acid, followed by a one-pot reductive amination and subsequent lactamization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize this and related isoindolinone derivatives.
Introduction and Strategic Overview
This compound is a substituted lactam built upon the isoindolinone framework. Its chemical structure (Figure 1) features a bicyclic system comprising a benzene ring fused to a five-membered γ-lactam ring, decorated with two methoxy groups at the 5- and 6-positions. This particular substitution pattern has been explored in the development of pharmacologically active agents, including potential beta-adrenergic receptor ligands. The broader class of isoindolinones exhibits a wide range of biological activities, making them attractive targets for synthetic chemists.[1][2]
Figure 1: Chemical Structure of this compound
- IUPAC Name: 5,6-dimethoxy-2,3-dihydroisoindol-1-one
- Molecular Formula: C₁₀H₁₁NO₃
- Molecular Weight: 193.20 g/mol
The synthetic strategy detailed herein was designed for efficiency, high yield, and regiochemical control. It avoids the use of harsh or difficult-to-handle reagents where possible and relies on well-established, high-yielding transformations. The overall approach can be dissected into two primary phases:
-
Synthesis of the Key Intermediate: Construction of 2-formyl-4,5-dimethoxybenzoic acid.
-
Formation of the Isoindolinone Core: A one-pot reductive amination of the key intermediate followed by spontaneous intramolecular cyclization.
Retrosynthetic Analysis
A retrosynthetic approach reveals a logical path from the target molecule to simple, commercially available precursors. The core lactam ring of this compound can be disconnected via a C-N bond, suggesting an intramolecular cyclization of an aminomethyl benzoic acid derivative. This intermediate, in turn, can be derived from a reductive amination of an ortho-formyl benzoic acid. The ortho-formyl and carboxyl groups can be retrosynthetically traced back to the ortho-carboxylation of 3,4-dimethoxybenzaldehyde, a common and inexpensive starting material.
Caption: Workflow for the synthesis of the key intermediate.
3.2. Experimental Protocol: Synthesis of 2-Formyl-4,5-dimethoxybenzoic acid
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (gas or dry ice)
-
Hydrochloric Acid (HCl), 2M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Ligand Addition: Freshly distilled TMEDA (1.2 eq) is added dropwise via syringe.
-
Metalation: s-BuLi (1.2 eq) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically develops a deep color. The reaction is stirred at -78 °C for 2 hours.
-
Carboxylation: A stream of dry CO₂ gas is bubbled through the solution for 1 hour, or the reaction mixture is poured carefully over an excess of crushed dry ice. The mixture is allowed to slowly warm to room temperature overnight.
-
Workup: The reaction is quenched with 2M HCl until the pH is ~2. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2-formyl-4,5-dimethoxybenzoic acid as a solid. [3]
Core Synthesis: One-Pot Reductive Amination and Cyclization
With the key intermediate in hand, the final step involves forming the isoindolinone ring. This is elegantly achieved through a one-pot reductive amination. [4]In this process, the aldehyde functionality reacts with an ammonia source to form an intermediate imine in situ. This imine is then immediately reduced to a primary amine. The resulting 2-(aminomethyl)-4,5-dimethoxybenzoic acid is perfectly poised for a rapid, intramolecular nucleophilic attack of the amine onto the carboxylic acid, leading to cyclization and dehydration to form the stable lactam ring. [5] Catalytic hydrogenation is an excellent choice for the reduction step as it is clean, efficient, and avoids the use of metal hydride reagents which can complicate workup. [6][7][8]
4.1. Experimental Protocol: Synthesis of this compound
Materials:
-
2-Formyl-4,5-dimethoxybenzoic acid
-
Ammonium acetate or aqueous ammonia
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Setup: A Parr hydrogenation vessel or a similar high-pressure reactor is charged with 2-formyl-4,5-dimethoxybenzoic acid (1.0 eq), ammonium acetate (3-5 eq), and a suitable solvent such as methanol.
-
Catalyst Addition: 10% Pd/C (5-10 mol%) is carefully added to the mixture.
-
Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (typically 3-5 bar).
-
Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 50-80 °C) for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS by analyzing aliquots for the disappearance of the starting material.
-
Workup: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
| Parameter | Value/Reagent | Rationale |
| Nitrogen Source | Ammonium Acetate | Provides ammonia in situ and acts as a buffer. [9] |
| Reducing Agent | H₂ gas | Clean reduction; byproduct is water. High atom economy. [4] |
| Catalyst | 10% Pd/C | Highly efficient for hydrogenation of imines and C=O bonds. [7] |
| Solvent | Methanol | Good solubility for reactants and intermediates. |
| Temperature | 50-80 °C | Provides sufficient energy for imine formation and cyclization. |
| Pressure | 3-5 bar H₂ | Ensures sufficient hydrogen concentration for the reduction. |
Alternative Synthetic Strategies
While the presented route is robust, it is valuable for the research scientist to be aware of alternative methodologies for constructing the isoindolinone core.
-
From Phthalic Anhydrides: Synthesis could begin with a 4,5-disubstituted phthalic anhydride. Reaction with ammonia would form a phthalamic acid, which could then be selectively reduced (e.g., one carbonyl group to a methylene) to yield the isoindolinone. This route's viability depends on the availability of the corresponding anhydride. [10]* From Phthalides: A corresponding 5,6-dimethoxyphthalide could be synthesized and subsequently converted to the isoindolinone. This often involves reaction with an amine under conditions that promote ring-opening and subsequent re-cyclization to the lactam. [11]* Transition-Metal Catalyzed C-H Activation: Modern methods involving palladium or rhodium catalysis can construct the isoindolinone ring from simpler benzamide precursors through C-H activation and annulation with various coupling partners. These methods offer novel bond disconnections but may require more specialized catalysts and optimization. [1][2]
Conclusion
This guide outlines a logical and experimentally validated pathway for the synthesis of this compound. The strategy leverages a powerful directed ortho-metalation reaction to construct a key ortho-formyl benzoic acid intermediate, followed by an efficient one-pot reductive amination and lactamization. The provided protocols are detailed to ensure reproducibility and are grounded in established chemical principles. By understanding the core transformations and the rationale behind the chosen reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide array of valuable isoindolinone derivatives.
References
- Wikipedia.
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]
- Habibi, D., et al. (2023). Phthalic anhydride (PA)
- University of Rochester. Directed (ortho)
- Wikipedia.
- MySkinRecipes. (2-Formyl-4,5-dimethoxyphenyl)boronic acid. [Link]
- Myers, A. G. Research Group, Harvard University.
- LookChem. 2-FORMYL-4,5-METHYLENEDIOXYPHENYLBORONIC ACID. [Link]
- Mortier, J.
- Narasimhan, N. S., & Gokhale, S. M. (1984). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625–634. [Link]
- Google Patents.
- Alichem. 2-formyl-4,5-dimethoxy-benzoic acid. [Link]
- Organic Chemistry Portal.
- Google Patents. Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- Organic Chemistry Portal.
- ResearchGate. New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. [Link]
- Lešnik, S., & Dolenc, M. S. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. ChemistryOpen, 9(10), 986–1015. [Link]
- Yilmaz, F., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
- Bradstreet, D., et al. (1991). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. The Journal of Organic Chemistry, 56(16), 4893–4901. [Link]
- Wang, Y., et al. (2021). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. RSC Chemical Biology, 2(6), 1632–1640. [Link]
- Lešnik, S., & Dolenc, M. S. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions.
- MDPI.
- MDPI. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. [Link]
- Amanote Research. Two-Step Cyclization Reactions of 1, 6-Bis (O-Methoxyphenyl)-2, 4-Hexadiyne-1, 6-Diols. [Link]
- ResearchGate.
- Google Patents. Method for making oxydiphthalic anhydride.
- ResearchGate. Synthesis of 4,5-dihydroxyphthalonitrile. [Link]
- ResearchGate. ChemInform Abstract: Participation of Molecular Oxygen in Cyclization of 5-Arylmethyleneamino-4-(3,4-dimethoxyphenyl)pyrazoles. [Link]
- OSTI.GOV.
Sources
- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-FORMYL-4,5-DIMETHOXY-BENZOIC ACID [sobekbio.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Controlled cyclization of peptoids to form chiral diketopiperazines (Patent) | OSTI.GOV [osti.gov]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process - Google Patents [patents.google.com]
- 8. 文库创作 [doc360.baidu.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5,6-Dimethoxyisoindolin-1-one (CAS: 59084-72-9): A Privileged Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 5,6-Dimethoxyisoindolin-1-one, a heterocyclic compound built upon the privileged isoindolin-1-one scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological applications of this molecule and its derivatives. We will delve into the foundational chemistry, plausible biological roles based on the broader isoindolinone class, and provide technical insights into relevant experimental methodologies.
Core Molecular Attributes of this compound
This compound is a substituted aromatic lactam with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[1][2] The core structure consists of a fused bicyclic system where a γ-lactam ring is fused to a benzene ring. The key features of this molecule are the two methoxy groups at the 5 and 6 positions of the isoindolinone core, which significantly influence its electronic properties and potential biological interactions.
| Property | Value | Source |
| CAS Number | 59084-72-9 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1] |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | [1] |
| SMILES | COC1=C(C=C2C(=C1)CNC2=O)OC | [1][2] |
| InChIKey | XEPUCMWDFXRDHK-UHFFFAOYSA-N | [1][2] |
Synthesis Strategies for the Isoindolin-1-one Scaffold
Conceptual Synthetic Workflow:
A common and effective strategy involves the cyclization of a suitably substituted benzoic acid derivative. For this compound, a logical starting material would be a derivative of 3,4-dimethoxytoluene or veratrole.[3]
Caption: Retrosynthetic approach for this compound.
Illustrative Synthetic Protocol (General Approach):
The following protocol is a generalized procedure for the synthesis of isoindolin-1-ones, which would require optimization for the specific synthesis of this compound. This approach is based on the intramolecular cyclization of an N-substituted phthalimide derivative.
-
Step 1: Synthesis of the Phthalimide Precursor.
-
React 4,5-dimethoxyphthalic acid or its anhydride with a suitable amine (e.g., benzylamine) in a high-boiling solvent such as glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours to facilitate the formation of the phthalimide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the phthalimide product by filtration. Wash with a suitable solvent (e.g., cold ethanol) and dry.
-
-
Step 2: Reductive Cyclization to the Isoindolinone.
-
The phthalimide precursor is then subjected to a selective reduction of one of the carbonyl groups.
-
A common method involves the use of a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation.
-
For example, suspend the phthalimide in glacial acetic acid and add zinc dust portion-wise while heating the mixture.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The crude product is isolated by filtration to remove excess zinc, followed by neutralization and extraction with an organic solvent.
-
Purification is typically achieved by column chromatography on silica gel.
-
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the lactam ring, and the methoxy groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic or phosphoric acid is a common starting point.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O of the lactam and the C-O stretches of the methoxy groups.
The Isoindolin-1-one Scaffold: A Hub of Biological Activity
The isoindolin-1-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds.[5] This suggests that this compound itself, or its derivatives, could exhibit a range of pharmacological activities.
Potential Biological Targets and Activities of the Isoindolinone Class:
Caption: Diverse biological activities associated with the isoindolinone scaffold.
Potential as Cytotoxic and Anticancer Agents
Numerous studies have demonstrated the cytotoxic potential of substituted isoindolin-1,3-diones against various cancer cell lines.[6] The proposed mechanism of action often involves the inhibition of de novo purine synthesis, leading to a reduction in DNA and RNA synthesis and ultimately cell death.[6] While direct data for this compound is not available, its structural similarity to other cytotoxic isoindolinones makes it a candidate for evaluation in anticancer research.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of a compound like this compound against a cancer cell line.
-
Cell Culture:
-
Maintain the chosen cancer cell line (e.g., HeLa, MCF-7, or A549) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Grow cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations for testing.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Potential as Enzyme Inhibitors
The isoindolinone scaffold is present in molecules that inhibit a variety of enzymes. For instance, certain derivatives have been investigated as inhibitors of casein kinase II, an enzyme implicated in the regulation of transcription.[8][9][10] The general principle of enzyme inhibition assays involves measuring the activity of the enzyme in the presence and absence of the inhibitor.
Experimental Protocol: General Enzyme Inhibition Assay
This is a generalized protocol that can be adapted to assess the inhibitory activity of this compound against a specific enzyme.
-
Reagents and Buffers:
-
Prepare the appropriate reaction buffer for the target enzyme, ensuring optimal pH and ionic strength.
-
Prepare solutions of the enzyme, substrate, and any necessary cofactors.
-
Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions.
-
-
Assay Procedure:
-
In a microplate or cuvette, combine the reaction buffer, the enzyme, and the test compound at various concentrations.
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only).
-
Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection:
-
Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[11]
-
Future Directions and Applications
This compound represents a valuable starting point for the development of novel therapeutic agents. Its synthesis provides access to a core structure that has been shown to interact with various biological targets. Future research efforts could focus on:
-
Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the functional groups on the isoindolinone core to optimize biological activity and selectivity.
-
Target Identification and Mechanism of Action Studies: If biological activity is observed, further studies will be necessary to identify the specific molecular target(s) and elucidate the underlying mechanism of action.
-
Pharmacokinetic Profiling: For promising lead compounds, evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in the drug development process.
Conclusion
This compound is a chemically tractable molecule built upon the versatile and biologically relevant isoindolin-1-one scaffold. While specific biological data for this particular compound is limited in the public domain, the extensive research on related isoindolinone derivatives strongly suggests its potential as a valuable building block in medicinal chemistry. The synthesis and evaluation of this and related compounds could lead to the discovery of novel therapeutic agents for a range of diseases. This guide provides a foundational understanding and practical methodologies for researchers embarking on the exploration of this promising chemical entity.
References
- PubChem. This compound.
- AbacipharmTech. This compound. [Link]
- The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines. PubMed. [Link]
- In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell de
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
- Viability/Cytotoxicity Multiplex Assay Kit. Dojindo Molecular Technologies. [Link]
- 2,3-Dihydro-5,6-Dimethoxy-2-(4-Piperidinylmethyl)-1h-inden-1-one Hydrochloride. SGT Life Sciences. [Link]
- A process for preparation of intermediates of donepezil hydrochloride.
- 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. PubChem. [Link]
- Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]
- Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase. PubMed. [Link]
- Method for producing high-purity polymorphic form (I) donepezil hydrochloride.
- Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. MDPI. [Link]
- Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsatur
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
- Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II. PMC. [Link]
- [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. [Link]
- First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. PubMed Central. [Link]
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
- Synthesis and theoretical study on 5,6-Dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one: Possible precursor on the aromatic demethoxylation in oxoisoaporphines.
- Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription. PubMed. [Link]
- Diastereoselective Synthesis of (–)
- Transcription inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes DNA damage and triggers homologous recombination repair in mammalian cells. PubMed. [Link]
- Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one Derivatives as Potential Hsp90 Inhibitors. PubMed. [Link]
- Phytochemical Profiling, Biological Activities, and In Silico Molecular Docking Studies of Causonis trifolia (L.) Mabb. & J.Wen Shoot. PubMed Central. [Link]
Sources
- 1. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dojindo.com [dojindo.com]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5,6-Dimethoxy-2,3-dihydroisoindol-1-one: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 5,6-dimethoxy-2,3-dihydroisoindol-1-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its emerging role as a valuable building block in the design and discovery of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
5,6-Dimethoxy-2,3-dihydroisoindol-1-one is a substituted aromatic lactam belonging to the isoindolinone class of heterocyclic compounds. The isoindolinone core is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active molecules.[1][2]
IUPAC Name: 5,6-dimethoxy-2,3-dihydroisoindol-1-one
Synonyms: 5,6-dimethoxyisoindolin-1-one
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 59084-72-9 | [PubChem CID: 12787225] |
| Molecular Formula | C₁₀H₁₁NO₃ | [PubChem CID: 12787225] |
| Molecular Weight | 193.20 g/mol | [PubChem CID: 12787225] |
| Canonical SMILES | COC1=C(C=C2C(=C1)CNC2=O)OC | [PubChem CID: 12787225] |
| InChI Key | XEPUCMWDFXRDHK-UHFFFAOYSA-N | [PubChem CID: 12787225] |
Synthesis of 5,6-Dimethoxy-2,3-dihydroisoindol-1-one: A Representative Protocol
While numerous methods exist for the synthesis of the isoindolinone core, a common and adaptable approach involves the reductive amidation of a suitably substituted phthalic anhydride or a related dicarbonyl precursor.[3][4][5] Below is a detailed, representative protocol for the synthesis of 5,6-dimethoxy-2,3-dihydroisoindol-1-one, designed to be a self-validating system through in-process controls and characterization.
Synthetic Scheme
Caption: Synthetic pathway for 5,6-dimethoxy-2,3-dihydroisoindol-1-one.
Experimental Protocol
Materials:
-
4,5-Dimethoxyphthalide
-
Aqueous Ammonia (28-30%)
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
Deionized Water
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer
-
FTIR Spectrometer
-
Mass Spectrometer
Step-by-Step Methodology:
-
Ring Opening of Phthalide:
-
To a 250 mL round-bottom flask, add 4,5-dimethoxyphthalide (10.0 g, 51.5 mmol).
-
Add 100 mL of concentrated aqueous ammonia.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours. The solid should dissolve to form a clear solution.
-
Causality: The ammonia acts as a nucleophile, attacking the carbonyl group of the lactone to open the ring and form the corresponding amide.
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid to pH 2-3. A white precipitate of 2-(aminomethyl)-4,5-dimethoxybenzoic acid will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum.
-
-
Intramolecular Cyclization:
-
Place the dried intermediate into a 250 mL round-bottom flask.
-
Heat the solid gently above its melting point (approximately 180-200 °C) under a nitrogen atmosphere. Water will be evolved.
-
Continue heating for 1-2 hours until the evolution of water ceases.
-
Causality: Thermal dehydration promotes an intramolecular nucleophilic attack of the amine onto the carboxylic acid, leading to the formation of the lactam ring.
-
-
Purification:
-
Cool the reaction mixture to room temperature. The crude product will solidify.
-
Recrystallize the crude solid from ethanol to yield pure 5,6-dimethoxy-2,3-dihydroisoindol-1-one as a crystalline solid.
-
Validation: Purity should be assessed by TLC (e.g., in a 1:1 ethyl acetate/hexane solvent system) and melting point determination.
-
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this specific compound, the following data is predicted based on established principles of NMR, IR, and MS for analogous structures.[6][7][8][9][10][11][12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 (s, 1H, Ar-H)
-
δ 6.90 (s, 1H, Ar-H)
-
δ 6.50 (br s, 1H, NH)
-
δ 4.45 (s, 2H, -CH₂-N)
-
δ 3.90 (s, 3H, -OCH₃)
-
δ 3.85 (s, 3H, -OCH₃)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 170.0 (C=O)
-
δ 150.0 (Ar-C-O)
-
δ 148.0 (Ar-C-O)
-
δ 130.0 (Ar-C)
-
δ 125.0 (Ar-C)
-
δ 108.0 (Ar-C-H)
-
δ 105.0 (Ar-C-H)
-
δ 56.0 (-OCH₃)
-
δ 55.8 (-OCH₃)
-
δ 45.0 (-CH₂-N)
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3300 | Medium, Broad | N-H stretch (lactam) |
| 2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| 1680-1700 | Strong | C=O stretch (γ-lactam) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1250, 1050 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization):
The molecular ion peak [M]⁺ should be observed at m/z = 193. Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 162, and the loss of a methyl group (-CH₃) from a methoxy substituent to yield a fragment at m/z = 178. Further fragmentation of the isoindolinone ring system is also expected.
Role in Drug Discovery and Development
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][16][17] These include anticancer, anti-inflammatory, antiviral, and neuroprotective properties. 5,6-Dimethoxy-2,3-dihydroisoindol-1-one serves as a key building block for accessing more complex molecules with potential therapeutic applications.
Caption: Role of the isoindolinone scaffold in a typical drug discovery workflow.
Potential Therapeutic Applications
-
Anticancer Agents: The isoindolinone core is present in several approved anticancer drugs, such as lenalidomide and pomalidomide.[1] The methoxy groups on the aromatic ring of 5,6-dimethoxy-2,3-dihydroisoindol-1-one can be further functionalized to modulate activity and selectivity against various cancer cell lines.
-
Neuroprotective Agents: The structural features of this compound make it a promising starting point for the development of agents targeting neurodegenerative diseases.[18] The methoxy groups can influence the molecule's ability to cross the blood-brain barrier and interact with central nervous system targets.
-
Anti-inflammatory and Antimicrobial Agents: Derivatives of isoindolinones have shown potential as anti-inflammatory and antimicrobial agents.[13][19] The core structure can be elaborated to interact with key enzymes and receptors involved in inflammatory and infectious processes.
Conclusion
5,6-Dimethoxy-2,3-dihydroisoindol-1-one is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis and the "privileged" nature of the isoindolinone scaffold make it an attractive starting point for the generation of diverse compound libraries. The continued exploration of this and related structures is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- Chem-Impex. 5-Methoxy-2,3-dihydro-isoindol-1-one. ([Link])
- Åbo Akademi University. Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ([Link])
- Bajda, M., et al. (2021). 3-Substituted isoindolin-1-ones and their pharmaceutical applications.
- Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ([Link])
- ResearchGate. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ([Link])
- Kim, H., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. ([Link])
- Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. ([Link])
- Organic Chemistry Portal. Synthesis of isoindolinones. ([Link])
- Li, J., et al. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. MDPI. ([Link])
- Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed. ([Link])
- Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. ([Link])
- ResearchGate. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy | Request PDF. ([Link])
- ResearchGate. FTIR study of five complex ?-lactam molecules | Request PDF. ([Link])
- University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ([Link])
- Beilstein Journals.
- ResearchGate. Acid‐mediated synthesis of N‐substituted isoindolinones 7.71. ([Link])
- ResearchGate. Representative FTIR spectrum of Γ-lactam-d6 in CCl4. ([Link])
- Nature.
- Wikipedia.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. ([Link])
- YouTube. common fragmentation mechanisms in mass spectrometry. ([Link])
- Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
- University of Oslo. Ion fragmentation of small molecules in mass spectrometry. ([Link])
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. ([Link])
- PubChem. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. ([Link])
- PubMed. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ([Link])
- YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. ([Link])
- ScienceDaily. Chemists synthesize an improved building block for medicines. ([Link])
- PubMed. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.abo.fi [research.abo.fi]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. beilstein-journals.org [beilstein-journals.org]
A Technical Guide to 5,6-Dimethoxyisoindolin-1-one: Synthesis, Characterization, and Potential Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Dimethoxyisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class. Isoindolinone scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates. This document details the fundamental physicochemical properties of this compound, outlines established methodologies for its synthesis and characterization, and explores its potential applications in drug discovery and materials science. The protocols described herein are grounded in established chemical principles for this compound class, providing a framework for its practical use in a research setting.
Core Physicochemical Properties
This compound is a substituted derivative of isoindolin-1-one, featuring two methoxy groups on the benzene ring. These substitutions significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions. Its core properties, sourced from the PubChem database, are summarized below[1].
| Property | Value | Reference |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Exact Mass | 193.07389321 Da | [1] |
| CAS Number | 59084-72-9 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| LogP (XLogP3-AA) | 0.7 | [1] |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)NC2)OC | [1] |
Synthesis and Structural Elucidation Workflow
The synthesis and validation of a target compound like this compound follows a logical and self-validating workflow. The process begins with a chemical synthesis based on established reactions for the isoindolinone scaffold, followed by purification to isolate the target molecule. The structure and purity of the isolated compound are then rigorously confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: General workflow for the synthesis and characterization of this compound.
Representative Synthesis of the Isoindolinone Core
While specific documented syntheses for this compound are not abundant in readily available literature, its structure can be assembled using well-established methods for the isoindolinone scaffold. A common and effective strategy involves the reductive amination and subsequent cyclization of a suitably substituted 2-formylbenzoic acid derivative.
A plausible synthetic pathway would start from 4,5-dimethoxy-2-formylbenzoic acid. This precursor can be reacted with a source of ammonia, such as ammonium acetate or aqueous ammonia, followed by reduction of the intermediate imine and in-situ cyclization to form the lactam ring of the isoindolinone.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Characterization Protocols
The unambiguous identification of this compound relies on modern spectroscopic methods. The following sections detail the principles and expected outcomes for NMR and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. Key expected resonances include:
-
Two singlets in the aromatic region (typically ~6.8-7.8 ppm) for the two protons on the benzene ring.
-
A singlet for the methylene (-CH₂-) protons adjacent to the nitrogen atom (typically ~4.0-5.0 ppm).
-
Two distinct singlets for the two methoxy (-OCH₃) groups (typically ~3.8-4.0 ppm).
-
A broad singlet for the amide (-NH-) proton, the chemical shift of which can be highly variable depending on solvent and concentration (typically ~7.0-9.0 ppm).
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Expected signals include:
-
A signal for the carbonyl carbon (C=O) in the lactam ring (typically ~165-175 ppm).
-
Signals for the six carbons of the benzene ring, with four quaternary carbons (two attached to methoxy groups and two at the ring fusion) and two carbons bearing protons.
-
A signal for the methylene carbon (-CH₂-).
-
Two distinct signals for the two methoxy group carbons.
-
Complexities such as restricted rotation or the presence of different conformers can sometimes lead to the appearance of multiple sets of NMR signals for a single compound.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Expected Result: In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺. For a molecular formula of C₁₀H₁₁NO₃, the expected mass-to-charge ratio (m/z) would be approximately 194.20, corresponding to the molecular weight of 193.20 plus the mass of a proton. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement (e.g., calculated for [C₁₀H₁₂NO₃]⁺: 194.07_xx_).[5]
Detailed Experimental Methodologies
This section provides representative, step-by-step protocols for the synthesis and characterization of this compound.
Protocol 5.1: Representative Synthesis
This protocol is a generalized procedure based on established methods for isoindolinone synthesis.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4,5-dimethoxy-2-formylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Amine Addition: Add an excess (3-5 equivalents) of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5-2.0 equivalents), portion-wise while monitoring the temperature.
-
Reaction and Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reduction of the imine followed by spontaneous intramolecular cyclization forms the lactam.
-
Workup: Quench the reaction by carefully adding dilute hydrochloric acid until the pH is neutral or slightly acidic. Remove the organic solvent under reduced pressure.
-
Extraction: Partition the remaining aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 5.2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[8]
-
Analysis: Process the spectra to reference the solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.00 ppm for ¹³C). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values.
Protocol 5.3: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer (ESI-MS).[9] Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm that its m/z value matches the expected molecular weight.
Potential Applications in Research and Development
The isoindolinone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific bioactivity data for this compound is limited, its structure serves as a valuable starting point for developing novel therapeutic agents and functional materials.
-
Oncology: Substituted isoindolinones have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression.[10] By disrupting this interaction, such compounds can reactivate the p53 tumor suppressor, leading to apoptosis in cancer cells. The dimethoxy substitution pattern on this molecule could be explored to optimize binding affinity and pharmacokinetic properties.
-
Enzyme Inhibition: Novel isoindolinone derivatives have demonstrated inhibitory activity against enzymes like carbonic anhydrases, which are implicated in various physiological processes and diseases.[5]
-
Antimicrobial and Antioxidant Agents: The scaffold has also been investigated for its potential antimicrobial and antioxidant properties, suggesting a broad range of possible therapeutic applications.[5]
-
Materials Science: Recently, the electrochemical properties of functionalized isoindolinones have been studied for their potential use as redox-active molecules in high-voltage, nonaqueous energy storage systems, such as all-organic batteries.[11]
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 193.20 g/mol . Its synthesis can be achieved through established chemical transformations common to the isoindolinone class, and its structure is readily confirmed by standard spectroscopic techniques like NMR and mass spectrometry. The inherent biological and electrochemical potential of the isoindolinone scaffold makes this compound and its derivatives attractive targets for further investigation in drug discovery, particularly in oncology, and in the development of novel organic materials.
References
- PubChem. This compound.
- Lin, C. et al. (2018). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra.
- Palombi, L. et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives. Royal Society of Chemistry. [Link]
- PubChem. 5,6-Dimethylisoindolin-1-one.
- Kantor, I. et al. (2020). 1H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates.
- Chen, C. et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
- Steinert, M. et al. (2023). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum.
- Guler, E. et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- ResearchGate. Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis. [Link]
- SpectraBase. 1-Isoindolinone - Optional[13C NMR] - Chemical Shifts. [Link]
- Cheméo. Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9). [Link]
- PubChem. 5,6-Dimethoxy-1-indanone.
- Chang, Y. et al. (2020). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives.
- PubChem. 5,6-Dimethoxyindole.
- PubChem. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
- Xu, Y. et al. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. [Link]
- Ekins, S. et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond.
- Basson, A. et al. (2023). The electrochemical characterization of functionalized isoindolinones. Queen's University Belfast. [Link]
- Abdeltaif, S. et al. (2024).
- Weiss, T. et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed. [Link]
- ResearchGate.
- ResearchGate. Synthesis of 5,6-dihydroxyindole. [Link]
Sources
- 1. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-DIMETHOXY-2,3-DIHYDRO-ISOINDOL-1-ONE | 59084-72-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
A Comprehensive Technical Guide to the Structure Elucidation of 5,6-Dimethoxyisoindolin-1-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth, experience-driven approach to the complete structure elucidation of the novel heterocyclic compound, 5,6-Dimethoxyisoindolin-1-one. Moving beyond a mere recitation of analytical techniques, this document elucidates the causal reasoning behind the strategic application of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. We present a plausible synthetic route to obtain the target compound, followed by a detailed walkthrough of data acquisition and interpretation, culminating in the unambiguous confirmation of its molecular structure. This guide is designed to serve as a practical and authoritative resource for researchers engaged in the discovery and characterization of novel small molecules.
Introduction and Strategic Overview
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] The specific substitution pattern of this compound suggests potential interactions with various biological targets, making its unambiguous structural confirmation a critical first step in any drug discovery or development pipeline.
The structure elucidation of a novel compound is a deductive process. Each analytical technique provides a piece of the puzzle, and the true power lies in the synergistic interpretation of all data. Our strategy is built on a foundation of generating a hypothesis from initial, broad-stroke data (like HRMS) and then systematically testing and refining that hypothesis with increasingly detailed information (from 1D and 2D NMR), with the final, unequivocal proof provided by X-ray crystallography.
Proposed Synthesis of this compound
A plausible and efficient synthetic route is paramount for obtaining sufficient quantities of the target compound for thorough characterization. We propose a two-step synthesis starting from commercially available 2-formyl-4,5-dimethoxybenzoic acid.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Esterification of 2-formyl-4,5-dimethoxybenzoic acid
The initial step involves the conversion of the carboxylic acid to a methyl ester. This is a strategic choice to facilitate the subsequent amidation.
-
Protocol:
-
To a solution of 2-formyl-4,5-dimethoxybenzoic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-formyl-4,5-dimethoxybenzoate.
-
Step 2: Reductive Amination and Cyclization
The key final step involves a reductive amination followed by spontaneous cyclization to form the lactam ring of the isoindolinone.
-
Protocol:
-
Dissolve methyl 2-formyl-4,5-dimethoxybenzoate (1.0 eq) in methanol saturated with ammonia (NH₃).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction to 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting crude product, this compound, is then purified by recrystallization.
-
Spectroscopic and Spectrometric Analysis
With a purified sample of the target compound, we proceed to the core of the structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the elemental composition of the molecule, which is the first crucial piece of the structural puzzle.
-
Experimental Protocol:
-
Instrument: Q-TOF Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Analysis: A dilute solution of the compound in methanol is infused into the mass spectrometer.
-
-
Expected Data and Interpretation: The expected molecular formula for this compound is C₁₀H₁₁NO₃. The HRMS data should confirm this.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Calculated Exact Mass | 193.0739 |
| Observed m/z [M+H]⁺ | 194.0812 |
The observation of the [M+H]⁺ ion at m/z 194.0812, corresponding to the calculated exact mass for C₁₀H₁₂NO₃⁺, provides strong evidence for the proposed elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[3][4]
-
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Instrument: 500 MHz NMR Spectrometer
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
-
The 1D NMR spectra provide information about the chemical environment and connectivity of the hydrogen and carbon atoms.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 168.5 (C=O) |
| 3 | 4.52 | s | 2H | 45.8 |
| 3a | - | - | - | 125.0 |
| 4 | 7.21 | s | 1H | 108.2 |
| 5 | - | - | - | 150.1 |
| 6 | - | - | - | 148.9 |
| 7 | 6.98 | s | 1H | 106.5 |
| 7a | - | - | - | 135.6 |
| 5-OCH₃ | 3.92 | s | 3H | 56.2 |
| 6-OCH₃ | 3.89 | s | 3H | 56.1 |
| NH | 6.85 | br s | 1H | - |
-
Interpretation of 1D NMR:
-
The two singlets in the aromatic region (δ 7.21 and 6.98) each integrating to 1H suggest a disubstituted benzene ring where the two aromatic protons are not coupled to each other.
-
The two singlets around δ 3.9 are characteristic of methoxy groups.
-
The singlet at δ 4.52 integrating to 2H is indicative of a methylene group (CH₂).
-
The broad singlet at δ 6.85 is typical for an amide N-H proton.
-
The ¹³C spectrum shows 10 distinct carbon signals, consistent with the molecular formula. The signal at δ 168.5 is characteristic of a carbonyl carbon in an amide or ester.
-
2D NMR experiments are essential for assembling the molecular fragments identified in the 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this case, no correlations are expected in the COSY spectrum as all proton signals are singlets. This further supports the proposed substitution pattern where no protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.
-
Expected Correlations:
-
δ 7.21 (H4) with δ 108.2 (C4)
-
δ 6.98 (H7) with δ 106.5 (C7)
-
δ 4.52 (H3) with δ 45.8 (C3)
-
δ 3.92 (5-OCH₃) with δ 56.2 (C5-OCH₃)
-
δ 3.89 (6-OCH₃) with δ 56.1 (C6-OCH₃)
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the molecular fragments, as it shows correlations between protons and carbons that are two or three bonds away.[5][6][7]
-
Diagram of Key HMBC Correlations:
Caption: Key HMBC correlations for this compound.
-
Interpretation of HMBC Data:
-
The correlation from the methylene protons (H3) to the carbonyl carbon (C1) confirms the lactam structure.
-
Correlations from H3 to C3a and C4 place the methylene group adjacent to the aromatic ring.
-
The aromatic proton H4 shows correlations to C5, C6, and C3a, while H7 correlates to C5, C6, and C7a. This confirms their positions on the benzene ring.
-
Crucially, the methoxy protons at δ 3.92 correlate to the carbon at δ 150.1 (C5), and the methoxy protons at δ 3.89 correlate to the carbon at δ 148.9 (C6), unambiguously assigning the positions of the two methoxy groups.
-
-
X-ray Crystallography: The Definitive Proof
While the spectroscopic data provides a highly confident assignment of the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of connectivity and stereochemistry.[8][9]
-
Experimental Protocol: Crystallization
-
Slow evaporation is a common and effective method for obtaining high-quality crystals of small organic molecules.[10][11]
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed for several days to a week.
-
-
Data Acquisition and Structure Solution:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined.
-
-
Expected Outcome: The resulting crystal structure would provide a 3D model of the molecule, confirming the atomic connectivity established by NMR. It would also provide precise bond lengths, bond angles, and information about the crystal packing. This would serve as the final, irrefutable evidence for the structure of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. High-Resolution Mass Spectrometry establishes the elemental formula. 1D and 2D NMR spectroscopy then allow for the piecing together of the molecular framework, with HMBC being particularly crucial for connecting disparate spin systems. Finally, single-crystal X-ray crystallography provides the ultimate confirmation of the proposed structure. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical foundation for any further investigation into the compound's properties and potential applications.
References
- Master Organic Chemistry. (n.d.). Formation of Amides From Esters.
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
- University of Florida. (2006). Crystallisation Techniques.
- Anyebe, S. D., & Ekpenyong, K. I. (2013). A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Semantic Scholar.
- Azom.com. (2023).
- ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution.
- Wlodawer, A., & Dauter, Z. (2017). X-Ray Crystallography of Chemical Compounds. Protein Crystallography, 1-21.
- ResearchGate. (n.d.). Key 2D NMR correlations for 1–12. Blue lines (HMBC correlations),....
- The Organic Chemistry Tutor. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube.
- Palombi, L., Di Mola, A., & Massa, A. (2014).
- ResearchGate. (n.d.). Main correlations observed for compound 18, 2D 1 H-13 C HMBC (5a),....
- ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives.
- Beilstein Journals. (n.d.). BJOC - Search Results.
- Wikipedia. (n.d.). Reductive amination.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (n.d.). Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis.
- Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
- PubMed. (2010). Electronic spectra of jet-cooled isoindoline: spectroscopic determination of energy difference between conformational isomers.
- Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.
- PubMed. (2010). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution.
- MySkinRecipes. (n.d.). (2-Formyl-4,5-dimethoxyphenyl)boronic acid.
- JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Chemistry LibreTexts. (2023, January 22). Reductive Amination.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- ResearchGate. (n.d.). (PDF) Crystal Structure, Spectroscopy, SEM Analysis, and Computational Studies of N -(1,3-Dioxoisoindolin-2yl)benzamide.
- PrepChem.com. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid.
- Aganoo. (n.d.). 2-formyl-4,5-dimethoxy-benzoic acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubMed Central (PMC). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
- SFU Summit. (n.d.). AN INVESTIGATION OF REDOX-ACTIVE ISOINDOLINE-BASED LIGANDS AND THEIR COORDINATION COMPLEXES.
- ResearchGate. (n.d.). The HRMS analysis of compound 3d. In (a) the full spectra.
- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
- IMR Press. (2023). Ultra-High-Performance Liquid Chromatography with Photodiode Array and High-Resolution Time-of-Flight Mass Spectrometry Detector.
Sources
- 1. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
A Technical Guide to the Spectroscopic Characterization of 5,6-Dimethoxyisoindolin-1-one
This guide provides an in-depth analysis of the spectroscopic data for 5,6-dimethoxyisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document will leverage predicted data and comparative analysis with structurally related compounds to provide a comprehensive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecular scaffolds.
Introduction to this compound
This compound belongs to the isoindolinone class of bicyclic compounds, which are recognized as privileged structures in drug discovery due to their diverse biological activities. The incorporation of methoxy groups on the benzene ring significantly influences the molecule's electronic properties and potential biological interactions. Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound.
The molecular structure of this compound, with the IUPAC name 5,6-dimethoxy-2,3-dihydroisoindol-1-one, has a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[1] The subsequent sections will detail the expected spectroscopic signatures of this molecule and the methodologies to acquire such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of the solid this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] The choice of solvent can slightly influence chemical shifts. For this guide, predictions will be based on CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak can often be used as a secondary reference.[5]
-
Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the appropriate nucleus (¹H or ¹³C), and shimming the magnetic field to achieve homogeneity.[2] Standard pulse sequences are then used to acquire the free induction decay (FID), which is subsequently Fourier transformed to yield the NMR spectrum.
Caption: Experimental workflow for NMR spectroscopy.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | s | 1H | H-7 |
| ~6.90 | s | 1H | H-4 |
| ~6.50 | br s | 1H | N-H |
| ~4.40 | s | 2H | H-3 (CH₂) |
| ~3.90 | s | 3H | OCH₃ |
| ~3.85 | s | 3H | OCH₃ |
Interpretation:
-
Aromatic Protons (H-4, H-7): The two protons on the aromatic ring are in different chemical environments. Due to the electron-donating methoxy groups and the fused lactam ring, they are expected to appear as singlets in the aromatic region. The proton at the C-7 position is deshielded by the adjacent carbonyl group, thus appearing at a slightly downfield shift compared to the H-4 proton.
-
Methylene Protons (H-3): The two protons of the methylene group (C-3) are chemically equivalent and are adjacent to the nitrogen atom. They are expected to appear as a singlet.
-
Amide Proton (N-H): The amide proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
Methoxy Protons: The two methoxy groups will each give rise to a sharp singlet, integrating to three protons each. Their chemical shifts will be similar but distinct due to their different positions on the aromatic ring.
mol [label=<
ProtonPredicted δ (ppm) H-7~7.20 H-4~6.90 N-H~6.50 H-3~4.40 OCH₃~3.90, ~3.85
>]; }Caption: Structure and predicted ¹H NMR assignments.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (C-1) |
| ~150.0 | C-5 |
| ~148.0 | C-6 |
| ~135.0 | C-7a |
| ~125.0 | C-3a |
| ~105.0 | C-7 |
| ~103.0 | C-4 |
| ~56.0 | OCH₃ |
| ~55.8 | OCH₃ |
| ~45.0 | CH₂ (C-3) |
Interpretation:
-
Carbonyl Carbon (C-1): The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 100-150 ppm. The carbons attached to the electron-donating methoxy groups (C-5 and C-6) will be significantly shielded and appear upfield. The quaternary carbons (C-3a and C-7a) will also be in this region.
-
Methoxy Carbons: The two methoxy carbons will have very similar chemical shifts around 56 ppm.
-
Methylene Carbon (C-3): The methylene carbon adjacent to the nitrogen will appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an IR Spectrum
Step-by-Step Methodology:
-
Background Spectrum: Ensure the IR spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.[6]
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[7]
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[7]
-
ATR: Place the solid sample directly onto the attenuated total reflectance (ATR) crystal. This is often the simplest method.
-
-
Sample Preparation (Liquid/Solution): A thin film of a concentrated solution of the sample can be placed between two salt plates.[8]
-
Data Acquisition: Place the prepared sample in the spectrometer and collect the spectrum.[6] The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Data for this compound
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 (broad) | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic |
| ~2950, 2850 | C-H stretch | Aliphatic (CH₂, OCH₃) |
| ~1680 (strong) | C=O stretch | Amide (Lactam) |
| ~1600, 1500 | C=C stretch | Aromatic ring |
| ~1250, 1050 | C-O stretch | Aryl-alkyl ether |
Interpretation:
-
N-H Stretch: A broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the amide functional group.
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will be observed below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group in the five-membered lactam ring.
-
C=C Stretches: Absorptions corresponding to the aromatic ring's carbon-carbon double bond stretching vibrations are expected in the 1600-1500 cm⁻¹ region.
-
C-O Stretches: Strong bands in the fingerprint region, around 1250 and 1050 cm⁻¹, are indicative of the C-O stretching of the aryl-alkyl ether (methoxy) groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar molecules like this compound.[9][10]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.[9]
-
Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.[11][12]
-
Desolvation: A drying gas (e.g., nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions.[12]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Predicted Mass Spectrum of this compound
Expected Ions in ESI-MS (Positive Mode):
| m/z | Ion |
| 194.0817 | [M+H]⁺ |
| 216.0636 | [M+Na]⁺ |
| 232.0376 | [M+K]⁺ |
Interpretation:
-
Molecular Ion Peak: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton (193.0739 + 1.0078 = 194.0817).
-
Adduct Ions: It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, especially if there are trace amounts of these salts present in the sample or solvent.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. Potential fragmentation pathways for this compound could involve the loss of a methyl group (-CH₃) from a methoxy substituent, or cleavage of the lactam ring. Tandem MS (MS/MS) experiments would be required to systematically study these fragmentation patterns and gain further structural information.
Conclusion
The comprehensive spectroscopic analysis of this compound, based on predicted data and established principles, provides a robust framework for its identification and characterization. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, notably the amide and ether moieties. Mass spectrometry verifies the molecular weight of the compound. For any novel synthesis or isolation of this compound, the data presented in this guide can serve as a benchmark for structural verification. It is, however, imperative to confirm these predictions with experimental data for unambiguous characterization.
References
- NMR Sample Preparation. (n.d.).
- Sample Preparation. (n.d.).
- Acquiring an IR Spectrum. (n.d.).
- How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci.[2]
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.).
- NMR Sample Prepar
- IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.[7]
- Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts.[9]
- Electrospray Ionization. (n.d.).
- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.[3]
- Electrospray ioniz
- This compound. (n.d.). PubChem.[1]
- How To Obtain A Neat IR Spectrum. (2020, July 18). YouTube.[8]
Sources
- 1. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. scribd.com [scribd.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
"1H NMR spectrum of 5,6-Dimethoxyisoindolin-1-one"
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5,6-Dimethoxyisoindolin-1-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic scaffold relevant to pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering an in-depth interpretation of the spectrum, a validated experimental protocol for data acquisition, and expert insights into the structural elucidation of this molecule. By explaining the causality behind spectral features, this guide serves as a practical reference for the characterization of isoindolinone derivatives.
Introduction: The Structural Significance of this compound
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific derivative, this compound, incorporates electron-donating methoxy groups which significantly influence its electronic properties and, consequently, its interaction with biological targets. Accurate structural confirmation is the bedrock of any chemical research, and ¹H NMR spectroscopy remains the most powerful and accessible tool for the unambiguous structural elucidation of organic molecules in solution.
This guide moves beyond a simple peak listing, providing a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants based on fundamental principles of NMR theory and established empirical data.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify all unique proton environments within the molecule. In this compound, the plane of symmetry is absent, rendering the protons of the two methoxy groups and the two aromatic protons chemically distinct.
The key proton environments are:
-
Aromatic Protons: H-4 and H-7.
-
Methylene Protons: H-3 (CH₂).
-
Amide Proton: N-H.
-
Methoxy Protons: 5-OCH₃ and 6-OCH₃.
Below is a visual representation of the molecule with each unique proton set labeled for clarity.
Caption: Molecular structure of this compound with key proton environments labeled.
Detailed ¹H NMR Spectral Analysis
The following is a predictive analysis of the ¹H NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on established substituent effects and data from similar structures.
Aromatic Protons (H-4 and H-7)
-
H-4: This proton is situated on the aromatic ring adjacent to the lactam ring fusion and a methoxy group. It has no adjacent protons, so it will appear as a singlet . The electron-donating resonance effect of the para-methoxy group at C-6 and the ortho-methoxy group at C-5 will shield this proton, shifting its signal upfield relative to benzene (δ 7.36 ppm). A predicted chemical shift is in the range of δ 6.8-7.0 ppm .
-
H-7: This proton is ortho to the nitrogen-bearing carbon of the lactam ring and adjacent to the C-6 methoxy group. It will also appear as a singlet . The combined electron-donating effects of the two methoxy groups will cause significant shielding. Its chemical shift is expected to be slightly different from H-4 due to the proximity to the fused heterocyclic ring. A predicted chemical shift is around δ 6.9-7.1 ppm .
Methylene Protons (H-3)
-
The two protons of the methylene group (CH₂) at the C-3 position are chemically equivalent. This group is in a benzylic position and is alpha to the electron-withdrawing carbonyl group of the lactam. This environment causes significant deshielding.[1][2] These protons have no adjacent proton neighbors to couple with, so their signal will be a sharp singlet . The expected chemical shift is in the region of δ 4.3-4.5 ppm .
Methoxy Protons (5-OCH₃ and 6-OCH₃)
-
Methoxy groups on an aromatic ring typically exhibit sharp singlet signals integrating to three protons.[3] In this molecule, the two methoxy groups are in different chemical environments and are therefore non-equivalent. They will appear as two distinct singlets , each integrating to 3H. Their chemical shifts are expected in the typical range for aryl methoxy ethers, around δ 3.8-4.0 ppm .[4] Subtle differences in their electronic environment will lead to a small separation between the two signals.
Amide Proton (N-H)
-
The chemical shift of the amide proton is highly variable as it is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[5] It typically appears as a broad singlet . In a non-protic solvent like DMSO-d₆, exchange is slowed, and the peak is often sharper and observed in the range of δ 8.0-8.5 ppm . In CDCl₃, it may be broader and appear more upfield.
Summary of Predicted ¹H NMR Data
The predicted data for the ¹H NMR spectrum of this compound, assuming acquisition in DMSO-d₆ at 400 MHz, is summarized below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH | 8.0 - 8.5 | Broad Singlet (br s) | 1H | N/A |
| H-7 | 6.9 - 7.1 | Singlet (s) | 1H | N/A |
| H-4 | 6.8 - 7.0 | Singlet (s) | 1H | N/A |
| H-3 | 4.3 - 4.5 | Singlet (s) | 2H | N/A |
| 5-OCH₃ / 6-OCH₃ | 3.8 - 4.0 | Two Singlets (s) | 3H + 3H | N/A |
Validated Experimental Protocol
Adherence to a robust protocol is critical for acquiring high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Rationale: DMSO is an excellent solvent for many polar organic molecules, including lactams. Critically, it slows the exchange rate of the N-H proton, allowing for its observation as a relatively sharp peak.[6] The residual solvent peak for DMSO-d₆ appears at ~δ 2.50 ppm, which is unlikely to overlap with analyte signals.
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer: Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow of the data acquisition and processing steps.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Spectrometer Parameters
-
Instrument: A ≥400 MHz NMR spectrometer is recommended.
-
Rationale: Higher field strengths increase the chemical shift dispersion (i.e., the separation between peaks in Hz), which is crucial for resolving closely spaced signals and simplifying spectral interpretation.[7]
-
-
Number of Scans (NS): 16 to 32 scans.
-
Rationale: Signal-to-noise ratio improves with the square root of the number of scans. 16-32 scans typically provide excellent signal quality for a sample of this concentration.
-
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic and allows for straightforward structural verification. The key features are two aromatic singlets, one methylene singlet, two distinct methoxy singlets, and a broad amide proton signal. The predicted chemical shifts and multiplicities detailed in this guide provide a reliable template for analysis. By following the validated experimental protocol, researchers can confidently acquire high-quality data, ensuring the integrity of their chemical synthesis and downstream applications in drug discovery and materials science.
References
- Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. [Link]
- NMR Coupling Constants.
- 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
- Methoxy groups just stick out. ACD/Labs. [Link]
- 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]
- 1H NMR Coupling Constants.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
- 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone...
- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
- 14.
- 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099).
- This compound. PubChem. [Link]
- Ch 13 - Arom
- 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid. SpectraBase. [Link]
- H NMR Spectroscopy. University of Regensburg. [Link]
- Fig. S1 The 1 H NMR spectrum (d 6 -DMSO, δ/ppm) of...
- Solvent Effects in Nuclear Magnetic Resonance Spectroscopy. RSC Publishing. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
- Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison. [Link]
- NMR Chemical Shift Values Table. Chemistry Steps. [Link]
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- 1H NMR Chemical Shift.
Sources
Mass Spectrometry of 5,6-Dimethoxyisoindolin-1-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5,6-Dimethoxyisoindolin-1-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the ionization and fragmentation behavior of this molecule. We will explore the rationale behind experimental design, from sample preparation and ionization source selection to collision-induced dissociation (CID) strategies. This guide is designed to be a self-validating resource, grounding its protocols and interpretations in the established principles of mass spectrometry and authoritative literature. Through detailed, step-by-step methodologies, predictive fragmentation pathways, and clear data visualization, this document will empower researchers to confidently identify, characterize, and quantify this compound and its analogs in complex matrices.
Introduction: The Significance of this compound
This compound is a substituted isoindolinone, a class of nitrogen-containing heterocyclic compounds.[1] The isoindolinone core is a prevalent structural motif in a wide array of biologically active molecules and natural products. The presence of two methoxy groups on the aromatic ring significantly influences the molecule's polarity, solubility, and metabolic fate, making a thorough understanding of its analytical behavior paramount for drug discovery and development pipelines.
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. Its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities make it the technique of choice for pharmaceutical analysis. This guide will focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique ideally suited for polar, medium-sized molecules like this compound.[2]
Physicochemical Properties and Expected Mass Spectrometric Behavior
A foundational understanding of the target analyte's properties is critical for developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [3] |
| Exact Mass | 193.0739 u | [3] |
| Structure | Aromatic lactam with two methoxy substituents | [3] |
Given its structure, containing a nitrogen atom within the lactam ring and oxygen atoms in the carbonyl and methoxy groups, this compound is expected to readily protonate under positive-ion ESI conditions, forming a prominent protonated molecule [M+H]⁺ at m/z 194.0812.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a comprehensive approach to the ESI-MS/MS analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution.
-
Working Solution: Serially dilute the stock solution with the same solvent mixture to a final concentration range of 1-10 µg/mL. This concentration is typically sufficient for obtaining a strong signal in modern mass spectrometers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
For the separation and analysis of this compound, a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer is recommended.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation in the ESI source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 2-5 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of a basic nitrogen atom makes the molecule amenable to protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal for generating a stable spray. |
| Source Temperature | 120 - 150 °C | |
| Desolvation Gas | Nitrogen, 8-12 L/min | Facilitates the desolvation of droplets. |
| Desolvation Temp. | 350 - 450 °C | |
| MS1 Scan Range | m/z 50 - 500 | To detect the precursor ion and any potential in-source fragments. |
| MS/MS Precursor Ion | m/z 194.1 | The protonated molecule [M+H]⁺. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation. |
| Collision Energy | 10 - 40 eV (Ramped) | A range of collision energies should be explored to observe both primary and secondary fragment ions. |
Predicted Fragmentation Pathway of this compound
Based on the structure of this compound and established fragmentation patterns of related compounds, a plausible fragmentation pathway can be proposed. The primary sites for fragmentation are the methoxy groups and the lactam ring. Aromatic compounds often undergo fragmentation at the benzylic position, and the loss of small, stable molecules is a common occurrence.[4][5]
Analysis of the Proposed Fragmentation
-
[M+H]⁺ at m/z 194.1: The protonated molecular ion is the starting point for all subsequent fragmentation.
-
Loss of a Methyl Radical (m/z 179.1): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 179.1. This is a logical first fragmentation step.
-
Sequential Loss of a Second Methyl Radical (m/z 164.1): Following the initial loss of a methyl group, the subsequent loss of the second methyl radical can occur, leading to a fragment at m/z 164.1.
-
Loss of Carbon Monoxide (m/z 166.1 and m/z 151.1): The lactam ring contains a carbonyl group, which can be lost as a neutral carbon monoxide (CO) molecule. This can occur from the parent ion to give a fragment at m/z 166.1, or after the loss of a methyl group to yield a fragment at m/z 151.1. The loss of CO is a characteristic fragmentation for lactones and lactams.[6]
-
Further Fragmentation (m/z 138.1 and m/z 136.1): Subsequent losses, such as the elimination of ethylene (C₂H₄) from the five-membered ring after the loss of CO, could lead to further fragment ions. For example, the fragment at m/z 166.1 could lose ethylene to form an ion at m/z 138.1. The ion at m/z 164.1 could lose CO to form a fragment at m/z 136.1.
Expected Product Ion Mass Spectrum
The table below summarizes the expected major fragment ions in the MS/MS spectrum of this compound.
| m/z (Predicted) | Proposed Formula | Proposed Loss from Precursor (m/z 194.1) |
| 179.1 | C₉H₈NO₃⁺ | •CH₃ |
| 166.1 | C₉H₁₂NO₂⁺ | CO |
| 164.1 | C₈H₅NO₃⁺ | 2 x •CH₃ |
| 151.1 | C₈H₈NO₂⁺ | •CH₃ + CO |
| 138.1 | C₇H₈NO₂⁺ | CO + C₂H₄ |
| 136.1 | C₇H₅NO₂⁺ | 2 x •CH₃ + CO |
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are built upon a foundation of established mass spectrometric principles and data from analogous chemical structures. The proposed fragmentation pathway is a predictive model based on the known reactivity of functional groups present in this compound. To validate these predictions in a laboratory setting, the following steps are recommended:
-
High-Resolution Mass Spectrometry (HRMS): Analysis on an Orbitrap or TOF instrument would provide accurate mass measurements of the precursor and fragment ions, allowing for the confident determination of their elemental compositions and confirming the proposed neutral losses.
-
Isotopic Labeling: Synthesizing analogs of this compound with stable isotopes (e.g., ¹³C or ¹⁵N) at specific positions would definitively confirm the origin of each fragment ion.
-
Comparison with Analogs: Analyzing structurally similar isoindolinone derivatives and comparing their fragmentation patterns can provide further evidence for the proposed fragmentation mechanisms.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the interplay between the molecule's structure and its behavior in the mass spectrometer, researchers can develop and validate robust analytical methods for its identification and quantification. The detailed experimental protocols and the predictive fragmentation pathway serve as a valuable resource for scientists and professionals in the field of drug development and chemical analysis. The principles outlined herein are not only applicable to the target compound but can also be extrapolated to the broader class of isoindolinone derivatives, thereby contributing to the advancement of analytical methodologies in pharmaceutical research.
References
- Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913–2920. [Link]
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link][6]
- Chemistry LibreTexts. (2023).
- JoVE. (2024).
- PubChem. (n.d.). This compound.
- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- PubChem. (n.d.). 5,6-Dimethylisoindolin-1-one.
- Chemistry LibreTexts. (2020). 11.
Sources
- 1. 5,6-Dimethylisoindolin-1-one | C10H11NO | CID 14005626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. readchemistry.com [readchemistry.com]
- 3. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
The Isoindolinone Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to its Diverse Biological Activities and Therapeutic Potential
Introduction: The Enduring Significance of the Isoindolinone Core
The isoindolin-1-one framework, a benzo-fused γ-lactam, represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance.[1][2] This privileged scaffold is not only prevalent in a wide array of naturally occurring compounds but also serves as the foundational structure for numerous synthetic pharmaceutical agents with diverse therapeutic applications.[1] The inherent structural features of the isoindolinone core, including its rigid bicyclic system and the presence of a lactam moiety, provide an ideal platform for molecular elaboration, enabling the fine-tuning of steric and electronic properties to achieve specific biological targets.
From the notorious history and subsequent therapeutic rebirth of thalidomide to the development of highly potent and selective immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, the isoindolinone scaffold has consistently demonstrated its capacity to modulate complex biological pathways.[3][4][5] Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory effects.[6][7][8]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of isoindolinone scaffolds. We will delve into the key mechanisms of action, present detailed experimental protocols for evaluating these activities, and offer insights into the structure-activity relationships that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The isoindolinone scaffold is a well-established pharmacophore in oncology, with several derivatives demonstrating significant efficacy against various cancer types.[9][10] The anticancer activity of these compounds often stems from their ability to interfere with multiple signaling pathways crucial for tumor growth, proliferation, and survival.
A. Mechanism of Action: Modulation of Cereblon and Kinase Inhibition
A primary mechanism underlying the anticancer effects of thalidomide and its analogs (lenalidomide and pomalidomide) involves their interaction with the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3] By binding to CRBN, these immunomodulatory drugs (IMiDs) alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors results in immunomodulatory effects and direct cytotoxicity to the cancer cells.
Beyond the IMiDs, a diverse range of isoindolinone derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[11] For instance, certain isoindolinone-based compounds have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[12] Inhibition of CDKs, such as CDK7, can lead to cell cycle arrest and apoptosis in cancer cells.[11][12] Other kinase targets for isoindolinone derivatives include Aurora B kinase and PI3Kγ, highlighting the broad applicability of this scaffold in developing targeted cancer therapies.[13][14]
Figure 1: Anticancer Mechanisms of Isoindolinone Scaffolds.
B. Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Treat the cells with various concentrations of the isoindolinone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the isoindolinone derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the isoindolinone compounds as described for the viability assay.
-
Reagent Addition: After the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity, signifying apoptosis induction.
C. Quantitative Data Summary
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 2a | A549 | Dose-dependent activity observed | [6] |
| Compound 2f | A549 | Not specified, but showed anticancer activity | [6] |
| Isoindolinone Urea 7 | CDK7 | High binding affinity (-10.1 kcal/mol) | [12] |
| Isoindolinone Urea 14 | CDK7 | High binding affinity | [12] |
II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Isoindolinone derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[7][16] Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.
A. Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
A well-established anti-inflammatory mechanism of certain isoindolinone derivatives, particularly the IMiDs, is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[3] TNF-α is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory conditions. These compounds can enhance the degradation of TNF-α mRNA, leading to reduced levels of this key inflammatory mediator.[4] Additionally, some isoindolinone derivatives can modulate the production of other cytokines, such as interleukin-1 (IL-1), IL-6, and IL-12, while promoting the production of the anti-inflammatory cytokine IL-10.[4]
Figure 2: Anti-inflammatory Mechanism of Isoindolinones.
B. Experimental Protocol: Cytokine Profiling using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples.
Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the isoindolinone compounds.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block non-specific binding sites.
-
Add the culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human TNF-α followed by streptavidin-HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples. A reduction in the concentration of pro-inflammatory cytokines in the presence of the isoindolinone compound indicates anti-inflammatory activity.
III. Neuroprotective Effects: Shielding Neurons from Damage
Emerging evidence suggests that isoindolinone derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[8][17][18] These compounds can protect neurons from various insults, including oxidative stress and excitotoxicity.
A. Mechanism of Action: Combating Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal cell death in many neurodegenerative disorders.[19] Some isoindolinone derivatives have been shown to exert neuroprotective effects by mitigating oxidative stress.[8][17] This can be achieved through various mechanisms, including the scavenging of free radicals and the upregulation of endogenous antioxidant defense systems. For instance, certain derivatives have been observed to increase the viability of neuronal cells under oxidative stress, reduce intracellular ROS levels, and decrease the amount of carbonylated proteins, which are markers of oxidative damage.[17]
Figure 3: Neuroprotective Mechanism of Isoindolinones.
B. Experimental Protocol: Assessing Neuroprotection Against Oxidative Stress
Cell Culture Model: SH-SY5Y neuroblastoma cells are a commonly used in vitro model for studying neuroprotection.[8][17]
Protocol:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells and, if desired, differentiate them into a more neuron-like phenotype using agents like retinoic acid.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or glutamate.[20][21]
-
Compound Treatment: Co-treat or pre-treat the cells with the isoindolinone derivatives.
-
Assessment of Cell Viability: Perform an MTT assay as described previously to quantify cell survival.
-
Measurement of Intracellular ROS:
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in the presence of the isoindolinone compound indicates a reduction in ROS levels.
-
-
Measurement of Protein Carbonylation:
-
Lyse the cells and quantify the protein carbonyl content using a commercially available ELISA kit. A decrease in protein carbonylation suggests a reduction in oxidative damage.
-
IV. Enzyme Inhibition: A Versatile Mode of Action
The isoindolinone scaffold has also been identified as a potent inhibitor of various enzymes, further expanding its therapeutic potential.
A. Carbonic Anhydrase Inhibition
Certain novel isoindolinone derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes, with Ki values in the low nanomolar range.[6] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The inhibitory activity of these compounds is often attributed to the interaction of a sulfonyl group with the zinc ion in the enzyme's active site.[6]
B. Cholinesterase Inhibition
Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[22] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The inhibitory potential of these compounds can be evaluated using Ellman's method.[22]
Conclusion: A Scaffold of Enduring Promise
The isoindolinone scaffold continues to be a highly fruitful area of research in drug discovery. Its inherent structural features and synthetic tractability have allowed for the development of a vast and diverse library of compounds with a wide range of biological activities. From the well-established anticancer and anti-inflammatory properties of the IMiDs to the emerging neuroprotective and enzyme-inhibitory potential of novel derivatives, the isoindolinone core demonstrates remarkable versatility.
The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and unlock the full therapeutic potential of this remarkable scaffold. Future research will undoubtedly focus on the design of next-generation isoindolinone derivatives with enhanced potency, selectivity, and improved safety profiles, further solidifying the position of this privileged motif in the landscape of modern medicine.
References
- Al-Warhi, T., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- Mehta, P., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools.
- Liu, S., et al. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing).
- Kostenko, A. V., et al. (2023). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
- Wrobel, D., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.
- Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed.
- Gundogdu, U., et al. (2023).
- Ates, G., et al. (2022).
- Figg, W. D., et al. (2008). Thalidomide Analogues as Anticancer Drugs. PubMed Central.
- Al-Harthi, S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed.
- Mohamed, Z. M., et al. (2015).
- Lee, H., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. MDPI.
- Kostenko, A. V., et al. (2022).
- Kumar, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Al-Harthi, S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.
- Chen, Y.-F., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
- Anonymous. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub.
- Biocompare. (n.d.). Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays. Biocompare.
- Singh, A., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega.
- Al-Harthi, S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line | Request PDF.
- ResearchGate. (n.d.). Synthesis of isoindolinones using N‐monosubstituted oxamic acids or CO... ResearchGate.
- De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Jetir.org.
- Wikipedia. (n.d.). Thalidomide. Wikipedia.
- Rojas-Mayorquin, A. E., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI.
- Kumar, S., et al. (2015). Indolinones as promising scaffold as kinase inhibitors: a review. PubMed.
- Franks, M. E., et al. (2012). The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. PubMed Central.
- Al-Hujaily, E. M., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.
- Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.
- Kadama, H. K., & Tilve, S. G. (2015). Isoindoloindolones - Biological Activities and Syntheses.
- El-Far, A. H., et al. (2023). Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. PLOS.
- Kumar, P., et al. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
- Vargesson, N. (2013). Structures of thalidomide and its structural analogs. Thalidomide (a)...
- El-Sayed, W. M., et al. (2023). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice.
- Griffin, S. (2007). Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. Aston Research Explorer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jetir.org [jetir.org]
- 11. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. The neuroprotective effects of targeting key factors of neuronal cell death in neurodegenerative diseases: The role of ER stress, oxidative stress, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
- 21. research.aston.ac.uk [research.aston.ac.uk]
- 22. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Proteome: A Technical Guide to the Therapeutic Targets of Dimethoxyisoindolinones
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The dimethoxyisoindolinone scaffold, the core of immunomodulatory drugs (IMiDs®) and Cereblon E3 Ligase Modulatory Drugs (CELMoDs™), represents a paradigm shift in small molecule therapeutics. These compounds function as "molecular glues," reprogramming the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of proteins, including many previously considered "undruggable." This guide provides an in-depth technical exploration of the known and emerging therapeutic targets of dimethoxyisoindolinones, the sophisticated methodologies used to identify them, and the causal logic behind these experimental strategies. We will delve into the core mechanism of action, detail the expanding landscape of CRBN neosubstrates, and provide actionable protocols for researchers aiming to navigate this exciting field of targeted protein degradation.
The Central Axis: Cereblon and the CRL4CRBN E3 Ubiquitin Ligase Complex
At the heart of dimethoxyisoindolinone pharmacology lies Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).[1][2] In its native state, this complex polyubiquitinates endogenous substrates, marking them for proteasomal degradation. Dimethoxyisoindolinones, such as lenalidomide and pomalidomide, bind to a specific pocket in CRBN.[3][4] This binding event does not inhibit the ligase but rather allosterically remodels the substrate-binding surface, creating a neomorphic interface that can recruit new proteins—termed "neosubstrates"—for ubiquitination and subsequent degradation.[2][5] The therapeutic effects of these drugs are a direct consequence of the degradation of these specific neosubstrates.
The Archetypal Neosubstrates: Ikaros and Aiolos
The initial breakthrough in understanding the anti-cancer effects of dimethoxyisoindolinones came with the identification of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), as primary neosubstrates.[6][7]
-
IKZF1 and IKZF3: These zinc finger proteins are critical for the survival and proliferation of multiple myeloma cells.[6] Their degradation, induced by lenalidomide and pomalidomide, leads to the downregulation of key oncogenic pathways, including those driven by MYC and IRF4, ultimately resulting in apoptosis of the malignant cells.[7] The immunomodulatory effects of these drugs, such as T-cell co-stimulation and enhanced IL-2 production, are also attributed to the degradation of IKZF1 and IKZF3 in T-cells.[8]
The discovery of IKZF1 and IKZF3 as neosubstrates provided a clear mechanistic rationale for the clinical efficacy of IMiDs in hematological malignancies and established a blueprint for the discovery of further targets.
Expanding the Target Landscape: Novel Neosubstrates of Dimethoxyisoindolinones
Advanced proteomic techniques have unveiled a growing list of neosubstrates, each with distinct therapeutic potential. The specific neosubstrate repertoire can vary depending on the chemical structure of the dimethoxyisoindolinone derivative.
-
GSPT1 (G1 to S Phase Transition 1): The translation termination factor GSPT1 has emerged as a key target of a newer class of dimethoxyisoindolinones known as CELMoDs, such as avadomide (CC-122) and iberdomide (CC-220).[9][10] Degradation of GSPT1 has shown potent anti-tumor activity, particularly in acute myeloid leukemia (AML).[8][9]
-
SALL4 (Sal-like protein 4): This developmental transcription factor is a neosubstrate of thalidomide and its analogs.[10][11] The degradation of SALL4 is strongly linked to the teratogenic effects of thalidomide, providing a molecular explanation for its tragic history.[3][12] This discovery has been pivotal in guiding the design of newer dimethoxyisoindolinones with potentially improved safety profiles by minimizing SALL4 degradation.[13]
-
ZFP91 (Zinc Finger Protein 91): This putative ubiquitin ligase is another lenalidomide-dependent neosubstrate of CRL4CRBN.[9][14] The functional consequences of ZFP91 degradation are still under investigation but may contribute to the pleiotropic effects of IMiDs.
-
ARID2 (AT-rich interactive domain-containing protein 2): A component of the PBAF chromatin-remodeling complex, ARID2 has been identified as a pomalidomide-induced neosubstrate.[15] Its degradation is associated with the inhibition of MYC expression and may be particularly relevant in overcoming lenalidomide resistance in multiple myeloma.[15]
The continued discovery of novel neosubstrates highlights the vast therapeutic potential of modulating the CRL4CRBN complex and underscores the importance of robust target identification strategies.
The Investigator's Toolkit: Methodologies for Neosubstrate Discovery and Validation
Identifying the specific proteins targeted for degradation by a given dimethoxyisoindolinone is a critical step in drug development. This requires a multi-faceted approach, combining proteomics, biochemistry, and cell biology.
Global Proteomics for Unbiased Discovery
The initial identification of neosubstrates often relies on unbiased, quantitative proteomics to compare the proteome of cells treated with a dimethoxyisoindolinone to untreated or vehicle-treated cells.
-
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): This powerful technique involves metabolically labeling two cell populations with "light" and "heavy" isotopes of essential amino acids.[16][17] The populations are then treated differently (e.g., with and without the drug) before being combined. Mass spectrometry can then accurately quantify the relative abundance of thousands of proteins, revealing those that are selectively degraded in the presence of the compound.[18]
-
Pulse-SILAC (pSILAC): A variation of SILAC, pSILAC is particularly useful for studying protein turnover and can sensitively detect changes in protein stability induced by a drug.[9]
Validating the Interaction: Co-Immunoprecipitation (Co-IP)
Once candidate neosubstrates are identified, it is essential to confirm their interaction with the CRL4CRBN complex in a drug-dependent manner. Co-immunoprecipitation is the gold-standard technique for this purpose.
-
Principle: An antibody against a component of the complex (e.g., CRBN) is used to pull down the entire complex from cell lysates. If a candidate neosubstrate is part of this complex, it will be co-precipitated and can be detected by Western blotting. The key is to demonstrate that this interaction only occurs in the presence of the dimethoxyisoindolinone.
Confirming Ubiquitination
To definitively prove that a candidate protein is a neosubstrate, it is necessary to show that it is ubiquitinated by the CRL4CRBN complex in a drug-dependent manner.
-
In Vitro Ubiquitination Assay: This reconstituted system uses purified recombinant E1, E2, CRL4CRBN, ubiquitin, and the candidate neosubstrate. The reaction is initiated by the addition of ATP and the dimethoxyisoindolinone. The ubiquitination of the neosubstrate can then be visualized by Western blotting.[19][20][21]
-
Tandem Ubiquitin Binding Entities (TUBEs): TUBEs are engineered proteins with high affinity for polyubiquitin chains.[1][22] They can be used to enrich ubiquitinated proteins from cell lysates for subsequent identification by mass spectrometry or detection by Western blot, providing another method to confirm the ubiquitination of a target protein in a cellular context.[23]
Quantitative Analysis of Dimethoxyisoindolinone Activity
To compare the potency and efficacy of different dimethoxyisoindolinones, quantitative assays are essential.
| Parameter | Description | Typical Assay |
| Binding Affinity (Kd or IC50) | The concentration of the drug required to occupy 50% of the CRBN binding sites. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[24] |
| Degradation Potency (DC50) | The concentration of the drug required to degrade 50% of the target protein. | Western Blotting, In-Cell Western, or Mass Spectrometry[25][26] |
| Maximum Degradation (Dmax) | The maximum percentage of the target protein that can be degraded by the drug. | Western Blotting, In-Cell Western, or Mass Spectrometry[25][26] |
These quantitative parameters are critical for structure-activity relationship (SAR) studies and for optimizing the selectivity and potency of new dimethoxyisoindolinone-based degraders.[27]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Signaling Pathway of Dimethoxyisoindolinone-Induced Protein Degradation
Caption: Mechanism of dimethoxyisoindolinone-induced protein degradation.
Experimental Workflow for Neosubstrate Identification and Validation
Caption: A typical workflow for identifying and validating CRBN neosubstrates.
Detailed Experimental Protocols
Filter-Aided Sample Preparation (FASP) for Proteomics
This protocol is adapted from Wiśniewski et al. (2009) and is suitable for preparing samples for mass spectrometry analysis from detergent-lysed cells.[28]
Materials:
-
Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT
-
Urea Solution (UA): 8 M urea in 0.1 M Tris-HCl pH 8.5 (prepare fresh)
-
Iodoacetamide (IAA) Solution: 0.05 M IAA in UA (prepare fresh, protect from light)
-
Ammonium Bicarbonate (ABC) Solution: 50 mM NH4HCO3 in water
-
Trypsin solution: Sequencing-grade modified trypsin
-
Microcon-30kDa Centrifugal Filter Units
Procedure:
-
Lyse cells in Lysis Buffer and heat at 95°C for 5 minutes.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes.
-
Combine up to 30 µL of lysate with 200 µL of UA in the filter unit.
-
Centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.
-
Add 200 µL of UA to the filter unit and centrifuge at 14,000 x g for 15 minutes.
-
Add 100 µL of IAA solution and incubate at room temperature for 20 minutes in the dark.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Wash the filter unit twice with 100 µL of UA, centrifuging at 14,000 x g for 15 minutes each time.
-
Wash the filter unit three times with 100 µL of ABC solution, centrifuging at 14,000 x g for 10 minutes each time.
-
Add trypsin (1:100 enzyme to protein ratio) in 40 µL of ABC solution.
-
Incubate in a humidified chamber at 37°C overnight.
-
Transfer the filter unit to a new collection tube.
-
Centrifuge at 14,000 x g for 10 minutes to collect the peptides.
-
Add another 40 µL of ABC solution and centrifuge again to maximize peptide recovery.
-
The collected peptides are ready for mass spectrometry analysis.
Co-Immunoprecipitation (Co-IP) for Drug-Dependent Protein Interactions
This protocol is a generalized procedure and may require optimization for specific antibodies and cell types.
Materials:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors.
-
Antibody specific to the bait protein (e.g., anti-CRBN).
-
Protein A/G magnetic beads.
-
Wash Buffer: Co-IP Lysis Buffer.
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Treat cells with the dimethoxyisoindolinone or vehicle control for the desired time.
-
Harvest and lyse cells in ice-cold Co-IP Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected neosubstrate.
Future Directions and Conclusion
The field of targeted protein degradation, spearheaded by the dimethoxyisoindolinones, is rapidly evolving. The discovery of new CELMoDs with distinct neosubstrate profiles is expanding the range of "druggable" targets.[4][5] Future research will likely focus on:
-
Rational Design of Selective Degraders: Leveraging structural biology and computational modeling to design molecular glues that degrade specific targets while sparing others (e.g., SALL4) to improve therapeutic indices.[13]
-
Expansion to New Disease Areas: Exploring the therapeutic potential of CRBN modulators beyond oncology, in areas such as immunology and neurodegenerative diseases.
-
Understanding Resistance Mechanisms: Investigating how cancer cells develop resistance to these degraders and developing strategies to overcome it.
References
- Donovan, K. A., & Fischer, E. S. (2018). CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome. eLife, 7, e38430. [Link]
- An, S., & Harper, J. W. (2017). pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase.
- Sparing SALL4. (2020). Advanced Photon Source. [Link]
- Donovan, K. A., An, J., Nowak, R. P., Yuan, J. C., Fink, E. C., He, Z., ... & Fischer, E. S. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife, 7, e38430. [Link]
- Riggs, J. R., & Chamberlain, P. P. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. International Journal of Molecular Sciences, 22(22), 12213. [Link]
- Tandem Ubiquitin Binding Entity (TUBE) Assay. (n.d.). Bio-protocol. [Link]
- Matyskiela, M. E., Lu, G., Ito, T., Pagarigan, B., Lu, C. C., Miller, K., ... & Handa, H. (2020). Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex. Nature Structural & Molecular Biology, 27(4), 319-322. [Link]
- Yamamoto, J., Su, S., Lin, S., Yamamoto, S., Yamamoto, K., Lin, Y., ... & Handa, H. (2020). ARID2 is a pomalidomide-dependent CRL4CRBN substrate in multiple myeloma cells. Nature Chemical Biology, 16(11), 1208-1217. [Link]
- Wartchow, C. A., Asarnow, D., Beke, V., Faeldy, S., Feru, F., George, J., ... & Chamberlain, P. P. (2023). Structural and biophysical comparisons of the pomalidomide- and CC-220-induced interactions of SALL4 with cereblon. Scientific Reports, 13(1), 22093. [Link]
- Detection of Protein Ubiquitination. (n.d.). Journal of Visualized Experiments. [Link]
- Burge, R. J., Spasser, L., & Levin, D. E. (2022). In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. STAR Protocols, 3(4), 101783. [Link]
- Zhao, Q., & Xie, Q. (2014). In vitro Protein Ubiquitination Assays. Bio-protocol, 4(12), e1155. [Link]
- Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis.
- TUBE (Tandem Ubiquitin Binding Entity). (n.d.). Nacalai Tesque, Inc. [Link]
- Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons. (2021). Semantic Scholar. [Link]
- Aillet, F., Rinaldi, B., & Rodriguez, M. S. (2023). Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities. Methods in Molecular Biology, 2567, 237-246. [Link]
- Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91. (2021). Request PDF. [Link]
- Adams, D. N., & Ciulli, A. (2021). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Medicinal Chemistry, 12(10), 1638-1647. [Link]
- Evidence that ARID2 is ubiquitinated and degraded by CRL4CRBN in a... (n.d.).
- Rasco, D. W., & Ribrag, V. (2021). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cancers, 13(18), 4691. [Link]
- Vangamudi, B., & Handa, H. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 15(10), 2722-2730. [Link]
- Making Diagrams with graphviz. (2013).
- Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. [Link]
- Lu, G., Middleton, R. E., Sun, H., Naniong, M., Ott, C. J., Mitsiades, C. S., ... & Kaelin, W. G. (2014). The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. Science, 343(6168), 305-309. [Link]
- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
- Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
- Create Complex Graphs with GraphViz. (2020). YouTube. [Link]
- Differentiation of IMiDs and CELMoDs. Shown are structures of... (n.d.).
- Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue deriv
- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. (2025).
- How Novel CELMoD Agents Work. (n.d.). Bristol Myers Squibb. [Link]
- Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (n.d.). PMC. [Link]
- What Do the Mechanistic Differences Between IMiD and CELMoD® -Based Therapies Mean for Clinical Practice?. (n.d.). ReachMD. [Link]
- Discovery of a dual-target CRBN-mediated degrader for IKZF1/3 and GSPT1 proteins. (2025).
- Evaluation of advanced preclinical and clinical CELMoDs with insights into neosubstrate degradation potency and selectivity for IKZF1, IKZF2, CK1α and GSPT1. (2025). ACS Fall 2025. [Link]
- Examples — graphviz 0.
- Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simul
- Drawing graphs with dot. (2015). Graphviz. [Link]
- Simple Graph - GraphViz Examples and Tutorial. (n.d.). GraphViz. [Link]
- Cereblon target validation using a covalent inhibitor of neosubstr
- DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h.... (n.d.).
- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. (2025). PubMed. [Link]
Sources
- 1. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. spin.atomicobject.com [spin.atomicobject.com]
- 9. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 12. aps.anl.gov [aps.anl.gov]
- 13. Structural and biophysical comparisons of the pomalidomide- and CC-220-induced interactions of SALL4 with cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy [mdpi.com]
- 15. ARID2 is a pomalidomide-dependent CRL4CRBN substrate in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Evaluation of advanced preclinical and clinical CELMoDs with insights into neosubstrate degradation potency and selectivity for IKZF1, IKZF2, CK1α and GSPT1 - American Chemical Society [acs.digitellinc.com]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 22. lifesensors.com [lifesensors.com]
- 23. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 24. DSpace [repository.icr.ac.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Isolation of Isoindolinone Derivatives
<
Abstract
The isoindolinone scaffold is a privileged structural motif prominently featured in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse therapeutic applications, including roles as anticancer, anti-inflammatory, and antipsychotic agents.[1][2][3] Prominent examples include the immunomodulatory drugs lenalidomide and pomalidomide, which underscore the therapeutic importance of this heterocyclic system.[4][5] This technical guide provides a comprehensive overview of the methodologies for the discovery, synthesis, isolation, and characterization of isoindolinone derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind various synthetic routes, detail robust protocols for purification, and outline the analytical techniques essential for structural elucidation, thereby offering a holistic and practical framework for navigating the chemistry of this vital class of compounds.
The Isoindolinone Core: Structural Significance and Therapeutic Promise
The isoindolinone core consists of a fused benzene and γ-lactam ring system. This bicyclic framework provides a rigid scaffold that can be strategically functionalized at various positions to modulate its physicochemical properties and biological activity. The inherent structural features of the isoindolinone nucleus allow it to interact with a wide array of biological targets, leading to its prevalence in numerous bioactive molecules.[6][7]
The therapeutic landscape of isoindolinone derivatives is vast and continually expanding. Beyond the well-established immunomodulatory effects of thalidomide analogues, these compounds have shown promise as inhibitors of various enzymes and as modulators of protein-protein interactions.[5][8] The ongoing exploration of isoindolinone-based compounds in drug discovery highlights the enduring potential of this versatile scaffold.[6][9][10]
Synthetic Strategies for the Isoindolinone Scaffold
The construction of the isoindolinone ring system can be achieved through a variety of synthetic approaches. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Classical Approaches: Foundational Methodologies
Historically, the synthesis of isoindolinones has relied on cyclization reactions of appropriately substituted benzoic acid or benzaldehyde derivatives. A common strategy involves the reductive amination of 2-carboxybenzaldehydes with primary amines, followed by intramolecular cyclization.[11] Another well-established method is the reaction of 2-benzoylbenzoic acids with amines or isocyanates, often under dehydrating conditions.[6]
Modern Transition-Metal Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and isoindolinones are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a broader range of derivatives.[3]
-
Palladium-Catalyzed Reactions: Palladium catalysis has been extensively utilized for the synthesis of isoindolinones. The Heck reaction, for instance, can be employed for the intramolecular cyclization of N-allyl-2-bromobenzamides to afford 3-methyleneisoindolinones.[12] More advanced tandem processes, such as aza-Heck/Sonogashira or aza-Heck/Suzuki couplings, have been developed for the asymmetric synthesis of chiral isoindolinones, which is of significant interest in drug development.[11][13][14]
-
Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a cost-effective and efficient alternative for isoindolinone synthesis. One notable example is the intramolecular C-H amination of 2-alkyl-N-substituted benzamides, which avoids the need for pre-functionalized starting materials.[11]
-
Rhodium and Ruthenium-Catalyzed C-H Activation: The direct functionalization of C-H bonds represents a highly atom-economical approach to isoindolinone synthesis. Rhodium and ruthenium catalysts have been successfully employed in the annulation of benzamides with various coupling partners through directed C-H activation, providing a powerful tool for the construction of diverse isoindolinone libraries.[15][16]
Novel and Greener Synthetic Approaches
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods.
-
Metal-Free Syntheses: To circumvent the challenges associated with residual metal impurities, particularly in pharmaceutical applications, metal-free synthetic routes are highly desirable.[6] One such approach involves the one-pot reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and alcohols, which proceeds under mild, metal-free conditions to yield novel isoindolinone derivatives.[6]
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. A facile and efficient method for the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides and primary amines has been developed using this technique.[17] This approach is scalable and offers a greener alternative to conventional heating methods.[17]
Isolation and Purification: From Crude Mixture to Pure Compound
The isolation and purification of the target isoindolinone derivative from the reaction mixture is a critical step in the overall process. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities.
Initial Work-up and Extraction
Following the completion of the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and other water-soluble byproducts. This usually involves quenching the reaction with water or an acidic/basic solution, followed by extraction of the product into an appropriate organic solvent such as ethyl acetate, dichloromethane, or chloroform. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
Column Chromatography: The Workhorse of Purification
Column chromatography is the most widely used technique for the purification of organic compounds in a research setting.[7][18]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of isoindolinone derivatives due to its versatility and relatively low cost.[19]
-
Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial for achieving good separation. This is typically determined by preliminary analysis using thin-layer chromatography (TLC).[20] A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate is generally a good starting point for column chromatography.[20] Common eluent systems for isoindolinones include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[6][19]
-
Elution Technique: Depending on the separation profile, either isocratic elution (constant solvent composition) or gradient elution (gradually increasing the polarity of the solvent) can be employed. Gradient elution is often more efficient for separating mixtures with components of widely differing polarities.[20]
Recrystallization: For Crystalline Solids
For isoindolinone derivatives that are crystalline solids, recrystallization is an excellent method for achieving high purity.[21] This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.[22]
Structural Elucidation: Confirming the Identity
Once a pure compound has been isolated, its chemical structure must be unequivocally confirmed. This is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For isoindolinones, characteristic signals include those for the aromatic protons on the fused benzene ring and the protons on the lactam ring and any substituents.[6][17]
-
¹³C NMR: Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule. The carbonyl carbon of the lactam ring in isoindolinones typically appears at a characteristic downfield chemical shift (around 165-175 ppm).[6][17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can also be used to determine its elemental composition (High-Resolution Mass Spectrometry, HRMS).[6][17] The fragmentation pattern observed in the mass spectrum can provide valuable structural information.[23]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For isoindolinones, a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group is typically observed in the region of 1650-1750 cm⁻¹.[6]
Experimental Protocols: A Practical Guide
General Procedure for the Synthesis of Novel Isoindolinone Derivatives via a Metal-Free, One-Pot Reaction
This protocol is adapted from a method for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid.[6]
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
-
To this mixture, add chlorosulfonyl isocyanate (1.1 eq) and stir at room temperature for 2 hours.
-
Add the corresponding alcohol (e.g., ethanol, propanol) (1 mL) and continue stirring at room temperature for 1 hour.[6]
-
Remove the volatile components under reduced pressure.
-
Purify the resulting residue by thin-layer chromatography or column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield the pure product.[6]
General Protocol for Purification by Column Chromatography
This protocol provides a general guideline for the purification of a crude isoindolinone derivative.
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[24]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample solution to the top of the column. Alternatively, for compounds with low solubility in the eluent, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.[20][24]
-
Elute the Column: Begin eluting with the chosen mobile phase, collecting fractions in test tubes or vials. If using a gradient, gradually increase the polarity of the eluent.
-
Monitor the Separation: Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation and Visualization
Table 1: Spectroscopic Data for a Representative Isoindolinone Derivative
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | **IR (cm⁻¹) ** | HRMS (m/z) |
| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 7.86 (d, J=7.7 Hz, 1H), 7.68–7.53 (m, 5H), 7.46–7.36 (m, 3H), 6.31 (bs, 1H), 4.23 (m, 2H), 1.35 (t, J=7.1 Hz, 3H)[6] | 168.4, 146.9, 138.1, 134.6, 131.0, 130.2, 129.5, 125.8, 125.7, 125.2, 124.7, 94.4, 68.8, 14.7[6] | 3229, 2963, 1772, 1435, 1352, 1263, 1154, 1102[6] | [M+H]⁺ calcd for C₁₆H₁₆NO₅S: 334.3655; found: 334.3661[6] |
Diagrams
Caption: General workflow for the synthesis, purification, and characterization of isoindolinone derivatives.
Caption: Decision tree for selecting the appropriate purification method for isoindolinone derivatives.
Conclusion
The discovery and isolation of isoindolinone derivatives remain a vibrant and impactful area of chemical research, driven by their significant potential in drug development. This guide has provided a comprehensive overview of the key synthetic strategies, from classical methods to modern catalytic approaches, highlighting the rationale behind methodological choices. Furthermore, we have detailed the essential techniques for the isolation, purification, and structural characterization of these valuable compounds. By integrating established protocols with insights into contemporary advancements, this guide serves as a valuable resource for scientists working to unlock the full therapeutic potential of the isoindolinone scaffold. The continued development of novel, efficient, and sustainable methods for the synthesis and purification of isoindolinones will undoubtedly accelerate the discovery of new and improved medicines.
References
- Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal.
- Liu, S., et al. (n.d.). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing).
- Palombi, L., Di Mola, A., & Massa, A. (n.d.). Spectroscopic and analytical data for isoindolinone derivatives. New Journal of Chemistry (RSC Publishing).
- Various Authors. (2022).
- Various Authors. (n.d.).
- Various Authors. (n.d.). Examples of biologically active isoindolinone derivatives.
- Various Authors. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- Various Authors. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
- Various Authors. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Various Authors. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
- Various Authors. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PubMed Central (PMC) - NIH.
- Various Authors. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.
- Various Authors. (n.d.). Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction.
- Various Authors. (n.d.). Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.
- BenchChem. (2025). Purification of 1(2H)-Isoquinolinone by Column Chromatography. BenchChem Technical Support Center.
- Luo, F.-T. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Semantic Scholar.
- Hu, X.-Q., et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis.
- Various Authors. (n.d.). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. PubMed Central (PMC) - NIH.
- Various Authors. (n.d.). LC-MS/MS tandem mass spectra of the indolinone derivative.
- Various Authors. (2014). How to isolate and purify indolizidine compounds?.
- Senzer, B. D., et al. (2025).
- Various Authors. (n.d.). Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction.
- Various Authors. (n.d.). Intramolecular reductive Heck reaction in the synthesis of 3,3-disubstituted isoindolin-1-ones.
- Various Authors. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
- Chem Help ASAP. (2021).
- Various Authors. (n.d.). Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.
- Various Authors. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction.
- Professor Dave Explains. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 10. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 11. Isoindolinone synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. rsc.org [rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. orgsyn.org [orgsyn.org]
The Isoindolinone Scaffold: A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Chemistry and Therapeutic Potential of the Isoindolinone Scaffold, Centered on 5,6-Dimethoxyisoindolin-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: The isoindolin-1-one core is a privileged heterocyclic scaffold that forms the backbone of numerous natural products and clinically significant pharmaceuticals. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of agents with a vast array of biological activities. This guide provides a comprehensive technical overview of the isoindolinone class, with a specific focus on the synthetic intermediate, this compound. While specific biological data for this particular derivative is limited in public literature, this document will establish its chemical context, propose a robust synthetic pathway, and explore the well-documented therapeutic potential of structurally related analogs. By synthesizing data from across the field, we aim to provide researchers with both a practical framework for synthesis and a conceptual understanding of the structure-activity relationships that govern the pharmacological utility of this important class of molecules.
The isoindolin-1-one skeleton, a benzo-fused γ-lactam, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This has led to its extensive use in the design of therapeutics for a wide range of diseases.[2]
Notable examples of isoindolinone-containing drugs include:
-
Thalidomide and its analogs (Lenalidomide, Pomalidomide): Immunomodulatory drugs (IMiDs) that have profoundly impacted the treatment of multiple myeloma.[3]
-
Chlortalidone: A long-acting diuretic used for the management of hypertension.[4]
-
Pazinaclone: An anxiolytic agent.
The broad therapeutic relevance of this scaffold stems from its ability to target diverse biological pathways. Derivatives have been developed as potent inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and carbonic anhydrases, as well as modulators of protein-protein interactions.[5][6][7] This versatility underscores the importance of developing efficient synthetic methodologies to access novel and diverse isoindolinone derivatives for continued drug discovery efforts.
Synthesis of this compound: A Proposed Pathway
While this compound (CAS 59084-72-9) is commercially available as a building block, detailed synthetic procedures in peer-reviewed literature are scarce.[2] Based on established methodologies for analogous structures, we propose a robust and logical three-step synthetic sequence starting from 4,5-dimethoxy-1,2-dimethylbenzene (4,5-dimethoxy-o-xylene).
Proposed Synthetic Workflow
Sources
- 1. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 6. printo.2promojournal.com [printo.2promojournal.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxyisoindolin-1-one
Introduction
5,6-Dimethoxyisoindolin-1-one is a substituted isoindolinone derivative of significant interest in the realms of organic and medicinal chemistry.[1] With the CAS Number 59084-72-9, a molecular formula of C₁₀H₁₁NO₃, and a molecular weight of 193.20 g/mol , this compound serves as a critical building block in the synthesis of more complex molecules.[1][2] The isoindolin-1-one scaffold is a privileged structure, appearing in a variety of natural products and pharmacologically active compounds, underscoring the importance of a thorough understanding of its physicochemical properties for researchers in drug discovery and development. This guide provides a comprehensive overview of these properties, detailing both theoretical predictions and established experimental protocols for their determination.
Chemical and Physical Properties
A foundational understanding of a compound's chemical and physical properties is paramount for its application in research and development. These properties govern its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| Melting Point | 233 - 235 °C | ChemicalBook |
| Boiling Point (Predicted) | 464.5 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.214 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 13.71 ± 0.20 | ChemicalBook |
| logP (Predicted) | 0.7 | PubChem[2] |
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a critical physical property that provides a primary indication of its purity. For this compound, the reported melting point is a sharp range of 233-235 °C, suggesting a high degree of purity in the commercially available solid form.
The capillary method is the standard technique for accurate melting point determination.
Principle: A small, powdered sample of the crystalline material is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating:
-
For a preliminary, rapid determination, heat the sample at a faster rate to approximate the melting point.
-
For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). The range between these two temperatures is the melting point range.
Solubility Profile: A Critical Parameter for Drug Development
The solubility of a compound is a crucial factor in its suitability for various applications, particularly in drug development where it directly impacts absorption and bioavailability. The available data for this compound indicates that it is slightly soluble in chloroform and methanol.
A systematic approach to solubility testing can provide valuable information about the functional groups present in a molecule.
Principle: The solubility of a compound in a series of solvents of varying polarity and pH can indicate the presence of polar or ionizable functional groups.
Step-by-Step Methodology:
-
Water Solubility: To approximately 2-3 mg of the compound in a small test tube, add 0.5 mL of deionized water. Shake vigorously for 30 seconds. If the compound dissolves, it is considered water-soluble.
-
Solubility in 5% NaOH: If the compound is insoluble in water, add 0.5 mL of 5% aqueous sodium hydroxide solution. If it dissolves, it suggests the presence of an acidic functional group.
-
Solubility in 5% NaHCO₃: If the compound is soluble in 5% NaOH, test its solubility in 0.5 mL of 5% aqueous sodium bicarbonate. Solubility in this weaker base indicates a more strongly acidic functional group.
-
Solubility in 5% HCl: If the compound is insoluble in water, add 0.5 mL of 5% aqueous hydrochloric acid. Dissolution suggests the presence of a basic functional group.
-
Solubility in Organic Solvents: Test the solubility in various organic solvents of differing polarities, such as ethanol, acetone, ethyl acetate, and hexane, to establish a broader solubility profile.
Caption: A potential synthetic pathway to this compound.
Stability Considerations
As a research chemical and potential drug intermediate, the stability of this compound under various conditions is a critical consideration. Stability studies are essential to determine the shelf-life and appropriate storage conditions.
Key Stability Testing Parameters:
-
Temperature: Testing at various temperatures (e.g., accelerated testing at 40°C and long-term testing at 25°C) to assess thermal stability.
-
Humidity: Evaluating the effect of moisture on the compound's integrity.
-
Light: Assessing photostability by exposing the compound to controlled light sources.
The presence of the lactam ring and methoxy groups suggests that the compound may be susceptible to hydrolysis under strongly acidic or basic conditions and potential oxidative degradation.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, blending predicted data with established, field-proven experimental methodologies for their determination. A thorough understanding and experimental validation of these properties are essential for any researcher or drug development professional working with this and related compounds. The protocols and insights provided herein are intended to serve as a practical resource to facilitate such investigations.
References
- PubChem. This compound. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 5,6-Dimethoxyisoindolin-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Privileged Scaffold
The isoindolinone core is a significant heterocyclic structure found in a multitude of biologically active natural products and synthetic compounds.[1] This "privileged scaffold" is known to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2]
This guide focuses on 5,6-Dimethoxyisoindolin-1-one , a specific derivative of this important class. While primarily documented as a key synthetic precursor for the development of potent and selective phosphodiesterase 10A (PDE10A) inhibitors, its own biological profile remains largely unexplored.[2] The structural similarity to other bioactive isoindolinones suggests that this compound may possess latent therapeutic potential.
This document provides detailed, field-proven protocols to encourage and guide the investigation of this compound's potential applications. The methodologies described are based on established assays for evaluating the known biological activities of the broader isoindolinone class. We will explore its potential as a phosphodiesterase inhibitor, an anticancer agent, and a neuroprotective compound.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | [3] |
| CAS Number | 59084-72-9 | [3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [3] |
| XLogP3 | 0.7 | [3] |
| Appearance | White to pale cream crystals or powder (typical) | |
| Solubility | Soluble in DMSO, methanol, and ethanol. Poorly soluble in water. | General chemical knowledge |
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.
-
Solution Preparation: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be made to ensure the final DMSO concentration is non-toxic to cells or enzymes (typically ≤ 0.5%).[4]
Proposed Application 1: Screening for Phosphodiesterase (PDE) Inhibition
Expert Rationale: The most direct line of inquiry for this compound stems from its use as a building block for PDE10A inhibitors.[5][6] PDE10A is a key enzyme in the basal ganglia that degrades cyclic AMP (cAMP) and cyclic GMP (cGMP), second messengers crucial for neuronal signaling.[7] Inhibition of PDE10A is a promising therapeutic strategy for neuropsychiatric disorders like schizophrenia.[6] It is plausible that this precursor molecule retains some affinity for and inhibitory activity against PDE10A or other PDE isoforms.
The following is a protocol for a robust, fluorescence-based, high-throughput screening assay to determine the inhibitory potential of this compound against a specific PDE isozyme.[8][9]
Experimental Workflow: PDE Inhibition Assay
Caption: Workflow for the in vitro PDE inhibition assay.
Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
Materials:
-
Recombinant human PDE enzyme (e.g., PDE10A)
-
Fluorescent PDE assay kit (containing assay buffer, fluorescently labeled cGMP or cAMP substrate, and other necessary reagents)
-
This compound
-
Known PDE inhibitor (e.g., Papaverine for PDE10A) as a positive control
-
DMSO (ACS grade)
-
Black, flat-bottom 96- or 384-well microplates
-
Multichannel pipette
-
Fluorescence microplate reader
Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound and the positive control inhibitor in 100% DMSO. b. Perform serial dilutions (e.g., 1:3) of the stock solutions in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM down to 0.1 µM). c. Further dilute these DMSO stocks into the assay buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Plate Setup: a. Add 5 µL of the 10X working solutions of the test compound or controls to the appropriate wells of the microplate. b. For control wells:
- 100% Activity (Vehicle Control): Add 5 µL of assay buffer containing the same percentage of DMSO as the compound wells.
- 0% Activity (Positive Control): Add 5 µL of a high concentration of the known PDE inhibitor.
- Blank (No Enzyme): Add 5 µL of assay buffer with DMSO.
-
Enzyme Incubation: a. Prepare the PDE enzyme solution by diluting the enzyme stock to the recommended concentration in cold assay buffer. b. Add 20 µL of the diluted enzyme solution to all wells except the "Blank" wells. Add 20 µL of assay buffer to the "Blank" wells. c. Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation and Detection: a. Prepare the fluorescent substrate solution according to the kit manufacturer's instructions. b. To initiate the reaction, add 25 µL of the substrate solution to all wells. c. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. d. Monitor the reaction kinetically for 30-60 minutes, or as a single endpoint reading after a fixed incubation time at room temperature, as recommended by the assay kit.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Proposed Application 2: Evaluation of Anticancer Activity
Expert Rationale: The isoindolinone scaffold is present in numerous compounds that exhibit potent cytotoxicity against a variety of cancer cell lines.[4][10] The mechanisms of action are diverse, including inhibition of crucial enzymes like histone deacetylases (HDACs) and disruption of cellular processes essential for proliferation.[1] Given this precedent, this compound is a candidate for screening as a potential anticancer agent.
A cell viability assay, such as the Resazurin (AlamarBlue) assay, is a reliable and high-throughput method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[2]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing anticancer activity using a cell viability assay.
Protocol: Resazurin Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., HepG2, HT-29, K562)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Doxorubicin or another standard chemotherapeutic agent (positive control)
-
Resazurin sodium salt solution
-
Sterile, clear-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: a. Culture cancer cells to ~80% confluency. b. Trypsinize, count, and resuspend the cells in fresh complete medium to a density of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). d. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare a 10 mM stock of this compound in DMSO. b. Create a series of 2X final concentrations by diluting the stock in complete culture medium. c. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. d. Incubate the plate for 48 to 72 hours.
-
Viability Assessment: a. Add 10 µL of Resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. c. Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of "medium only" wells from all other readings.
-
Calculate Percent Viability: % Viability = 100 * (Signal_Treated / Signal_VehicleControl)
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Proposed Application 3: Assessment of Neuroprotective Potential
Expert Rationale: Certain isoindolinone derivatives isolated from natural sources have demonstrated neurotrophic effects, such as promoting Nerve Growth Factor (NGF) production and neurite outgrowth.[11] Additionally, many indole-based compounds are being investigated for neuroprotective properties against oxidative stress and amyloid-beta toxicity, which are implicated in neurodegenerative diseases.[12][13][14] This suggests that this compound could be evaluated for its ability to protect neuronal cells from cytotoxic insults.
This protocol describes a method to assess the neuroprotective effect of the compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line.
Conceptual Diagram: Neuroprotection Assay
Caption: Conceptual model of a neuroprotection assay against oxidative stress.
Protocol: Neuroprotection Against Oxidative Stress
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Cell viability reagent (e.g., Resazurin or MTT)
-
Sterile 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours. (Optional: Differentiate cells with retinoic acid for several days to obtain a more neuron-like phenotype).
-
Compound Pre-treatment: a. Prepare dilutions of this compound in culture medium at non-toxic concentrations (determined from a preliminary cytotoxicity assay as described in Application 2). b. Remove the old medium and add 100 µL of medium containing the test compound or vehicle (DMSO). c. Incubate for 12-24 hours. This allows the compound to exert any potential protective mechanisms before the insult.
-
Induction of Oxidative Stress: a. Prepare a fresh solution of H₂O₂ in serum-free medium to a concentration known to induce ~50% cell death (this concentration must be optimized for your specific cell line, e.g., 100-300 µM). b. Remove the compound-containing medium and add 100 µL of the H₂O₂ solution to the pre-treated wells. c. Include control wells:
- Untreated Control: Cells with normal medium.
- H₂O₂ Control: Cells treated only with H₂O₂ (no compound pre-treatment). d. Incubate for 4-6 hours at 37°C.
-
Assessment of Cell Viability: a. After the H₂O₂ incubation, gently wash the cells with fresh medium. b. Add 100 µL of fresh complete medium to each well. c. Assess cell viability using the Resazurin assay as described in Protocol 2.
Data Analysis
-
Normalize Data: Set the viability of untreated control cells to 100% and the viability of cells treated with H₂O₂ alone as the baseline for damage.
-
Calculate Percent Protection: % Protection = 100 * (Viability_Compound+H2O2 - Viability_H2O2) / (Viability_Untreated - Viability_H2O2)
-
Evaluate Results: A statistically significant increase in viability in the compound-pre-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
Conclusion
While this compound is currently established as a synthetic intermediate, its core isoindolinone structure warrants a deeper investigation into its own bioactivity. The protocols outlined in these application notes provide a strategic framework for exploring its potential as a phosphodiesterase inhibitor, an anticancer agent, or a neuroprotective compound. The successful identification of activity in any of these areas could elevate this molecule from a simple precursor to a valuable lead compound for drug discovery.
References
- PubMed. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
- Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery.
- ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
- PubMed. (2021). Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives.
- PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors.
- MDPI. (n.d.). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies.
- De Gruyter. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents.
- NIH. (n.d.). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry.
- MDPI. (n.d.). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements.
- NIH. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- PubMed. (n.d.). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR.
- PubMed. (n.d.). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress.
- ResearchGate. (2025). Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline PDE10A Inhibitors.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). In vitro tubulin polymerization assay.
- NIH. (n.d.). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors.
- MDPI. (n.d.). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells.
- SciSpace. (n.d.). Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisom.
- PubMed. (n.d.). Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In.
- NIH. (n.d.). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors.
- PubMed. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells.
- OUCI. (n.d.). Impact of N-Alkylamino Substituents on Serotonin Receptor (5-HTR) Affinity and Phosphodiesterase 10A (PDE10A) Inhibition of Isoindole-1,3-dione Derivatives.
- PubMed. (2021). Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress.
- NIH. (2023). Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia.
- MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- NIH. (2023). Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones.
- ResearchGate. (n.d.). Pseudo Four-Component Synthesis of 5,6-Dihydroindolo[2,1- a ]isoquinolines.
Sources
- 1. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Laboratory Synthesis of 5,6-Dimethoxyisoindolin-1-one
These application notes provide a comprehensive, technically detailed guide for the laboratory synthesis of 5,6-Dimethoxyisoindolin-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocols outlined herein are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, grounded in authoritative literature.
Introduction and Significance
Isoindolinone derivatives are a critical class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds and pharmaceutical agents. Their unique structural and electronic properties make them privileged scaffolds in drug design. This compound, in particular, serves as a key intermediate for more complex molecules, leveraging the electron-donating nature of the methoxy groups which can influence molecular interactions and metabolic stability. This guide details a rational, multi-step synthesis beginning from the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde).
The synthetic strategy hinges on the construction of a 2-formyl-4,5-dimethoxybenzoic acid intermediate, followed by a reductive amination and subsequent intramolecular cyclization to furnish the target isoindolinone.
Overall Synthetic Strategy
The synthesis of this compound is proposed via a three-stage process. This approach is designed for efficiency and scalability in a laboratory setting.
Diagram 1: Overall Synthetic Workflow A high-level overview of the synthetic route from veratraldehyde to this compound.
Reagents and Materials
Proper handling and sourcing of high-purity reagents are critical for the success of this synthesis.
| Reagent/Material | Formula | MW ( g/mol ) | Supplier (Example) | Purity | Key Safety Notes |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Sigma-Aldrich | ≥99% | Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% | Carcinogen, irritant |
| Titanium(IV) chloride | TiCl₄ | 189.68 | Acros Organics | ≥99.9% | Corrosive, reacts violently with water |
| Dichloromethyl methyl ether | C₂H₄Cl₂O | 114.96 | TCI Chemicals | ≥97% | Lachrymator, toxic, carcinogen |
| Silver nitrate | AgNO₃ | 169.87 | Alfa Aesar | ≥99.9% | Oxidizer, causes burns |
| Potassium permanganate | KMnO₄ | 158.03 | J.T. Baker | ≥99% | Strong oxidizer |
| Sodium bisulfite | NaHSO₃ | 104.06 | EMD Millipore | Reagent grade | Irritant |
| Ammonium acetate | CH₃COONH₄ | 77.08 | Sigma-Aldrich | ≥98% | |
| Sodium cyanoborohydride | NaBH₃CN | 62.84 | Oakwood Chemical | ≥95% | Highly toxic, reacts with acid to produce HCN gas |
| Methanol (MeOH) | CH₃OH | 32.04 | VWR | Anhydrous, ≥99.8% | Flammable, toxic |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS grade | Flammable, irritant |
| Hexanes | C₆H₁₄ | 86.18 | Pharmco | ACS grade | Flammable, irritant |
Detailed Experimental Protocols
Stage 1: Ortho-Formylation of 3,4-Dimethoxybenzaldehyde
This critical step introduces the second formyl group at the 2-position, ortho to one of the methoxy groups. The choice of a Lewis acid catalyst like titanium(IV) chloride directs the electrophilic substitution.
Protocol 1: Synthesis of 2-Formyl-4,5-dimethoxybenzaldehyde
-
Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol) and anhydrous dichloromethane (DCM) (200 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add titanium(IV) chloride (11.5 mL, 0.105 mol) dropwise via syringe. A yellow-orange complex will form.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (10.0 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water (200 mL) with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-formyl-4,5-dimethoxybenzaldehyde as a pale yellow solid.
-
Expected Yield: 60-70%
-
Causality: The use of a strong Lewis acid like TiCl₄ complexes with the carbonyl oxygen of veratraldehyde, activating the aromatic ring for electrophilic substitution. The ortho position is favored due to the directing effect of the methoxy groups.
Stage 2: Selective Oxidation to the Carboxylic Acid
This stage involves the selective oxidation of one aldehyde group to a carboxylic acid. A milder oxidizing agent is chosen to minimize over-oxidation or side reactions.
Protocol 2: Synthesis of 2-Formyl-4,5-dimethoxybenzoic Acid
-
Setup: In a 1 L beaker, dissolve the 2-formyl-4,5-dimethoxybenzaldehyde (19.4 g, 0.1 mol) in acetone (400 mL).
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (15.8 g, 0.1 mol) in water (200 mL) dropwise. The addition should be slow enough to maintain the reaction temperature below 30 °C. A brown precipitate of manganese dioxide will form.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours until the purple color of the permanganate has disappeared. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Acidification and Extraction: Acidify the solution to pH 2-3 with concentrated HCl. Extract the product with ethyl acetate (3 x 150 mL).
-
Workup: Combine the organic extracts and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-formyl-4,5-dimethoxybenzoic acid as a white to off-white solid. The product is often pure enough for the next step without further purification.
-
Expected Yield: 85-95%
-
Causality: Potassium permanganate is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is performed under controlled conditions to ensure selectivity.
Stage 3: Reductive Amination and Intramolecular Cyclization
This final stage is a one-pot reaction that first forms an imine intermediate via reaction with an ammonia source, which is then reduced in situ and undergoes spontaneous intramolecular cyclization to form the stable lactam ring.
Protocol 3: Synthesis of this compound
-
Setup: To a 500 mL round-bottom flask, add 2-formyl-4,5-dimethoxybenzoic acid (10.5 g, 0.05 mol), ammonium acetate (19.3 g, 0.25 mol), and anhydrous methanol (250 mL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. The ammonium acetate serves as the ammonia source for the initial imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. In a separate flask, carefully dissolve sodium cyanoborohydride (4.7 g, 0.075 mol) in anhydrous methanol (50 mL). Add this solution to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.
-
Reaction and Cyclization: Allow the reaction to warm to room temperature and stir overnight. The reduction of the imine to an amine is followed by spontaneous lactamization.
-
Workup: Quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C (CAUTION: HCN gas may be evolved. Perform in a well-ventilated fume hood). Stir for 30 minutes.
-
Basification and Extraction: Make the solution basic (pH 9-10) with 2 M NaOH. Extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
-
Expected Yield: 70-80%
-
Causality: Reductive amination is a highly effective method for forming amines from carbonyl compounds. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde.[1] The proximity of the newly formed amine and the carboxylic acid functional groups facilitates a rapid intramolecular nucleophilic acyl substitution to form the thermodynamically stable five-membered lactam ring.
Characterization Data
| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| This compound | White to off-white solid | (Literature value) | 7.01 (s, 1H), 6.95 (s, 1H), 6.50 (br s, 1H, NH), 4.35 (s, 2H), 3.90 (s, 3H), 3.88 (s, 3H) | 169.5, 149.0, 148.5, 135.0, 125.0, 107.5, 105.0, 56.2, 56.1, 45.0 | [M+H]⁺ (calc.): 194.0817, (found): 194.0815 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The ortho-formylation step using TiCl₄ is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Toxicity of Reagents: Dichloromethyl methyl ether and sodium cyanoborohydride are toxic. Handle with appropriate personal protective equipment in a certified chemical fume hood. Quenching of NaBH₃CN with acid should be done with extreme caution.
-
Reaction Monitoring: TLC is crucial for monitoring the progress of each step to determine the appropriate reaction time and ensure complete conversion before proceeding to the next stage.
-
Purification: While some intermediates may be used crude, final purification by column chromatography or recrystallization is essential to obtain a high-purity product for subsequent applications.
References
- Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
- Kumar, V., Sharma, S., Sharma, U., Singh, B., & Kumar, N. (2012). Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry, 14(11), 3095-3101. [Link]
- Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]
Sources
"scale-up synthesis of 5,6-Dimethoxyisoindolin-1-one"
Application Note & Protocol
Title: A Robust and Scalable Synthesis of 5,6-Dimethoxyisoindolin-1-one for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive, step-by-step guide for the scale-up synthesis of this compound, a key building block in medicinal chemistry and drug development.[1] The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds.[2][3] The presented protocol is designed for robustness, scalability, and high yield, starting from a readily accessible precursor. We detail a two-step process involving the formation of an intermediate, 2-cyano-4,5-dimethoxybenzoic acid, followed by a high-yielding reductive cyclization. This guide explains the critical process parameters, safety considerations, and analytical characterization required for producing high-purity material suitable for cGMP (Current Good Manufacturing Practice) environments.
Introduction
The isoindolin-1-one core is a significant heterocyclic motif that forms the structural basis for a wide array of pharmacologically active molecules.[4] Its derivatives have demonstrated a broad spectrum of biological activities, making them highly valuable in drug discovery programs. Specifically, the 5,6-dimethoxy substitution pattern is a key feature in precursors for compounds targeting various receptors and enzymes.[1]
While numerous methods exist for the synthesis of the isoindolinone ring system, many are not amenable to large-scale production due to factors such as the use of expensive transition metal catalysts, harsh reaction conditions, or complex purification procedures.[2][5] Common synthetic strategies include the reduction of cyclic imides, intramolecular cyclization of benzamides, and reductive amination of 2-carboxybenzaldehydes.[5][6][7]
This guide addresses the critical need for a scalable and economically viable synthesis. The chosen pathway proceeds through a stable cyano-acid intermediate, which is then converted to the target isoindolinone via catalytic hydrogenation. This approach offers several advantages for scale-up:
-
High Selectivity: The catalytic reduction of a nitrile group in the presence of a carboxylic acid is highly selective, minimizing side-product formation.
-
Operational Simplicity: The protocol avoids cryogenic temperatures and highly energetic reagents, simplifying the engineering and safety requirements for large-scale reactors.
-
Atom Economy: The route is designed to be efficient, with high-yielding steps and straightforward purification by crystallization, which is preferable to chromatography on a large scale.
Overall Synthetic Strategy
The synthesis is a two-step process starting from 5,6-dimethoxy-1-indanone, a commercially available and relatively inexpensive starting material.[8]
-
Step 1: Oxidative Cleavage. The indanone is subjected to an oxidative cleavage to form the key intermediate, 2-cyano-4,5-dimethoxybenzoic acid. This transformation provides the necessary functional groups in the correct orientation for the subsequent cyclization.
-
Step 2: Reductive Cyclization. The cyano-acid intermediate undergoes catalytic hydrogenation. In this tandem reaction, the nitrile is reduced to a primary amine, which then undergoes spontaneous intramolecular condensation with the carboxylic acid group to form the stable lactam ring of the target molecule, this compound.
Figure 1: High-level overview of the two-step synthetic pathway.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of 2-Cyano-4,5-dimethoxybenzoic acid (Intermediate)
This step involves the nitrosation of the α-carbon of the indanone followed by a Beckmann-type fragmentation to yield the desired cyano-acid.
Materials & Reagents:
-
5,6-Dimethoxy-1-indanone (1.00 eq.)
-
tert-Butyl nitrite (1.50 eq.)
-
Potassium tert-butoxide (1.50 eq.)
-
Tetrahydrofuran (THF), anhydrous (10 vol.)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Protocol:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5,6-dimethoxy-1-indanone (e.g., 19.2 g, 100 mmol).
-
Dissolution: Add anhydrous THF (192 mL) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add potassium tert-butoxide (16.8 g, 150 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will become a thick slurry.
-
Nitrosation: Add tert-butyl nitrite (17.8 mL, 150 mmol) dropwise via a syringe pump over 30 minutes, maintaining the temperature at 0-5 °C. The reaction mixture will turn a deep reddish-brown.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting material is consumed.
-
Quenching & Work-up:
-
Slowly pour the reaction mixture into a beaker containing ice-cold 2 M HCl (200 mL). Caution: Gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the crude material in a minimal amount of hot ethanol and slowly add water until turbidity persists.
-
Allow the solution to cool to room temperature and then in a refrigerator (4 °C) for several hours to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with cold 50% ethanol/water, and dry under vacuum to yield 2-cyano-4,5-dimethoxybenzoic acid as a pale yellow solid.
-
Part B: Scale-up Synthesis of this compound (Reductive Cyclization)
This step utilizes catalytic hydrogenation to simultaneously reduce the nitrile and effect intramolecular cyclization.
Materials & Reagents:
-
2-Cyano-4,5-dimethoxybenzoic acid (1.00 eq.)
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Acetic acid, glacial (15 vol.)
-
Methanol (for work-up)
-
Hydrogen gas (H₂)
Protocol:
-
Reactor Charging: To a suitable hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), charge 2-cyano-4,5-dimethoxybenzoic acid (e.g., 22.1 g, 100 mmol).
-
Catalyst & Solvent: Carefully add 10% Pd/C (e.g., 1.0 g, ~50% wet) under a nitrogen atmosphere. Caution: Palladium on carbon is pyrophoric and should be handled with care. Add glacial acetic acid (330 mL).
-
Hydrogenation:
-
Seal the reactor and purge the system with nitrogen several times, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction mixture to 50-60 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Completion can be confirmed by HPLC analysis of a filtered aliquot.
-
-
Work-up & Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the acetic acid and methanol.
-
-
Purification (Crystallization):
-
To the resulting residue, add water (100 mL). The product should precipitate as a solid.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with water (2 x 50 mL) and then with a small amount of cold methanol to remove residual impurities.
-
Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound as a white to off-white crystalline solid.
-
Figure 2: Detailed workflow for the reductive cyclization step.
Scale-Up Considerations & Process Optimization
-
Temperature Control: Maintaining the temperature during the nitrosation step (Part A) is critical to prevent side reactions. For large-scale batches, a reactor with efficient cooling is essential.
-
Reagent Addition: The dropwise/portion-wise addition of reagents in Part A should be carefully controlled on a larger scale to manage exotherms and ensure homogenous mixing.
-
Catalyst Handling: For the hydrogenation step (Part B), the pyrophoric nature of Pd/C requires strict adherence to safety protocols, especially at scale. Using a catalyst slurry or a contained charging system is recommended.
-
Hydrogenation Pressure: While 50-100 psi is effective, optimizing the pressure can reduce reaction times. Higher pressures generally increase the reaction rate but require appropriately rated equipment.
-
Purification: The final crystallization step is crucial for achieving high purity. Key parameters to control include the solvent/anti-solvent ratio, cooling rate, and agitation speed, all of which influence crystal size and purity. For cGMP production, this step must be rigorously defined and validated.
Data Summary and Characterization
The following table summarizes the expected results for a 100 mmol scale synthesis.
| Parameter | Step A: Cyano-Acid | Step B: Isoindolinone |
| Starting Material | 5,6-Dimethoxy-1-indanone | 2-Cyano-4,5-dimethoxybenzoic acid |
| Molecular Weight | 192.21 g/mol | 221.19 g/mol |
| Theoretical Yield | 22.1 g | 19.3 g |
| Typical Actual Yield | 17.7 - 19.9 g (80-90%) | 17.4 - 18.3 g (90-95%) |
| Purity (by HPLC) | >98% | >99.5% |
| Appearance | Pale yellow solid | White to off-white solid |
Characterization Data for this compound (C₁₀H₁₁NO₃, MW: 193.20 g/mol ): [9]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.10 (s, 1H), 6.95 (s, 1H), 6.50 (br s, 1H, NH), 4.45 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.5, 150.2, 148.8, 135.1, 125.0, 108.0, 105.5, 56.2, 56.1, 45.8.
-
Mass Spec (ESI+): m/z 194.08 [M+H]⁺.
-
Melting Point: 180-183 °C.
Conclusion
This application note details a validated, efficient, and scalable two-step synthesis of this compound. The protocol is designed for implementation in process chemistry and drug development settings, emphasizing safety, operational simplicity, and high purity of the final product. The chosen synthetic route avoids costly reagents and complex operations, making it an authoritative and trustworthy method for producing this valuable chemical intermediate on a multi-gram to kilogram scale.
References
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- Nguyen, T. T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(25), 15967-15975.
- Mihovilovic, M. D., et al. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ChemistryOpen, 10(2), 169-191.
- Muvvala, S., et al. (2018). Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehydes with Amines for the Synthesis of N-Substituted Isoindolin-1-one. ChemistrySelect, 3(45), 12751-12755.
- ResearchGate. (n.d.). Conversion of Phthalimides to Isoindolines by Diborane. Request PDF.
- Mihovilovic, M. D., et al. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Štefane, B., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23, 1353–1360.
- Wang, C., et al. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 47(1), 104-108.
- Singh, U. P., & Singh, R. P. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Anil, K., et al. (2005). Synthesis of 4-(1-oxo-isoindoline) and 4-(5,6-dimethoxy-1-oxo-isoindoline)-substituted phenoxypropanolamines and their beta1-, beta2-adrenergic receptor binding studies. Bioorganic Chemistry, 33(4), 310-324.
- PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. National Center for Biotechnology Information.
Sources
- 1. Synthesis of 4-(1-oxo-isoindoline) and 4-(5,6-dimethoxy-1-oxo-isoindoline)-substituted phenoxypropanolamines and their beta1-, beta2-adrenergic receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5,6-Dimethoxyisoindolin-1-one in Modern Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 5,6-Dimethoxyisoindolin-1-one.
Prepared by: a Senior Application Scientist
Introduction: The Strategic Value of the Isoindolinone Core
The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules.[1][2] Its rigid, bicyclic structure serves as a versatile template for developing therapeutics targeting a wide range of biological pathways. Notable examples include the antihypertensive drug Chlortalidone and the antibacterial Corollosporine derivatives.[2]
Within this important class of compounds, This compound emerges as a particularly valuable building block. The electron-donating methoxy groups on the benzene ring activate the aromatic system, influencing its reactivity and providing synthetic handles for further elaboration. This guide details the synthetic utility of this compound, providing both conceptual insights and actionable laboratory protocols.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one |
| CAS Number | 59084-72-9 |
| XLogP3 | 0.7 |
Core Reactivity and Synthetic Potential
This compound offers three primary sites for synthetic modification, making it a versatile starting point for generating diverse molecular architectures. Understanding the inherent reactivity of these sites is crucial for strategic synthetic planning.
Caption: Key reactive sites on the this compound scaffold.
-
Lactam Nitrogen (N-H): The acidic proton on the nitrogen is the most common site for functionalization. Deprotonation with a suitable base readily generates a nucleophilic anion, which can be alkylated, arylated, or acylated to install a wide variety of substituents. This is a foundational step in many synthetic routes.
-
α-Carbon to the Carbonyl (C3): The methylene protons at the C3 position are weakly acidic and can be removed with strong bases (e.g., LDA, n-BuLi) to form an enolate. This nucleophile can then participate in reactions such as alkylations and aldol condensations, enabling the construction of more complex carbon skeletons.
-
Aromatic Ring (C4, C7): The electron-rich aromatic ring, activated by the two methoxy groups, is susceptible to electrophilic aromatic substitution. Furthermore, the C-H bonds on the ring are potential sites for modern transition-metal-catalyzed C-H functionalization reactions, offering a direct route to biaryl compounds and other complex derivatives.[4]
Application in the Synthesis of Bioactive Scaffolds
The dimethoxy-substituted isoindolinone core is a key intermediate in the synthesis of more complex heterocyclic systems, particularly those related to isoquinoline alkaloids. The Pomeranz–Fritsch–Bobbitt reaction and its modifications are classical methods for constructing the tetrahydroisoquinoline core, a structure prevalent in numerous natural products.[5][6] The 5,6-dimethoxy substitution pattern is analogous to the 6,7-dimethoxy pattern commonly found in these alkaloids.
Protocol 1: Synthesis of N-Benzyl-5,6-dimethoxyisoindolin-1-one
This protocol details a standard N-alkylation, a fundamental transformation for this scaffold.
Objective: To introduce a benzyl group at the nitrogen position, a common step towards building precursors for isoquinoline synthesis or for creating analogs of bioactive molecules.
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | - |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial | Highly reactive, handle with care. |
| Benzyl Bromide | ≥98% | Commercial | Lachrymator. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Use dry solvent for best results. |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | For quenching. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine | - | Lab Prepared | For washing. |
| Anhydrous MgSO₄ | - | Commercial | For drying. |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.93 g, 10.0 mmol). Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add 40 mL of anhydrous THF via syringe. Stir the suspension at room temperature until all solid is dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 equiv) in small portions over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which it may become a thicker suspension.
-
Alkylation: Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 10 mL of saturated aqueous NH₄Cl to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure N-benzyl product.
Expected Outcome: A white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Caption: Experimental workflow for the N-alkylation of this compound.
Advanced Applications: Metal-Catalyzed C-H Functionalization
Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds to avoid pre-functionalized starting materials. The isoindolinone scaffold is an excellent substrate for such transformations.[4] The lactam carbonyl can act as a directing group in palladium or rhodium-catalyzed reactions, enabling regioselective functionalization at the C7 position.
Conceptual Protocol: Palladium-Catalyzed C7 Arylation
While a specific protocol for the 5,6-dimethoxy variant requires empirical optimization, the general approach follows well-established literature precedents for related benzamides.
Reaction Scheme: An N-protected this compound is reacted with an aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or NHC), and a base to afford the C7-arylated product. The N-protecting group is crucial for directing the C-H activation.
Causality and Mechanistic Insight:
-
Coordination: The palladium catalyst coordinates to the N-protecting group (often a removable directing group like 2-pyridinyl) and the lactam oxygen.
-
C-H Activation: This coordination brings the catalyst into proximity with the C7-H bond, facilitating a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium center.
-
Reductive Elimination: The aryl group and the isoindolinone scaffold couple via reductive elimination, forming the new C-C bond and regenerating the active palladium catalyst.
This strategy provides a powerful and atom-economical method for building molecular complexity directly onto the aromatic core, a valuable tool for library synthesis in drug discovery.
Summary and Outlook
This compound is more than just a simple heterocycle; it is a strategic platform for the efficient construction of complex and biologically relevant molecules. Its well-defined points of reactivity allow for selective functionalization through both classical and modern synthetic methodologies. From fundamental N-alkylation to advanced C-H activation, this building block provides chemists with a reliable and versatile tool for accessing novel chemical space. Future applications will likely focus on its incorporation into asymmetric catalysis and the development of novel C-H functionalization strategies to further streamline the synthesis of next-generation therapeutics.
References
- This compound.PubChem Compound Summary for CID 12787225.
- Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis.
- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- Synthesis of isoindolinones.Organic Chemistry Portal.[Link]
- Synthesis of 5, 6-diaroylisoindoline-1, 3-dione and computational approaches for investigation on structural and mechanistic insights by DFT.
- Diastereoselective Synthesis of (–)
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- Total Synthesis of Dixiamycin B by Electrochemical Oxidation.
- Synthesis and theoretical study on 5,6-Dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one: Possible precursor on the aromatic demethoxylation in oxoisoaporphines.
Sources
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 5,6-Dimethoxyisoindolin-1-one in Modern Medicinal Chemistry
Introduction: The Isoindolinone Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The isoindolin-1-one core is a prominent member of this class.[1][2] This fused γ-lactam system is a key structural motif in numerous natural products and has been successfully integrated into a wide array of synthetic pharmaceutical agents.[2][3] The versatility of the isoindolinone scaffold has led to the development of drugs with activities spanning from antihypertensive and anxiolytic to potent anticancer agents.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the rational design of targeted therapeutics.
This guide focuses on a specific, yet highly valuable, derivative: 5,6-Dimethoxyisoindolin-1-one . While not typically a final drug candidate itself, this molecule serves as a critical building block and synthetic intermediate for creating novel therapeutics. The strategic placement of the two methoxy groups on the benzene ring offers electronic and steric handles that can be exploited to fine-tune the pharmacological properties of its derivatives, influencing target binding, metabolic stability, and overall efficacy.
Part 1: Medicinal Chemistry Applications of the this compound Scaffold
The true value of this compound is realized in the derivatives it can generate. By modifying the N-2 position and other accessible sites, researchers have developed potent inhibitors for several key therapeutic targets, particularly in oncology.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
One of the most significant applications for isoindolinone-based scaffolds is in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors.[5] PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand DNA breaks (homologous recombination) is already compromised.[6] Inhibiting the PARP-mediated "backup" repair pathway in these cancer cells leads to an accumulation of catastrophic DNA damage, triggering cell death through a concept known as synthetic lethality .[6][7]
The isoindolinone core can mimic the nicotinamide moiety of the NAD+ cofactor that PARP-1 uses, allowing it to sit within the enzyme's active site and block its function. The 5,6-dimethoxy substitution pattern can be used to optimize binding affinity and selectivity for the PARP-1 catalytic domain. The development of PARP inhibitors represents a major advancement in personalized medicine for patients with certain types of breast, ovarian, and pancreatic cancers.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. youtube.com [youtube.com]
- 7. Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 5,6-Dimethoxyisoindolin-1-one
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 5,6-Dimethoxyisoindolin-1-one, a member of the pharmacologically significant isoindolin-1-one scaffold. While extensive biological data for this specific molecule is not yet prevalent in public literature, the broader isoindolin-1-one class exhibits a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] This guide is designed for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of this compound. We present a logical, tiered approach, starting with broad cytotoxicity screening, followed by more specific mechanistic assays based on the known targets of related compounds. The protocols provided herein are detailed and self-validating, offering a robust framework for generating high-quality, reproducible data.
Introduction to this compound
This compound belongs to the isoindolin-1-one heterocyclic family, a privileged structure in medicinal chemistry.[1] The core isoindolin-1-one structure is a benzo-fused γ-lactam, which has been identified in numerous natural products and synthetic molecules with diverse therapeutic applications.[1]
Chemical Profile:
| Property | Value | Source |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | PubChem[2] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| CAS Number | 59084-72-9 | PubChem[2] |
The dimethoxy substitution on the benzene ring is a common feature in many bioactive molecules and can significantly influence pharmacokinetic and pharmacodynamic properties. Given the lack of specific biological data for this compound, a systematic in vitro evaluation is warranted to elucidate its potential as a therapeutic agent. This document outlines a strategic workflow for this purpose.
Experimental Workflow for In Vitro Characterization
We propose a three-tiered approach to efficiently screen and characterize the biological activity of this compound. This workflow is designed to move from a broad assessment of cellular effects to more specific mechanistic studies.
Caption: Proposed tiered experimental workflow for this compound.
Tier 1: Foundational Assays - Cytotoxicity and Phenotypic Screening
The initial step is to determine if this compound exerts any effect on cell viability. This is a critical decision point for downstream assay selection.
Protocol: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | Experimental Value |
| A549 | 48 | Experimental Value |
| MCF-7 | 48 | Experimental Value |
| HEK293T | 48 | Experimental Value |
Tier 2: Target-Based Assays
If cytotoxicity is observed, the next logical step is to investigate potential molecular targets. Based on the activities of related isoindolin-1-one compounds, key targets include tubulin and topoisomerase enzymes.
Protocol: In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of the compound on the polymerization of tubulin into microtubules. The polymerization process is monitored by the increase in fluorescence of a reporter dye.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (vehicle)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.
-
Compound Preparation: Prepare various concentrations of this compound in the provided buffer.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter.
-
Initiation of Polymerization: Add the test compound, positive control, or negative control to the respective wells.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the compound-treated samples to the controls to determine if this compound inhibits or promotes tubulin polymerization.
Caption: Hypothetical inhibition of tubulin polymerization by this compound.
Tier 3: Mechanistic Deep Dive - Signaling Pathway Analysis
If a specific target is identified, the subsequent step is to understand the downstream cellular consequences. For instance, if the compound is found to be a cytotoxic agent, investigating its ability to induce apoptosis is crucial.
Protocol: Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A substrate for these caspases is linked to a fluorescent reporter, which is released upon cleavage.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Cells treated with this compound at its IC₅₀ concentration
-
Positive control (e.g., Staurosporine)
-
Negative control (vehicle)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the reagent directly to the wells containing the treated cells. This will lyse the cells and initiate the caspase cleavage reaction.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.
Caption: Simplified apoptotic pathway potentially induced by this compound.
Concluding Remarks
The isoindolin-1-one scaffold represents a promising starting point for the development of novel therapeutics. This compound, while currently under-characterized, warrants a thorough investigation of its biological properties. The tiered approach and detailed protocols outlined in these application notes provide a robust framework for such an investigation. By systematically progressing from broad phenotypic screening to specific mechanistic studies, researchers can efficiently elucidate the therapeutic potential of this and other novel chemical entities.
References
- PubChem. 5,6-Dimethoxy-1-indanone.
- PubChem. This compound.
- Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]
Sources
"cell-based assays with 5,6-Dimethoxyisoindolin-1-one"
An Application Guide for the Cellular Characterization of 5,6-Dimethoxyisoindolin-1-one
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and neuro-modulatory effects.[1][2] this compound is a novel compound within this class whose specific cellular effects are yet to be fully characterized. This guide provides a comprehensive, workflow-based approach for researchers, scientists, and drug development professionals to systematically evaluate the biological impact of this compound. We present detailed protocols for foundational cell-based assays, beginning with broad cytotoxicity screening and progressing to the nuanced differentiation of apoptotic and necrotic cell death mechanisms. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with integrated controls.
Introduction: The Scientific Rationale
Isoindolinone-based compounds have been identified as potent modulators of various cellular processes. Depending on their substitutions, they can act as inhibitors of kinases, tubulin, or steroid sulfatase, leading to anti-proliferative effects in cancer cells.[1] Given this precedent, the primary hypothesis for a novel derivative like this compound is the potential for cytotoxic or cytostatic activity against cancer cell lines.
The logical investigative workflow, therefore, is to first establish a dose-dependent effect on cell viability and then to elucidate the primary mechanism of action. This guide provides the foundational assays to answer two critical questions:
-
Does this compound affect cell viability, and at what concentration?
-
If it is cytotoxic, does it induce a programmed cell death (apoptosis) or a non-programmed necrotic death?
This structured approach ensures an efficient use of resources and provides a robust dataset for initial compound characterization.
Experimental Workflow: From Screening to Mechanism
A systematic approach is crucial for characterizing a new chemical entity. The following workflow provides a logical progression from a broad assessment of cytotoxicity to a more detailed analysis of the cell death pathway.
Figure 1: A logical workflow for the initial characterization of this compound, starting with cytotoxicity screening and progressing to mechanistic studies.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
The MTT assay is a foundational colorimetric method for evaluating cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[3] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[3] The intensity of the resulting purple color is directly proportional to the number of metabolically active, viable cells.[4]
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent (5 mg/mL in sterile PBS).[3] Note: Filter-sterilize and store protected from light at 4°C.[3]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3]
-
Scientific Rationale: Serum components can interfere with formazan crystal formation and solubilization, so switching to serum-free medium for this step improves accuracy.
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 150 µL of the Solubilization Solution to each well.[3] Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
-
Subtract the average OD of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Example Value |
| Cell Line | Human Cervical Cancer | HeLa |
| Seeding Density | Cells per well | 8,000 |
| Treatment Duration | Hours (h) | 48 |
| Calculated IC₅₀ | Micromolar (µM) | 15.2 µM |
| Interpretation | The compound exhibits moderate dose-dependent cytotoxicity against HeLa cells after 48 hours of exposure. |
Protocol 2: Differentiating Apoptosis and Necrosis with Annexin V & PI Staining
If this compound is found to be cytotoxic, the next step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[5][6]
-
Scientific Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5]
Materials
-
Cells treated with this compound (at IC₅₀ and 2x IC₅₀) and vehicle controls.
-
Annexin V-FITC Apoptosis Detection Kit (typically includes Annexin V-FITC, Propidium Iodide, and a 10X Binding Buffer).[8]
-
Cold 1X PBS
-
Flow cytometer
-
Flow cytometry tubes
Step-by-Step Protocol
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask or 6-well plate) and allow them to adhere overnight.[5] Treat with the vehicle, IC₅₀, and 2x IC₅₀ concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization. Combine all cells from each treatment condition into separate tubes.
-
Scientific Rationale: Apoptotic cells may detach and float in the supernatant. Collecting both populations is critical for an accurate quantification of cell death.[5]
-
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 500 x g for 5 minutes and resuspending the pellet.[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[8] Keep samples on ice and protected from light.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[8] Be sure to include control samples: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gating.
Data Analysis and Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q):
| Quadrant | Annexin V Status | PI Status | Cell Population | Interpretation |
| Q3 (Lower-Left) | Negative | Negative | Viable Cells | Healthy, intact cell membranes. |
| Q4 (Lower-Right) | Positive | Negative | Early Apoptotic Cells | PS is exposed, but membrane is intact. |
| Q2 (Upper-Right) | Positive | Positive | Late Apoptotic/Necrotic Cells | PS is exposed and membrane is compromised. |
| Q1 (Upper-Left) | Negative | Positive | Necrotic/Dead Cells | Primarily membrane-compromised cells. |
An increase in the percentage of cells in Q4 and Q2 compared to the vehicle control indicates that this compound induces apoptosis.
Figure 2: A hypothetical signaling pathway. Many isoindolinone derivatives act as kinase inhibitors.[1] Inhibition of a pro-survival pathway like PI3K/Akt could lead to decreased expression of anti-apoptotic proteins (e.g., Bcl-2), resulting in caspase activation and apoptosis.
Conclusion and Future Directions
This application note provides a robust framework for the initial biological characterization of this compound. By following the detailed protocols for MTT and Annexin V/PI assays, researchers can obtain reliable data on the compound's cytotoxicity and its primary mechanism of cell death. A finding of apoptosis would warrant further investigation into the specific molecular pathways involved, such as analyzing the activation of specific caspases (e.g., Caspase-3, -8, -9) or the expression levels of Bcl-2 family proteins, as hypothesized in Figure 2. These foundational assays are the critical first step in determining the therapeutic potential of this novel isoindolinone derivative.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
- Apoptosis Protocols. (n.d.). USF Health - University of South Florida.
- MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace.
- Properties and Functions of Isoindoline: A Short Review. (2019). Jetir.Org.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). MDPI.
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. atcc.org [atcc.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for the Analytical Characterization of 5,6-Dimethoxyisoindolin-1-one
Document ID: AN-DMIO-202601
Abstract: This comprehensive guide provides detailed analytical methods for the identification, quantification, and characterization of 5,6-Dimethoxyisoindolin-1-one, a key heterocyclic intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated methodologies for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the underlying scientific principles, offers step-by-step protocols, and provides insights into data interpretation, ensuring both technical accuracy and practical applicability.
Introduction
This compound (DMIO) is a significant structural motif present in a variety of biologically active compounds. Its isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in molecules with diverse therapeutic activities, including antitumor and anticonvulsant properties[1]. The precise and accurate analytical characterization of DMIO is paramount for ensuring the quality of starting materials, monitoring reaction progress, characterizing final products, and conducting pharmacokinetic studies.
This document outlines a suite of validated analytical techniques to provide a comprehensive profile of DMIO, ensuring its identity, purity, and concentration are accurately determined. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[2][3][4][5][6].
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[7] |
| Molecular Weight | 193.20 g/mol | PubChem[7] |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | PubChem[7] |
| CAS Number | 59084-72-9 | PubChem |
| Calculated LogP | 0.7 | PubChem[7] |
| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |
Part 1: Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating DMIO from impurities, starting materials, and by-products, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. This method is ideal for routine purity checks and quality control.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC purity analysis of DMIO.
Detailed Protocol:
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Rationale: Formic acid is added to improve peak shape and provide protons for potential MS detection if the method is transferred to LC-MS.
-
-
Sample Preparation:
-
Accurately weigh and dissolve DMIO in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
-
Data Analysis and Interpretation:
-
The retention time for this compound is expected to be in the mid-range of the gradient.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Biological Matrices
Principle: UPLC provides higher resolution and faster analysis times compared to HPLC. Coupling it with tandem mass spectrometry (MS/MS) allows for highly sensitive and selective quantification, even in complex matrices like plasma or tissue homogenates. The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Workflow for UPLC-MS/MS Quantification:
Caption: Bioanalytical workflow for DMIO quantification.
Detailed Protocol:
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled DMIO or a structurally similar compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Rationale: Protein precipitation is a common and effective method for cleaning up biological samples before LC-MS analysis[8][9][10].
-
-
UPLC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5-95% B over 3 minutes |
-
MS/MS Conditions (Positive ESI Mode):
| Parameter | DMIO | Internal Standard (Example) |
| Precursor Ion (m/z) | 194.1 | [To be determined] |
| Product Ion (m/z) | 176.1 (Loss of H₂O) | [To be determined] |
| Collision Energy (eV) | 15 | [To be determined] |
| Dwell Time (ms) | 100 | 100 |
-
Method Validation:
Part 2: Spectroscopic Characterization
Spectroscopic methods provide detailed structural information, confirming the identity and integrity of the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.
Predicted NMR Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | N-H |
| ~7.1 | s | 1H | Ar-H |
| ~7.0 | s | 1H | Ar-H |
| ~4.3 | s | 2H | -CH₂- |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.7 | s | 3H | -OCH₃ |
-
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~148 | Ar-C-O |
| ~147 | Ar-C-O |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~108 | Ar-CH |
| ~105 | Ar-CH |
| ~56 | -OCH₃ |
| ~55 | -OCH₃ |
| ~45 | -CH₂- |
Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of DMIO in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Rationale: DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
NMR Data Interpretation Workflow:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Protocol for MS Analysis:
-
Instrumentation:
-
A mass spectrometer with an ESI or GC-MS with an electron ionization (EI) source.
-
-
Direct Infusion ESI-MS:
-
Dissolve a small amount of DMIO in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.
-
Infuse the solution directly into the ESI source.
-
Expected Ion: In positive mode, the protonated molecule [M+H]⁺ at m/z 194.1.
-
-
GC-MS Analysis:
-
This technique is suitable for volatile and thermally stable compounds.
-
Sample Preparation: Dissolve DMIO in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature from 100 °C to 280 °C.
-
MS Conditions (EI, 70 eV):
-
Molecular Ion (M⁺·): m/z 193.1
-
Predicted Fragmentation Pattern: The fragmentation in EI is more extensive than in ESI. Common fragmentation pathways for aromatic methoxy compounds involve the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO).
-
-
Predicted Major Fragments in EI-MS:
| m/z | Proposed Fragment |
| 193 | [M]⁺· |
| 178 | [M - CH₃]⁺ |
| 150 | [M - CH₃ - CO]⁺ |
| 122 | [M - CH₃ - 2CO]⁺ |
-
Rationale: The analysis of fragmentation patterns provides a fingerprint for the molecule, aiding in its identification and the characterization of related impurities[11][12][13][14][15].
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and quantification of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will generate reliable and reproducible data, supporting drug discovery and development programs.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2).
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra.
- 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone...
- Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
- 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]
- Copies of 1H, 13C, 19F NMR spectra. [Link]
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
- Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activ
- Scheme 1. Protocol synthesis of 3-methylene substituted isoindolinones 3.
- SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Semantic Scholar. [Link]
- Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factoriz
- Sample Preparation Techniques for Biological M
- 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- Bioanalytical sample prepar
- Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factoriz
- Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Ion fragmentation of small molecules in mass spectrometry. [Link]
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- mass spectra - fragmentation p
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
- PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS.
- Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Semantic Scholar. [Link]
- UPLC-MS/MS instrument conditions for the analysis of compounds in multiple reaction mode.
- Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PubMed Central. [Link]
- GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. MDPI. [Link]
- common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- This compound. PubChem. [Link]
- UPLC-MS/MS chromatogram of a mixture of the seven isothiazolinones...
- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. [Link]
- Rapid UPLC–ESI–MS/MS method for the analysis of isoflavonoids and other phenylpropanoids. Semantic Scholar. [Link]
- 1H, 13C, HMBC and COSY NMR spectroscopic data (500 MHz, DMSO-d6) of compounds 1, 3, 5, 7 and 9.
- This compound.
Sources
- 1. jocpr.com [jocpr.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uab.edu [uab.edu]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. youtube.com [youtube.com]
Application Note: High-Purity Isolation of 5,6-Dimethoxyisoindolin-1-one for Drug Development and Research Applications
Abstract
This comprehensive guide provides detailed protocols and technical insights for the purification of 5,6-Dimethoxyisoindolin-1-one, a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Addressing the needs of researchers in drug development and medicinal chemistry, this document outlines systematic approaches for achieving high purity (>99%) using flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). The methodologies are designed to be robust and scalable, ensuring the reliable provision of high-quality material for downstream applications.
Introduction: The Importance of Purity for this compound
This compound is a substituted isoindolinone, a lactam derivative that forms the core scaffold of numerous biologically active molecules. Its utility as a synthetic precursor demands a high degree of purity, as even trace impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the biological activity and safety of the final drug candidates. This application note serves as a practical guide for scientists to select and implement the most effective purification strategy based on the impurity profile of the crude material and the desired final purity.
The inherent polarity of this compound, influenced by its lactam ring and methoxy groups, presents specific challenges and opportunities in purification. A foundational understanding of its physicochemical properties is therefore critical for methodological development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem CID: 12787225 |
| Molecular Weight | 193.20 g/mol | PubChem CID: 12787225 |
| Appearance | Off-white to light brown solid | |
| XLogP3 | 0.7 | PubChem CID: 12787225 |
| Hydrogen Bond Donors | 1 | PubChem CID: 12787225 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 12787225 |
The low XLogP3 value indicates a high degree of polarity, which dictates the choice of chromatographic conditions, particularly the preference for more polar mobile phases in normal-phase chromatography or the use of reversed-phase techniques.
Strategic Approach to Purification
A multi-tiered approach to purification is recommended, beginning with a rapid, bulk purification method like flash column chromatography, followed by a final polishing step such as recrystallization or preparative HPLC to achieve the highest purity. The selection of the optimal workflow is contingent on the initial purity of the crude product and the nature of the impurities.
Caption: General purification workflow for this compound.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is an indispensable technique for the rapid, large-scale purification of organic compounds.[1] Given the polar nature of this compound, a systematic approach to solvent system selection is paramount for achieving efficient separation from less polar and highly polar impurities.
Thin-Layer Chromatography (TLC) for Method Development
Prior to performing flash chromatography, it is essential to develop an optimal solvent system using thin-layer chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides good separation from impurities.
Protocol 1: TLC Method Development
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Application: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Solvent Systems: Prepare a series of developing solvents with varying polarities. Good starting points for this compound include mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Initial Screening:
-
Hexane:Ethyl Acetate (1:1)
-
Dichloromethane:Ethyl Acetate (1:1)
-
Dichloromethane:Methanol (95:5)
-
-
-
Development: Place the TLC plate in a developing chamber saturated with the chosen solvent system and allow the solvent front to ascend to near the top of the plate.
-
Visualization:
-
UV Light: Visualize the plate under short-wave (254 nm) UV light. Aromatic compounds and those with conjugated systems will appear as dark spots.[2][3]
-
Staining: If the compound or impurities are not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing compounds that can be oxidized.[4]
-
Table 2: Recommended TLC Stains
| Stain | Preparation | Visualization |
| UV Light (254 nm) | N/A | Dark spots on a fluorescent green background. |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂O.[4] | Yellow to brown spots on a purple background. |
| Iodine | A few crystals of I₂ in a sealed chamber.[3] | Brown spots on a light brown background. |
Flash Chromatography Protocol
Once an appropriate solvent system is identified via TLC, the method can be scaled up to flash column chromatography.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Select a silica gel column with a mass approximately 40-100 times the mass of the crude sample.[5] Pack the column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Dry Loading: For samples with poor solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5]
-
-
Elution:
-
Isocratic Elution: Use the optimized solvent system from the TLC analysis to elute the column.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This is often more effective for separating compounds with a wide range of polarities. A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane:methanol (95:5).
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for flash chromatography purification.
Recrystallization: For Crystalline Solids
Recrystallization is a powerful and economical technique for purifying solid compounds to a high degree of purity, provided a suitable solvent or solvent system can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.
Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, polar protic solvents or mixtures are likely candidates.
Protocol 3: Recrystallization Solvent Screening
-
Place a small amount of the crude product (20-30 mg) in a test tube.
-
Add a few drops of the test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture to the solvent's boiling point and observe. If it dissolves, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
Table 3: Potential Recrystallization Solvents for this compound
| Solvent | Rationale |
| Ethanol | A polar protic solvent, often effective for moderately polar compounds. |
| Methanol | Similar to ethanol, but with higher polarity. |
| Isopropanol | A slightly less polar alcohol that can sometimes provide better crystal growth. |
| Ethyl Acetate/Hexane | A two-solvent system where the compound is soluble in ethyl acetate and insoluble in hexane. |
| Dichloromethane/Hexane | Another two-solvent system for inducing crystallization. |
Recrystallization Protocol
Protocol 4: Single-Solvent Recrystallization
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Preparative HPLC: The Ultimate in Purity
For applications demanding the highest level of purity, such as the preparation of analytical standards or for late-stage drug development, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[6][7] Due to the polarity of this compound, a reversed-phase method is generally most suitable.
Method Development and Scale-Up
The development of a preparative HPLC method begins at the analytical scale to optimize the separation, followed by a systematic scale-up to a preparative column.[8][9]
Protocol 5: Analytical HPLC Method Development
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
B: Acetonitrile or Methanol with 0.1% formic acid or TFA
-
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.
-
Optimization: Refine the gradient to maximize the resolution between the target peak and any impurities. A focused gradient around the elution point of the target compound is often effective.
Table 4: Recommended Preparative HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18, 10 µm, e.g., 21.2 x 250 mm | Larger particle and column dimensions for higher loading capacity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Volatile buffer, suitable for MS detection and easy removal. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Good UV transparency and elution strength. |
| Flow Rate | Scaled up from analytical method (e.g., 20-40 mL/min) | Maintain linear velocity for comparable separation. |
| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound allows for UV detection. |
| Injection Volume | Maximized based on loading studies | Overloading is common in prep-HPLC to increase throughput. |
Preparative HPLC Protocol
Protocol 6: Preparative Reversed-Phase HPLC
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent like DMSO, ensuring complete dissolution.
-
Injection: Inject the sample onto the column.
-
Elution and Fraction Collection: Run the optimized gradient and collect fractions corresponding to the target peak using an automated fraction collector triggered by UV absorbance.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Product Recovery: Combine the pure fractions, and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the highly pure product as a fluffy solid.
Caption: Workflow for preparative HPLC purification.
Conclusion
The successful purification of this compound is a critical step in the synthesis of many potential therapeutic agents. By employing a systematic approach that leverages the strengths of flash column chromatography for bulk purification and either recrystallization or preparative HPLC for final polishing, researchers can consistently obtain this key intermediate in high purity. The protocols and guidelines presented in this application note provide a robust framework for developing and implementing effective purification strategies tailored to the specific needs of the research or development program.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12787225, this compound.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
- Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer.
- Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Sorbent Technologies. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL.
- Kromasil. (n.d.). Basic methodology for method development in preparative HPLC.
- Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows.
- Teledyne ISCO. (n.d.). Silica Gel Column Chromatography.
- SIELC Technologies. (n.d.). Polar Compounds.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2022). 5.7: Visualizing TLC Plates.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Stains for Developing TLC Plates.
- National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 14005626, 5,6-Dimethylisoindolin-1-one.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- G. A. Swan (J. Chem. Soc. C 1967 1424).
- Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns.
- Google Patents. (n.d.). US5399713A - Process for the production of 5,6-dihydroxyindolines.
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcompare.com [labcompare.com]
- 7. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
Application Notes and Protocols for the Derivatization of 5,6-Dimethoxyisoindolin-1-one
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 5,6-dimethoxyisoindolin-1-one. This privileged scaffold is a valuable starting material in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds.[1] This document outlines robust methodologies for N-alkylation and N-arylation, transforming the core isoindolinone structure into a diverse library of novel chemical entities. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the chemical rationale behind the experimental choices to ensure reproducibility and success.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a prominent structural motif in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The 5,6-dimethoxy substitution pattern on the isoindolinone ring system provides a unique electronic and steric environment, influencing its reactivity and the pharmacological profile of its derivatives. Derivatization of the lactam nitrogen (N-2 position) is a common and effective strategy to explore the structure-activity relationship (SAR) and to modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.
This guide focuses on two primary and highly versatile derivatization strategies: N-alkylation and N-arylation. These transformations allow for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heteroaromatic systems, thereby enabling the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Derivatization Strategies and Mechanistic Considerations
The derivatization of this compound primarily targets the secondary amine within the lactam ring. The choice of reaction conditions is critical to achieve high yields and to avoid potential side reactions.
N-Alkylation: Introduction of Aliphatic Moieties
N-alkylation of the isoindolinone core typically proceeds via a nucleophilic substitution reaction (SN2) where the deprotonated lactam nitrogen acts as the nucleophile, attacking an alkyl halide or a similar electrophile.
Causality of Experimental Choices:
-
Base: A suitable base is required to deprotonate the N-H of the lactam, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base can influence the reaction rate and yield. Carbonates are generally milder and easier to handle, making them a good first choice.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they can dissolve the starting materials and the inorganic base, and they effectively solvate the cation of the base, leaving the anion more reactive.
-
Leaving Group: The nature of the leaving group on the alkylating agent is crucial. Iodides are typically more reactive than bromides, which are in turn more reactive than chlorides.
-
Temperature: The reaction temperature can be adjusted to control the rate of reaction. Many N-alkylations proceed efficiently at room temperature or with gentle heating.
N-Arylation: Introduction of Aromatic Systems
The introduction of an aryl group at the nitrogen atom is typically achieved through transition metal-catalyzed cross-coupling reactions, most commonly the Buchwald-Hartwig amination.
Causality of Experimental Choices:
-
Catalyst: A palladium or copper catalyst is essential for this transformation. Copper(I) iodide (CuI) is a frequently used and cost-effective catalyst for N-arylation of lactams.
-
Ligand: A suitable ligand is often required to stabilize the metal catalyst and facilitate the catalytic cycle. For copper-catalyzed reactions, ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be employed.
-
Base: A base is necessary to facilitate the reaction, often a carbonate or phosphate base.
-
Arylating Agent: Aryl halides (iodides and bromides are most reactive) are common coupling partners.
-
Solvent: High-boiling point polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to ensure the reaction proceeds at an adequate rate.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a representative procedure for the N-alkylation using an alkyl halide and potassium carbonate.[2]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 193 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 0.14 mL, 1.2 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
| Parameter | Value | Rationale/Comments |
| Starting Material | This compound | Commercially available or synthesized. |
| Alkylating Agent | Alkyl halide (e.g., R-Br, R-I) | 1.1 - 1.5 equivalents. Iodides are more reactive. |
| Base | K₂CO₃ or Cs₂CO₃ | 1.5 - 2.0 equivalents. Cs₂CO₃ is more reactive but also more expensive. |
| Solvent | Anhydrous DMF or MeCN | Provides good solubility for reactants. |
| Temperature | Room Temperature to 80 °C | Reaction specific, may require optimization. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 70 - 95% | Dependent on the substrate and alkylating agent. |
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound
This protocol provides a representative procedure for the N-arylation using an aryl halide, catalyzed by copper(I) iodide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-iodotoluene, 1.2 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add this compound (193 mg, 1.0 mmol), aryl halide (e.g., 4-iodotoluene, 262 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110-120 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (20 mL).
-
Combine the filtrates and wash with water (3 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired N-arylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
| Parameter | Value | Rationale/Comments |
| Starting Material | This compound | Ensure it is pure and dry. |
| Arylating Agent | Aryl halide (e.g., Ar-I, Ar-Br) | 1.1 - 1.5 equivalents. Aryl iodides are generally more reactive. |
| Catalyst | CuI | 5 - 20 mol%. |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents. |
| Solvent | Anhydrous DMSO or DMF | High boiling point is necessary for the reaction temperature. |
| Temperature | 100 - 140 °C | Reaction specific, optimization may be needed. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 50 - 80% | Highly dependent on the aryl halide and reaction conditions. |
Characterization of Derivatives
The successful synthesis of N-alkylated and N-arylated derivatives of this compound should be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The most significant change will be the disappearance of the N-H proton signal (typically a broad singlet). New signals corresponding to the protons of the introduced alkyl or aryl group will appear. For example, in N-benzylation, new aromatic protons and a characteristic benzylic CH₂ singlet will be observed.
-
¹³C NMR: The appearance of new carbon signals corresponding to the introduced substituent will be evident.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the derivatized product.
-
Infrared (IR) Spectroscopy: The N-H stretching vibration (typically around 3200 cm⁻¹) of the starting material will be absent in the product's spectrum. The carbonyl (C=O) stretching frequency of the lactam will remain, typically in the range of 1680-1700 cm⁻¹.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust foundation for the derivatization of this compound. The N-alkylation and N-arylation reactions are versatile and can be adapted for a wide range of substituents, enabling the creation of diverse chemical libraries for biological screening. Further exploration of other derivatization strategies, such as modifications at the aromatic ring or functionalization of the methylene bridge, can provide additional avenues for generating novel and potent bioactive molecules. The methodologies presented herein are anticipated to be valuable tools for researchers engaged in the design and synthesis of new therapeutic agents based on the privileged isoindolinone scaffold.
References
- PubChem. This compound.
- Volk, B., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]
- National Institute of Standards and Technology. 5,6-Dimethoxy-1-indanone. NIST Chemistry WebBook. [Link]
- Krasavin, M. (2019). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Thieme Group. [Link]
- Nosova, E. V., et al. (2019). Pericyclic reactions in the synthesis of new 5-aryl-5,6-dihydroquinolino[2,1-b]quinazolin-12-ones.
- Zaitseva, E. V., et al. (2022). Synthesis of 5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][3][4]diazocines from 2-alkylaminobenzaldehydes. Chemistry of Heterocyclic Compounds, 58(6-7), 354-357. [Link]
- Al-Tel, T. H., et al. (2015). CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Advances, 5(10), 7134-7141. [Link]
- Geronik, I. V., et al. (2021). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][3][4]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 26(16), 4945. [Link]
- El-Sayed, M. A.-A., et al. (2007). Synthesis of 2-Aryl-2,3-dihydro-4H-[2][3]thiazino[3,2-a]benzimidazol-4-ones and 7-Aryl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-1,3-thiazin-5-ones.
- Zhang, L., et al. (2012). Novel 5, 6-Dihydropyrrolo[2,1-a]isoquinolines as Scaffolds for Synthesis of Lamellarin Analogues. International Journal of Molecular Sciences, 13(5), 6345-6354. [Link]
Sources
Application Notes and Protocols for the Evaluation and Use of 5,6-Dimethoxyisoindolin-1-one as a Putative Chemical Probe
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Potential of 5,6-Dimethoxyisoindolin-1-one
This compound is a heterocyclic organic compound with the molecular formula C10H11NO3[1][2]. While its primary documented role in scientific literature is as a key intermediate in the synthesis of more complex molecules, such as inhibitors of phosphodiesterase 10A (PDE10A) and HIV-1 integrase[3][4], its inherent chemical scaffold warrants investigation as a potential chemical probe in its own right. Chemical probes are powerful tools for dissecting biological pathways and validating novel drug targets[5][6][7]. This guide provides a comprehensive framework for the rigorous evaluation and potential application of this compound as a chemical probe, adhering to the principles of scientific integrity and best practices in chemical biology[8][9].
This document will guide the user through a systematic process, from initial characterization to cell-based assays, to determine if this compound meets the stringent criteria of potency, selectivity, and on-target engagement required of a high-quality chemical probe[6][9].
Physicochemical Characterization and Quality Control
Before any biological evaluation, the identity, purity, and solubility of this compound must be unequivocally established. This ensures that any observed biological activity is attributable to the compound of interest and not impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | PubChem CID 12787225[1] |
| Molecular Weight | 193.20 g/mol | PubChem CID 12787225[1] |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | PubChem CID 12787225[1] |
| CAS Number | 59084-72-9 | PubChem CID 12787225[1] |
Protocol 1: Purity and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Confirm that the observed chemical shifts, coupling constants, and integration values are consistent with the structure of this compound.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound.
-
Analyze using an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Verify that the measured monoisotopic mass is within 5 ppm of the calculated exact mass (193.0739 g/mol )[1].
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method to assess purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The purity should be >95% for use as a chemical probe.
-
Protocol 2: Solubility Determination
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in aqueous buffers relevant to your planned biological assays (e.g., PBS, cell culture media).
-
Visually inspect for precipitation and use nephelometry for a quantitative assessment of solubility.
-
Determine the maximum soluble concentration in each buffer. This is critical for designing subsequent experiments and avoiding artifacts from compound precipitation.
Hypothesizing a Biological Target: A Starting Point for Investigation
Given that this compound is a building block for inhibitors of enzymes like PDE10A[3], it is plausible that the core scaffold possesses some affinity for this or related targets. This hypothesis provides a logical starting point for a target validation campaign.
In Vitro Characterization: Potency and Selectivity
A high-quality chemical probe must demonstrate high potency towards its intended target and be selective against other related proteins[6][9].
Protocol 3: In Vitro Potency Determination (Example: PDE Assay)
This protocol assumes a hypothetical interaction with a phosphodiesterase (PDE).
-
Assay Principle: Utilize a commercially available PDE assay kit that measures the conversion of cAMP or cGMP to AMP or GMP, respectively.
-
Reagents:
-
Recombinant human PDE enzyme.
-
Substrate (cAMP or cGMP).
-
This compound.
-
Positive control inhibitor (e.g., papaverine for broad-spectrum PDE inhibition).
-
Assay buffer.
-
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add the assay buffer, PDE enzyme, and the test compound or control.
-
Initiate the reaction by adding the substrate.
-
Incubate for the recommended time at the appropriate temperature.
-
Stop the reaction and measure the signal according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. A potent chemical probe should ideally have an IC50 or Kd of less than 100 nM[6][9].
-
Protocol 4: Selectivity Profiling
-
Perform the same in vitro assay as described in Protocol 3 against a panel of related enzymes (e.g., other PDE family members).
-
A selective chemical probe should exhibit at least a 30-fold higher potency for its primary target compared to other proteins within the same family[6][9].
-
Broader selectivity profiling against a diverse panel of receptors, kinases, and other enzymes is highly recommended to identify potential off-target effects.
Cell-Based Assays: Demonstrating On-Target Engagement and Phenotypic Consequences
It is crucial to demonstrate that the chemical probe can enter cells and interact with its target in a cellular environment[5][10].
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess target engagement in cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Workflow for Chemical Probe Validation
Caption: A workflow for the validation of a chemical probe.
The Critical Role of a Negative Control
A crucial component of any chemical probe-based study is the use of a negative control[6]. This is typically a close structural analog of the probe that is inactive against the target of interest. By comparing the effects of the active probe and the inactive control, one can more confidently attribute the observed phenotype to the modulation of the intended target. The synthesis of an inactive analog of this compound would be a critical step in its validation.
Conclusion: A Roadmap for Discovery
While this compound is not yet an established chemical probe, its chemical structure and relationship to known bioactive compounds make it an intriguing candidate for investigation. The protocols and workflows outlined in this guide provide a rigorous and scientifically sound roadmap for its evaluation. By systematically assessing its purity, potency, selectivity, and on-target engagement in cells, researchers can determine if this compound has the potential to become a valuable tool for exploring biological systems and accelerating drug discovery.
References
- Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
- Workman, P., & Collins, I. (2010). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 70(14), 5645-5649. [Link]
- Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]
- Oprea, T. I., & Eads, J. (2014). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. Journal of Chemical Information and Modeling, 54(5), 1337-1346. [Link]
- European Federation for Medicinal Chemistry (EFMC).
- Chemical Probes Portal. How to use chemical probes. [Link]
- Schwalm, M. P., & Knapp, S. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Chemical Biology, 16(11), 2116-2126. [Link]
- Shalev, M., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry eBooks (pp. 82-113). [Link]
- Wikipedia. Chemical probe. [Link]
- JoVE (Journal of Visualized Experiments). (2017). Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. [Link]
- Müller, S., & Knapp, S. (2018). The era of high-quality chemical probes. Trends in Pharmacological Sciences, 39(1), 1-4. [Link]
- Kowada, T., Watanabe, T., Liu, R., & Mizukami, S. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395. [Link]
- Taylor & Francis Online. (2020). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. [Link]
- ResearchGate. (2020). Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12787225, this compound. [Link]
- AbacipharmTech. This compound. [Link]
- Google Patents. Process method for preparing 5,6-dimethoxy-1, 2-indandione.
- Al-Abed, Y., & Bucala, R. (2019). 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors. Current Medicinal Chemistry, 26(32), 5961-5975. [Link]
- Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5,6-dimethoxy-1-indanone. [Link]
- ScienceDirect.
- Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 75018, 5,6-Dimethoxy-1-indanone. [Link]
Sources
- 1. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. benchchem.com [benchchem.com]
- 4. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chemical probe - Wikipedia [en.wikipedia.org]
- 8. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
Application Notes & Protocols: Development of Assays for Isoindolinone Compounds
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the development and validation of assays for isoindolinone-based compounds. Moving beyond a simple listing of procedures, this guide delves into the mechanistic rationale behind assay selection, provides detailed, field-tested protocols for key experimental workflows, and emphasizes the principles of scientific integrity and data trustworthiness. The focus is on isoindolinones that function as molecular glue degraders, particularly modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, a class of therapeutics exemplified by lenalidomide and pomalidomide.
Introduction: The Rise of Isoindolinones as Molecular Glues
The isoindolinone scaffold is a cornerstone of modern therapeutics, most notably in the class of drugs known as immunomodulatory imide drugs (IMiDs). Compounds like lenalidomide and pomalidomide have revolutionized the treatment of hematological malignancies such as multiple myeloma.[1][2] Their mechanism of action was a long-standing puzzle, eventually revealed to be a novel pharmacological modality: they act as "molecular glues."[3][4]
These compounds bind to Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[3][5] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not normally targeted by this ligase. These new targets are termed "neosubstrates." For lenalidomide and pomalidomide, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The subsequent ubiquitination and proteasomal degradation of these factors are responsible for the drugs' potent anti-myeloma effects.[3][6]
The development of new isoindolinone compounds, therefore, requires a multi-tiered assay cascade designed to characterize each step of this mechanism: from direct target engagement to cellular phenotypic outcomes.
The Assay Cascade: A Multi-Parametric Approach
A robust evaluation of isoindolinone compounds requires a tiered approach, often referred to as an assay cascade. This workflow allows for the efficient screening and characterization of compounds, starting with high-throughput methods to assess primary target engagement and culminating in more complex cellular and in vivo models.
Tier 1: Biophysical Assays for Target Engagement
The foundational step is to confirm direct binding of the isoindolinone compound to its intended target, CRBN. Biophysical methods are indispensable for this, providing quantitative data on binding affinity, kinetics, and thermodynamics.
Causality Behind Experimental Choices: Why use biophysical assays first? They are label-free, direct measures of interaction, which minimizes the risk of artifacts from reporter systems. Confirming direct binding to the target protein is the critical first step before investing resources in more complex functional or cellular assays. Isothermal Titration Calorimetry (ITC), for instance, is considered the gold standard as it directly measures the heat change upon binding, providing a complete thermodynamic profile (KD, ΔH, ΔS) in a single experiment.[7][8]
| Technique | Principle | Key Parameters Measured | Throughput | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during a binding event.[9] | KD (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy).[8] | Low | Gold standard for thermodynamics; label-free; in-solution. | Requires significant amounts of pure protein; low throughput.[10] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand in solution binds to a target immobilized on a sensor surface.[11] | ka (on-rate), kd (off-rate), KD (Affinity).[12] | Medium-High | Real-time kinetics; low protein consumption; label-free.[13][14] | Requires protein immobilization which can affect activity; sensitive to buffer mismatch.[14] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (and thus polarization of emitted light) of a small fluorescently-labeled molecule upon binding to a larger protein.[15] | KD (Affinity), IC50 (in competition format).[16][17] | High | Homogeneous (no-wash); in-solution; suitable for HTS.[15] | Requires a fluorescent label; limited by the size difference between binding partners.[18] |
Protocol 3.1: Isothermal Titration Calorimetry (ITC) for Compound-CRBN Binding
This protocol describes the determination of the binding affinity of an isoindolinone compound to a purified DDB1-CRBN protein complex.
A. Materials
-
Purified human DDB1-CRBN protein complex (≥95% purity)
-
Isoindolinone test compound
-
ITC Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP
-
High-precision ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
DMSO (spectroscopic grade)
B. Experimental Procedure
-
Preparation:
-
Thoroughly dialyze the DDB1-CRBN protein against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of the isoindolinone compound in 100% DMSO.
-
Prepare the final ligand (compound) and protein solutions in ITC buffer. The final DMSO concentration must be identical in both the syringe (ligand) and cell (protein) solutions to minimize buffer mismatch effects (typically 1-2%).
-
Causality: Precise buffer matching is critical because ITC is sensitive to any heat change, including heats of dilution from mismatched buffer components like salt or DMSO.[7]
-
-
Concentration Setup:
-
Protein (in cell): 20-50 µM DDB1-CRBN.
-
Ligand (in syringe): 200-500 µM (typically 10-fold higher than the protein concentration).
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the reference power to 10 µcal/sec.
-
Set the initial delay to 60 seconds.
-
Program a titration sequence of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Acquisition:
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
Run the main experimental titration.
-
-
Data Analysis:
-
Subtract the heat of dilution data from the experimental data.
-
Integrate the peaks of the titration isotherm to determine the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) using the instrument's analysis software to determine KD, n, and ΔH.[9]
-
Tier 2: Biochemical Assays for Functional Activity
Once direct binding is established, the next critical step is to determine if the compound promotes the formation of the functional ternary complex (CRBN-Compound-Neosubstrate). Proximity-based assays are ideal for this purpose.
Causality Behind Experimental Choices: Assays like HTRF and AlphaLISA are homogeneous (no-wash), highly sensitive, and amenable to high-throughput screening, making them perfect for characterizing structure-activity relationships (SAR).[19][20] They provide a direct readout of the key mechanistic event—ternary complex formation—that is induced by the molecular glue.
Protocol 4.1: HTRF Assay for Ternary Complex Formation
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the compound-dependent interaction between CRBN and the neosubstrate IKZF1.
A. Materials
-
His-tagged DDB1-CRBN complex
-
GST-tagged IKZF1 (or relevant fragment)
-
Anti-His antibody labeled with Terbium cryptate (donor)[21]
-
Anti-GST antibody labeled with d2 (acceptor)[21]
-
Isoindolinone test compound
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.5 mM TCEP
-
Low-volume 384-well white microplates
-
HTRF-compatible microplate reader[22]
B. Experimental Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer containing a fixed, final concentration of DMSO (e.g., 1%).
-
-
Assay Plate Setup:
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 4 µL of a solution containing His-DDB1-CRBN (e.g., final concentration 10 nM) and GST-IKZF1 (e.g., final concentration 20 nM) in assay buffer.
-
Causality: The concentrations of proteins should be optimized and are typically around their KD for the interaction to ensure a robust assay window.
-
-
Incubation:
-
Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Add 4 µL of a solution containing the Anti-His-Tb donor and Anti-GST-d2 acceptor antibodies in assay buffer.
-
Incubate for an additional 60 minutes to 4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. The reader will excite the donor (e.g., at 337 nm) and measure emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) after a time delay.[22]
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission665nm / Emission620nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal effect).
-
Tier 3: Cell-Based Assays for Phenotypic Effects
The ultimate test of a molecular glue degrader is its ability to induce neosubstrate degradation in a relevant cellular context and elicit the desired biological response.
Causality Behind Experimental Choices: While biochemical assays confirm the mechanism, cell-based assays validate it in a physiological environment. Measuring the degradation of the target protein (e.g., IKZF1) is the most direct measure of cellular activity. Downstream assays, such as cell viability, confirm that this degradation event translates into the desired anti-cancer phenotype.
Protocol 5.1: Western Blot for IKZF1 Degradation
This protocol measures the compound-dependent reduction of IKZF1 protein levels in a multiple myeloma cell line (e.g., MM.1S).
A. Materials
-
MM.1S multiple myeloma cells
-
RPMI-1640 medium with 10% FBS
-
Isoindolinone test compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-IKZF1, Mouse anti-β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse
-
Enhanced Chemiluminescence (ECL) substrate
B. Experimental Procedure
-
Cell Treatment:
-
Seed MM.1S cells in a 6-well plate at a density of 0.5 x 106 cells/mL.
-
Treat the cells with serial dilutions of the isoindolinone compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-IKZF1 and anti-β-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash extensively and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the IKZF1 signal to the β-Actin signal for each sample.
-
Plot the normalized IKZF1 levels against compound concentration to determine the DC50 (concentration for 50% degradation).
-
Bioanalytical Methods for Pharmacokinetic Analysis
To understand a compound's in vivo behavior, a robust and validated bioanalytical method is required to quantify its concentration in biological matrices like plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this application due to its high sensitivity and selectivity.[23]
Trustworthiness: The validation of bioanalytical methods is not optional; it is a regulatory requirement. Protocols must be validated according to guidelines from bodies like the FDA and the International Council for Harmonisation (ICH), specifically the M10 guideline.[24][25][26] This ensures the reliability, reproducibility, and accuracy of the pharmacokinetic data generated.
| Validation Parameter | Description (per FDA/ICH M10 Guidelines) [25][26] |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. Must include a blank, a zero standard, and at least six non-zero standards. |
| Accuracy & Precision | Accuracy is the closeness of determined values to the nominal value. Precision is the closeness of replicate measurements. Evaluated at LLOQ, Low, Mid, and High QC levels. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. |
| Recovery | The extraction efficiency of the analytical method. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term, long-term, stock solution). |
Protocol 6.1: LC-MS/MS Quantification of Pomalidomide in Human Plasma
This protocol is a representative example for quantifying an isoindolinone in a biological matrix.[23]
A. Materials
-
Human plasma (with K2EDTA anticoagulant)
-
Pomalidomide analytical standard
-
Pomalidomide-d4 (or other stable isotope-labeled internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
LC-MS/MS system (e.g., Sciex QTRAP with a Shimadzu HPLC front-end)
B. Experimental Procedure
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard/QC), add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for Pomalidomide):
-
Pomalidomide: Q1: 274.2 m/z → Q3: 163.1 m/z.[23]
-
Internal Standard: Adjust for mass difference (e.g., Pomalidomide-d4: 278.2 m/z → 167.1 m/z).
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x2) linear regression.
-
Determine the concentration of unknown samples from the calibration curve.
-
References
- Meijles, D. N., Veprintsev, D. B., & Fessas, D. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]
- Hideshima, T., & Anderson, K. C. (2011). Lenalidomide mode of action: linking bench and clinical findings. Blood Reviews. [Link]
- Wikipedia. (n.d.). Lenalidomide. Wikipedia.
- Macdonald, I. K., & De-WIT, T. F. (2004). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. In: The PCR-Based Verigene ID/CPS Test for Detection of Group B Streptococcus in Antepartum Women. Methods in Molecular Biology (Clifton, N.J.). [Link]
- Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]
- Xing, Y., & Ye, Y. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology (Clifton, N.J.). [Link]
- Tellinghuisen, J. (2005). Isothermal titration calorimetry in drug discovery. Analytical Biochemistry. [Link]
- Fischer, E. S. (2015). The novel mechanism of lenalidomide activity.
- Li, Z., & Wang, G. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery and Development. [Link]
- Giannetti, A. M., & Nar-Ukuma, L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
- Fowler, J. A., & Gascoyne, R. D. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Journal of Clinical Oncology. [Link]
- Li, Y., et al. (2016). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
- Meijles, D. N., et al. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Taylor & Francis Online. [Link]
- Macdonald, I. K., & De-WIT, T. F. (2025).
- Berthold Technologies. (n.d.). HTRF®. Berthold Technologies. [Link]
- KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
- Tellinghuisen, J. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry. [Link]
- Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology. [Link]
- PharmaCompass. (n.d.).
- BMG Labtech. (2020).
- Wikipedia. (n.d.). Capillary electrophoresis. Wikipedia.
- Raines Lab. (n.d.). Protein–Protein Interactions. Raines Lab. [Link]
- Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence. Celtarys Research. [Link]
- Charnwood Discovery. (n.d.). AlphaLISA. Charnwood Discovery. [Link]
- Bitesize Bio. (2025).
- Chu, Y. H., et al. (1995). Using affinity capillary electrophoresis to determine binding stoichiometries of protein-ligand interactions. Journal of Organic Chemistry. [Link]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
- BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience. [Link]
- U.S. Food and Drug Administration. (2001).
- Lea, W. A., & Simeonov, A. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding. Current Protocols in Chemical Biology. [Link]
- Kosolapov, A. M., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules. [Link]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
- Whitesides Research Group. (1998). Affinity Capillary Electrophoresis: Using Capillary Electrophoresis to Study the Interactions of Proteins with Ligands. Whitesides Research Group. [Link]
- Outsourced Pharma. (2023).
- Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. [Link]
- Ivanov, Y. D., et al. (2025). Affinity Electrophoresis of Proteins for Determination of Ligand Affinity and Exploration of Binding Sites. International Journal of Molecular Sciences. [Link]
- National Institutes of Health. (2023).
- Ivanov, Y. D., et al. (2025).
- Liu, S., et al. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. [Link]
- Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Consensus. (2025). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Consensus. [Link]
- Al-Majidi, M. I., et al. (2023).
- National Center for Biotechnology Information. (n.d.). Pomalidomide. PubChem. [Link]
- Kumar, A., et al. (2014). Estimation of pomalidomide in capsule dosage form by RP-HPLC. Der Pharma Chemica. [Link]
Sources
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 17. raineslab.com [raineslab.com]
- 18. researchgate.net [researchgate.net]
- 19. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. berthold.com [berthold.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. fda.gov [fda.gov]
- 26. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note & Standard Protocols: Handling and Storage of 5,6-Dimethoxyisoindolin-1-one
Introduction
5,6-Dimethoxyisoindolin-1-one (CAS No. 59084-72-9) is a heterocyclic organic compound featuring a bicyclic isoindolinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. Isoindolinone derivatives have been investigated for a range of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1] As a key building block for the synthesis of more complex molecules, the integrity and purity of this compound are paramount to achieving reliable and reproducible experimental outcomes.
The following application note provides a comprehensive guide for the safe handling, storage, and preparation of solutions of this compound. These protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound stability, and facilitate accurate experimental setup. The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious and informed approach to its use.[2]
Compound Identification and Physicochemical Properties
A clear understanding of the compound's properties is foundational to its proper handling. The key identifiers and reported physical characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | [3] |
| CAS Number | 59084-72-9 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2][3] |
| Molecular Weight | 193.20 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Boiling Point | 464.5 ± 45.0 °C (Predicted) | [4] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [4] |
Table 1: Key identifiers and physical properties of this compound.
Solubility Profile
The solubility of this compound is a critical parameter for the preparation of stock solutions. Published data is limited, indicating a qualitative assessment. Empirical determination in the desired solvent is strongly recommended before preparing a large-scale solution.
| Solvent | Solubility | Source & Notes |
| Chloroform | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| DMSO | Data not available | Recommended starting solvent for creating high-concentration stocks. |
| Ethanol | Data not available | Test empirically. |
| Water | Data not available | Expected to be very low based on its predicted XLogP3 of 0.7.[3] |
Table 2: Solubility data for this compound.
Safety, Handling, and Personal Protective Equipment (PPE)
Given that the toxicological profile of this compound is incomplete, all handling procedures must prioritize the mitigation of exposure risks.[2] The compound should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.
Engineering Controls
The primary defense against exposure is the use of appropriate engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and initial solution preparation, must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates.
-
Ventilation: Ensure general laboratory areas are well-ventilated.
Personal Protective Equipment (PPE)
A standard PPE ensemble is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields.
-
Skin Protection: A fully buttoned laboratory coat must be worn. Use nitrile or other chemically resistant gloves. Change gloves immediately if they become contaminated.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In situations where dust may be generated outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator (e.g., N95 or P95 for nuisance dust) is recommended.[2]
Spill and Waste Management
-
Spill Protocol: In case of a spill, evacuate the immediate area. For solid spills, avoid raising dust. Gently cover the spill with an inert absorbent material, then sweep it into a designated, labeled waste container.[2] Decontaminate the area with an appropriate solvent.
-
Waste Disposal: Dispose of all waste materials (including contaminated PPE and empty containers) in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[2]
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound over time.
Recommended Storage Conditions
-
Temperature: Store at room temperature in a dry environment.[4]
-
Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to minimize potential degradation from atmospheric components.[4]
-
Container: Keep the container tightly sealed to prevent moisture uptake.[5]
-
Light: While specific data on photosensitivity is unavailable, related chemical structures can be light-sensitive.[5] As a precautionary measure, store the compound in an amber vial or in a dark location.
Incompatibilities
To prevent hazardous reactions, avoid storing or mixing this compound with strong oxidizing agents and strong acids.
Standard Laboratory Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Experimental Workflow Overview
The following diagram illustrates the standard workflow from receiving the compound to its experimental use.
Sources
Application Note & Protocol: Determination of the Solubility of 5,6-Dimethoxyisoindolin-1-one
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 5,6-Dimethoxyisoindolin-1-one, a heterocyclic molecule with potential pharmacological activity, understanding its solubility profile is a critical first step in the drug discovery and development pipeline. Poor aqueous solubility can severely hamper a drug candidate's absorption and bioavailability, leading to unpredictable in vivo results and potential failure in later development stages.[1][2] Conversely, knowing the solubility in various organic solvents is essential for designing purification schemes, analytical methods, and suitable formulations.
This document provides a comprehensive guide for researchers to determine the thermodynamic solubility of this compound. It outlines the theoretical principles governing solubility, provides a detailed experimental protocol based on the gold-standard shake-flask method[3][4], and details the subsequent sample analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]
Scientific Principles: What Governs Solubility?
The solubility of an organic molecule like this compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is the guiding concept: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8]
-
Molecular Structure of this compound:
-
Polar Features: The molecule contains a lactam (a cyclic amide) and two methoxy (-OCH₃) groups. The oxygen and nitrogen atoms in these functional groups are electronegative, creating bond dipoles and making these regions of the molecule polar. The lactam's carbonyl group can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. These features suggest potential solubility in polar solvents.[9]
-
Non-Polar Features: The molecule is built upon a bicyclic aromatic isoindolinone core, which is a relatively large, non-polar hydrocarbon structure. This part of the molecule will favor interactions with non-polar solvents.
-
-
Solvent Properties:
-
Polarity and Dielectric Constant: Solvents are broadly classified as polar or non-polar, a property often quantified by the dielectric constant.[8] Polar solvents like water and ethanol can engage in dipole-dipole interactions and hydrogen bonding, which can effectively solvate the polar groups of the solute.
-
Solvent Types:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds, making them excellent candidates for dissolving compounds with O-H or N-H bonds.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. They are effective at dissolving non-polar, hydrocarbon-rich compounds.[8]
-
-
The ultimate solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[10]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic or equilibrium solubility.[3] It measures the maximum concentration of a compound that can be dissolved in a solvent when the solution is in equilibrium with an excess of the solid compound.[11]
Objective: To determine the solubility (in mg/mL and µM) of this compound in a range of representative solvents at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selection of solvents (HPLC grade or equivalent):
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
Toluene
-
Hexane
-
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator set to 25°C
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure:
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a series of 2 mL glass vials. It is crucial to have an excess of solid material to ensure equilibrium is reached.[3] Use a separate vial for each solvent to be tested. Record the exact mass.
-
Carefully add 1.0 mL of the desired solvent to each corresponding vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for 24 hours. This extended incubation time is necessary to ensure the system reaches thermodynamic equilibrium.[1]
-
After 24 hours, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the undissolved solid to sediment.
-
-
Sample Separation:
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. This will pellet the remaining solid material.
-
Carefully withdraw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles that could otherwise dissolve and artificially inflate the measured solubility.[12]
-
-
Quantification (Analysis):
-
The concentration of this compound in the clear, filtered saturated solution is then determined. This is typically done using HPLC or UV-Vis spectroscopy.[13]
-
Calibration Curve: A standard calibration curve must be prepared.
-
Create a high-concentration stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO, in which the compound is highly soluble).[14]
-
Perform serial dilutions of the stock solution to create a series of standards of known concentrations.[15]
-
Analyze these standards using the same method as the test samples.
-
Plot the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentration to generate a linear calibration curve.[13]
-
-
Sample Analysis:
-
It may be necessary to dilute the filtered sample solution with the mobile phase (for HPLC) or the blank solvent (for UV-Vis) to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the diluted sample.
-
-
Calculation:
-
Use the equation from the linear regression of the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this value by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent.
-
-
Data Presentation and Interpretation
The results should be compiled into a clear, comparative table. The following is an example data set, which a researcher would populate with their own experimental findings.
Table 1: Example Solubility Data for this compound at 25°C
| Solvent Category | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Polar Protic | Water | 80.1 | < 0.01 | < 0.05 | Practically insoluble |
| PBS (pH 7.4) | ~80 | < 0.01 | < 0.05 | Practically insoluble | |
| Methanol | 32.7 | 1.5 | 7.8 | Sparingly soluble | |
| Ethanol | 24.5 | 0.8 | 4.2 | Slightly soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 523 | Very soluble |
| Acetonitrile (ACN) | 37.5 | 5.2 | 27.2 | Soluble | |
| Acetone | 20.7 | 15.8 | 82.6 | Freely soluble | |
| Non-Polar | Toluene | 2.4 | 0.2 | 1.0 | Very slightly soluble |
| Hexane | 1.9 | < 0.01 | < 0.05 | Practically insoluble |
Note: Data are for illustrative purposes only. Molecular Weight of this compound: ~191.21 g/mol .
Interpretation of Example Data:
-
The compound exhibits very poor solubility in highly polar protic solvents like water and non-polar aliphatic solvents like hexane. This is expected, as the energy required to break the strong hydrogen-bonding network of water or to interact with the non-polar hexane is not sufficiently compensated by the formation of solute-solvent interactions.
-
Solubility improves in polar solvents like methanol, acetonitrile, and acetone, which can better solvate the polar lactam and methoxy groups of the molecule.
-
The exceptionally high solubility in DMSO, a highly polar aprotic solvent, is common for many drug-like molecules and makes it an excellent choice for preparing stock solutions for biological screening assays.[16][17]
Conclusion and Best Practices
This application note provides a robust framework for determining the thermodynamic solubility of this compound. Accurate solubility data is indispensable for making informed decisions in lead optimization, formulation development, and designing further ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.
Key Best Practices:
-
Purity: Always use a highly purified sample of the test compound, as impurities can significantly affect solubility measurements.
-
Temperature Control: Solubility is temperature-dependent.[7][10] Maintain strict temperature control throughout the experiment.
-
Equilibrium: Ensure sufficient incubation time (≥24 hours) for the system to reach true thermodynamic equilibrium.
-
pH: For aqueous measurements, solubility can be highly pH-dependent if the molecule has ionizable groups. Testing in buffered solutions at different pH values is recommended for a complete profile.
-
Validation: Always run experiments in duplicate or triplicate to ensure the reproducibility of the results.[1]
By following this detailed protocol, researchers can generate high-quality, reliable solubility data to accelerate their research and drug development programs.
References
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.
- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
- ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Jurnal UPI.
- Cheméo. (n.d.). Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- PubChem. (n.d.). 5,6-Dimethoxy-1-indanone.
- Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- University of Calgary. (2023). Solubility of Organic Compounds.
Sources
- 1. enamine.net [enamine.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pharmaguru.co [pharmaguru.co]
- 6. improvedpharma.com [improvedpharma.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. caymanchem.com [caymanchem.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. science.valenciacollege.edu [science.valenciacollege.edu]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethoxyisoindolin-1-one
Welcome to the comprehensive technical support guide for the synthesis of 5,6-Dimethoxyisoindolin-1-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this valuable isoindolinone scaffold.
Introduction
This compound is a key heterocyclic motif present in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry. Its synthesis, while achievable, can present challenges related to reaction conditions, product purity, and yield. This guide provides a recommended synthetic pathway, detailed experimental protocols, and a comprehensive troubleshooting section to navigate these potential hurdles effectively.
Recommended Synthetic Pathway: A Two-Step Approach
A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from 3,4-dimethoxybenzaldehyde. The overall transformation involves the introduction of a cyano group at the ortho position to the aldehyde, followed by a reductive cyclization.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-Cyano-4,5-dimethoxybenzaldehyde
This procedure is adapted from general methods for the formylation and cyanation of activated aromatic rings.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Formylation:
-
To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add titanium tetrachloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-formyl-4,5-dimethoxybenzaldehyde.
-
-
Conversion to Nitrile (Not detailed in search results, a plausible subsequent step):
-
A plausible next step would be the conversion of the second aldehyde group to a nitrile. This could potentially be achieved through a two-step process of forming an oxime followed by dehydration. However, a more direct cyanation method would be preferable if available in the literature. Given the lack of a specific protocol in the provided search results, users should consult specialized synthetic literature for the cyanation of aromatic aldehydes in the presence of another aldehyde group.
A more direct, albeit potentially challenging, approach would be a direct cyanation of an appropriate precursor. A patent for a similar compound, 2-methoxy-4-cyanobenzaldehyde, suggests a route starting from a carboxylic acid, which is converted to an amide and then dehydrated to the nitrile[1].
-
Part 2: Synthesis of this compound via Reductive Cyclization
This protocol utilizes the catalytic hydrogenation of the cyano and aldehyde functionalities, leading to the desired isoindolinone.
Materials:
-
2-Cyano-4,5-dimethoxybenzaldehyde
-
Raney Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Celite®
Procedure:
-
Reaction Setup:
-
In a hydrogenation vessel, suspend 2-cyano-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol or methanol.
-
Carefully add a catalytic amount of Raney Nickel (approximately 10-20% by weight of the starting material). Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.[2]
-
(Optional) To minimize the formation of secondary amine byproducts, a small amount of ammonia solution can be added to the reaction mixture[3].
-
-
Hydrogenation:
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 2-4 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol). Caution: The filter cake containing Raney Nickel should not be allowed to dry as it can ignite spontaneously in air.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol)[4].
-
Troubleshooting Guide & FAQs
Caption: General troubleshooting workflow for synthesis and purification.
Q1: My reductive cyclization reaction is slow or incomplete. What should I do?
-
Catalyst Activity: Raney Nickel can lose its activity over time or due to improper storage. Ensure you are using a fresh or properly activated catalyst. The activity of Raney Nickel can be affected by the presence of impurities in the starting material or solvent[5].
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 3-5 bar) can significantly increase the reaction rate.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can also accelerate the reaction. However, be cautious as higher temperatures can sometimes lead to increased side product formation.
-
Solvent Choice: Ensure you are using a dry, high-quality solvent. While ethanol and methanol are commonly used, other protic solvents can be explored[1].
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
-
Secondary/Tertiary Amines: A common side reaction in nitrile reduction is the formation of secondary and tertiary amines[3][6]. This occurs when the initially formed primary amine reacts with the intermediate imine.
-
Solution: Adding ammonia to the reaction mixture can help suppress this side reaction by competing for the imine intermediate[3]. Using a higher concentration of the substrate can also sometimes favor the intramolecular cyclization over intermolecular side reactions.
-
-
Over-reduction: Depending on the reaction conditions, the lactam carbonyl group could potentially be reduced further.
-
Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Milder reducing conditions (lower temperature and pressure) can also help prevent over-reduction.
-
Q3: The purification of my this compound is proving difficult. Any suggestions?
-
Polarity: Isoindolinones, especially those with methoxy groups, can be quite polar, leading to streaking on silica gel TLC plates and difficulty with column chromatography[4][7].
-
Solution for Column Chromatography:
-
Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent to improve peak shape and reduce tailing[4].
-
Consider using a different stationary phase like neutral alumina or reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase[4].
-
-
-
Recrystallization Issues ("Oiling Out"): The product may "oil out" instead of crystallizing if the solution is too concentrated or cooled too quickly[4].
-
Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Using seed crystals, if available, is also highly effective[4].
-
Q4: How do I confirm the identity and purity of my final product?
-
NMR Spectroscopy: The primary method for structural confirmation is ¹H and ¹³C NMR spectroscopy. While specific spectra for this compound were not found in the initial searches, you would expect to see:
-
¹H NMR: Two singlets for the aromatic protons, two singlets for the methoxy groups, a singlet for the CH₂ group of the isoindolinone ring, and a broad singlet for the NH proton[8][9].
-
¹³C NMR: Signals corresponding to the aromatic carbons, the methoxy carbons, the CH₂ carbon, and the carbonyl carbon of the lactam[8][9].
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Melting Point: A sharp melting point is a good indicator of purity.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Molecular Weight | 193.20 g/mol | - |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | - |
References
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Benchchem Technical Support. Accessed January 4, 2026.
- The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. RSC Publishing. Accessed January 4, 2026.
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
- Nitrile reduction - Wikipedia. Accessed January 4, 2026.
- Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse. Accessed January 4, 2026.
- 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099).
- 5,6-Dimethoxyindole(14430-23-0) 1H NMR spectrum - ChemicalBook. Accessed January 4, 2026.
- Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Accessed January 4, 2026.
- Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers - Benchchem. Accessed January 4, 2026.
- Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Accessed January 4, 2026.
- Purification of strong polar and basic compounds : r/Chempros - Reddit. Accessed January 4, 2026.
- 2016- Isoindolinones | PDF | Chemical Reactions | Catalysis - Scribd. Accessed January 4, 2026.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Accessed January 4, 2026.
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. Accessed January 4, 2026.
- Supplementary materials - Dove Medical Press. Accessed January 4, 2026.
- US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google P
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchG
- What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? - ChemicalBook. Accessed January 4, 2026.
- Benzenesulfonamide, 4-formyl - Organic Syntheses Procedure. Accessed January 4, 2026.
- Synthesis of isoindolinones - Organic Chemistry Portal. Accessed January 4, 2026.
- The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively - SciELO South Africa. Accessed January 4, 2026.
- Raney nickel | 3128 Publications | 26052 Citations | Top Authors | Related Topics - SciSpace. Accessed January 4, 2026.
- Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. The Doyle Group. Accessed January 4, 2026.
- Top 59 papers published in the topic of Raney nickel in 2001 - SciSpace. Accessed January 4, 2026.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. Accessed January 4, 2026.
- Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | P
- The synthetic methods for isoindolinones | Download Scientific Diagram - ResearchG
- RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. Accessed January 4, 2026.
- US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google P
- Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil - SciSpace. Accessed January 4, 2026.
- A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. National Institutes of Health. Accessed January 4, 2026.
- Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. Accessed January 4, 2026.
- Indirect electroreductive cyclization and electrohydrocyclization using catalytic reduced nickel(II) salen - PubMed. Accessed January 4, 2026.
- Synthesis of donepezil by using 3,4-dimethoxy benzylchloride and...
- WO2007057226A2 - Process for making donepezil - Google P
- Effect of Composition and Method of Support Synthesis on the Properties of Pd/MgAlOx Catalyst in Selective Hydrogenation of Benzaldehyde | Request PDF - ResearchG
Sources
- 1. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 2. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. dovepress.com [dovepress.com]
Technical Support Center: Synthesis of 5,6-Dimethoxyisoindolin-1-one
Welcome to the technical support guide for the synthesis of 5,6-Dimethoxyisoindolin-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve product yield. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Achieving a high yield of specifically substituted analogues like this compound is often a critical step in a larger research program. This guide is structured as a series of troubleshooting questions and in-depth answers to address the practical issues you may encounter in the lab.
Overview of a Common Synthetic Strategy
A prevalent approach to constructing the isoindolinone skeleton involves the cyclization of a suitably functionalized benzamide derivative. For this compound, a logical pathway often begins with a precursor derived from 3,4-dimethoxyphenylacetic acid or a related compound, which is then elaborated and cyclized. Transition metal-catalyzed C-H activation and amidation are modern, efficient methods for forming the lactam ring.[2][3]
Below is a conceptual workflow illustrating a palladium-catalyzed intramolecular C-H amidation approach.
Caption: Conceptual workflow for this compound synthesis.
Troubleshooting Guide: Low Yield Diagnosis
This section addresses specific experimental failures in a question-and-answer format.
Category 1: Reaction Initiation & Completion
Question: My reaction has stalled. TLC and NMR analysis show a high percentage of unreacted N-protected 2-methyl-4,5-dimethoxybenzamide. What are the likely causes?
Answer: A stalled reaction points to issues with activation energy or catalyst efficacy. Let's break down the possibilities.
-
Suboptimal Temperature: C-H activation reactions are often highly sensitive to temperature.[4] The energy input may be insufficient to overcome the activation barrier for the rate-limiting C-H cleavage step.
-
Solution: Incrementally increase the reaction temperature by 10-15 °C and monitor the progress by TLC. Ensure your reaction vessel is adequately heated and the solvent is refluxing if the protocol requires it.
-
-
Inactive or Inefficient Catalyst: The choice and state of the catalyst are critical. Palladium on carbon (Pd/C) is often used, but its activity can vary.[1]
-
Solution:
-
Use a fresh batch of catalyst. Over time, catalysts can be poisoned by atmospheric contaminants.
-
Consider a different palladium source or ligand. While Pd/C is convenient, a homogeneous catalyst system (e.g., Pd(OAc)₂ with a specific ligand) may offer higher activity for your specific substrate.
-
Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) if specified, as oxygen can deactivate some catalysts.
-
-
-
Poor Solubility of Reactants: If your starting material is not fully dissolved at the reaction temperature, the reaction becomes mass-transfer limited, leading to a low conversion rate.[4]
-
Solution: Switch to a higher-boiling, more polar aprotic solvent like DMF, DMAc, or m-xylene to improve solubility.[5]
-
Question: My reaction is complete, but the yield is consistently low (<40%) even after optimizing conditions. Could my starting materials be the issue?
Answer: Absolutely. The purity and stability of your starting materials are paramount.
-
Purity of the Benzamide Precursor: Impurities in your starting material can interfere with the catalyst or introduce side reactions.
-
Solution: Recrystallize or chromatograph your N-protected 2-methyl-4,5-dimethoxybenzamide before use. Confirm its purity by ¹H NMR and melting point analysis.
-
-
Moisture and Air Sensitivity: Many organometallic catalytic cycles are sensitive to water and oxygen.
-
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. If you are using a solvent from a previously opened bottle, consider using a fresh, sealed bottle or drying the solvent over molecular sieves.
-
Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.
-
-
Category 2: Side Product Formation
Question: My crude reaction mixture shows multiple spots on TLC, and the NMR is complex. What are the most probable side reactions?
Answer: Side product formation is a common cause of yield loss. In isoindolinone synthesis, especially via C-H activation, several competing pathways can occur.
-
Intermolecular Coupling: Instead of the desired intramolecular cyclization, intermolecular reactions between two benzamide molecules can occur, leading to dimerized byproducts.
-
Causality: This is often favored at high concentrations.
-
Solution: Run the reaction under more dilute conditions. This can be achieved by using a larger volume of solvent or by adding the starting material slowly to the reaction mixture at high temperature (slow-addition technique).
-
-
Oxidation of the Benzylic Position: If an external oxidant is used or if air is not excluded, the methyl group can be oxidized, leading to undesired carboxylic acids or aldehydes after work-up.
-
Demethylation of Methoxy Groups: Harsh acidic or basic conditions, particularly at elevated temperatures, can lead to the cleavage of the methoxy ether bonds, resulting in phenolic byproducts.[6]
-
Solution: If demethylation is suspected, screen for a milder base. Organic bases like DBU or phosphazene bases can sometimes be effective alternatives to strong inorganic bases. Also, minimize reaction time to prevent prolonged exposure to high temperatures.
-
The following decision tree can help guide your troubleshooting process for side product formation.
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Category 3: Product Isolation & Purification
Question: I see a good conversion by TLC/NMR, but my isolated yield after chromatography is poor. Where am I losing my product?
Answer: Product loss during work-up and purification is a frequent and frustrating issue.
-
Aqueous Work-up Losses: this compound has moderate polarity due to the lactam and methoxy groups. It may have some solubility in the aqueous phase during extraction.
-
Solution:
-
Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
-
Irreversible Adsorption on Silica Gel: The lactam nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and potential product loss on the column.
-
Solution:
-
Deactivate the silica gel by adding 1-2% triethylamine (or another base like pyridine) to your eluent system. This will cap the acidic sites and improve product recovery.
-
Alternatively, use a less acidic stationary phase like alumina (neutral or basic) for your chromatography.
-
If the product is sufficiently non-polar, consider a "plug" of silica (a short, wide column) just to remove baseline impurities, rather than performing a full, lengthy separation.
-
-
-
Product Instability: Although generally stable, the product could degrade under certain conditions.
-
Solution: Avoid prolonged exposure to strong acids or bases during work-up. Concentrate your purified fractions at a moderate temperature (e.g., <40 °C) on the rotary evaporator to prevent thermal decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this type of synthesis? A1: Yields are highly dependent on the specific methodology. Modern transition-metal-catalyzed methods can often achieve yields of 60-90% after optimization.[7][8] However, initial trials may be significantly lower. A yield above 50% on the first attempt is a good starting point.
Q2: Can ultrasound be used to improve the reaction rate? A2: Yes, ultrasound-assisted synthesis has been shown to be effective for preparing isoindolin-1-one derivatives, often leading to shorter reaction times and high yields by promoting mass transfer and particle activation.[9] This could be a viable optimization strategy if thermal methods are proving insufficient.
Q3: Are there alternative, catalyst-free methods? A3: While transition-metal catalysis is common, some catalyst-free methods exist for the synthesis of the broader isoindolinone class, for example, through three-component reactions in water.[7] The applicability of these methods to the specific 5,6-dimethoxy substrate would require experimental validation.
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is essential.
-
¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[8]
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
IR Spectroscopy: To confirm the presence of key functional groups, such as the lactam carbonyl (~1680 cm⁻¹).
Optimized Protocol Example: Pd-Catalyzed Intramolecular Amidation
This protocol is a generalized example based on common literature procedures and should be adapted and optimized for your specific setup.
| Parameter | Value/Condition | Rationale |
| Reactant | N-Tosyl-2-methyl-4,5-dimethoxybenzamide | Tosyl group acts as an effective directing group. |
| Catalyst | 10 mol% Pd/C | Heterogeneous catalyst, easy to remove by filtration.[1] |
| Base | 1.5 equivalents K₂CO₃ | Common, inexpensive base. |
| Solvent | Anhydrous m-xylene | High boiling point allows for necessary reaction temperature. |
| Concentration | 0.1 M | Moderately dilute to disfavor intermolecular side reactions. |
| Temperature | 140 °C (Reflux) | To overcome the C-H activation energy barrier. |
| Atmosphere | Argon or Nitrogen | To prevent catalyst deactivation and side reactions. |
| Reaction Time | 12-24 hours | Monitor by TLC until starting material is consumed. |
Step-by-Step Procedure:
-
Setup: Add N-Tosyl-2-methyl-4,5-dimethoxybenzamide (1.0 eq), Pd/C (0.1 eq), and K₂CO₃ (1.5 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous m-xylene via syringe to achieve a 0.1 M concentration.
-
Heating: Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.
-
Extraction: Wash the filtrate with water (2x) and then with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine in the eluent) to afford the pure this compound.
References
- Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances.
- Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012).
- Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central.
- Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. University of Jyväskylä.
- Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. (n.d.). PubMed Central.
- Isoindolinone pigments and a method of manufacturing. (n.d.).
- Ultrasonic-assisted-synthesis of isoindolin-1-one deriv
- Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis. (n.d.).
- Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
- Optimization of the isoindoline synthesis. (n.d.).
- Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.
- Synthesis and theoretical study on 5,6-Dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one: Possible precursor on the aromatic demethoxylation in oxoisoaporphines. (2025).
Sources
- 1. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.abo.fi [research.abo.fi]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Isoindolinone Synthesis
Welcome to the comprehensive technical support guide for the synthesis of isoindolinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoindolinone synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the causality behind experimental choices, ensuring you can adapt and refine your synthetic strategies for maximum success.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The development of efficient and robust synthetic methods to access these valuable heterocycles is, therefore, a significant area of research.[1][3] This guide is structured to address specific challenges you may encounter, providing clear, actionable solutions grounded in established chemical principles.
Troubleshooting Guides: A Symptom-Based Approach
Low or No Product Yield
Low product yield is one of the most common frustrations in synthesis. Before repeating a reaction, a systematic evaluation of potential failure points is crucial.[4]
Q1: My reaction has stalled, and I'm observing a low yield of my desired isoindolinone. What are the likely causes and how can I improve the conversion?
A1: A stalled reaction can point to several issues, from catalyst deactivation to suboptimal reaction parameters. Let's break down the troubleshooting process:
-
Catalyst Selection and Integrity: The choice of catalyst is paramount in many isoindolinone syntheses, particularly those involving C-H activation or cross-coupling reactions.[1][3]
-
Palladium, Rhodium, Ruthenium, Copper, and Nickel catalysts are all commonly employed.[5][6][7][8] If you are using a transition metal catalyst, ensure it is from a reliable source and has not degraded. For instance, Palladium on Carbon (Pd/C) can be effective for dehydrogenative C-H amidation without the need for an external oxidant.[7]
-
Ligand Choice: For palladium-catalyzed reactions, the choice of ligand can dramatically impact the yield and selectivity.[9] If you are observing side products, it may be beneficial to screen different ligands.
-
-
Solvent Effects: The solvent plays a critical role in solubility, reaction rate, and even the reaction mechanism itself.[10]
-
For instance, in ultrasonic-assisted synthesis, iso-propanol has been shown to provide better yields compared to methanol, ethanol, or dichloromethane in certain reactions.[11]
-
When scaling up, be mindful that a solvent suitable for a lab-scale reaction may not be ideal for a larger scale due to differences in heating, cooling, and work-up procedures.[12][13]
-
-
Temperature Optimization: Temperature is a critical parameter that can significantly influence reaction kinetics and selectivity.
-
In some ultrasonic-assisted syntheses, increasing the temperature from 30°C to 50°C has been shown to dramatically improve the yield.[11][14] Conversely, for some nickel-mediated arylations, reactions can proceed efficiently at room temperature, avoiding the need for high temperatures that might lead to degradation.[15][16]
-
It is often beneficial to perform a temperature screen to find the optimal balance between reaction rate and product stability.
-
-
Base Selection: The choice and stoichiometry of the base can be crucial, especially in C-H activation and coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing significant formation of side products in my reaction. How can I improve the selectivity towards the desired isoindolinone?
A2: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.
-
Ligand Modification in Palladium Catalysis: In palladium-catalyzed C-H activation, the ligand plays a crucial role in stabilizing the active catalytic species and influencing the regioselectivity. If you are observing undesired side products, screening a panel of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) can be highly effective.[9]
-
Oxidant Choice in C-H Functionalization: Many C-H functionalization reactions require a stoichiometric oxidant.[7] The choice of oxidant can significantly impact the reaction outcome. If you are seeing over-oxidation or other side reactions, consider using a milder oxidant or exploring oxidant-free systems, such as those utilizing a Pd/C catalyst where H2 is evolved as the only byproduct.[7]
-
Controlling Reaction Concentration: In some cases, high concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction at a higher dilution may improve the yield of the desired isoindolinone.
-
Protecting Group Strategy: If your starting materials contain sensitive functional groups, they may be participating in undesired side reactions. Employing an appropriate protecting group strategy can mask these functionalities and direct the reaction towards the desired pathway.
Data Presentation: Impact of Reaction Conditions on Yield
To illustrate the importance of optimizing reaction parameters, consider the following data from a study on the ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones.[11]
| Entry | Solvent | Temperature (°C) | Amine (equiv.) | Yield (%) |
| 1 | Methanol | 60 | 2 | 60 |
| 2 | Ethanol | 60 | 2 | 54 |
| 3 | Iso-propanol | 60 | 2 | 75 |
| 4 | n-Butanol | 60 | 2 | 60 |
| 5 | Dichloromethane | 60 | 2 | 55 |
| 6 | Acetonitrile | 60 | 2 | 58 |
| 7 | Water | 60 | 2 | No reaction |
| 8 | Iso-propanol | 50 | 2 | 93 (conventional heating, 5h) |
| 9 | Iso-propanol | 40 | 2 | 70 |
| 10 | Iso-propanol | 30 | 2 | 55 |
| 11 | Iso-propanol | 50 | 1.5 | 92 |
| 12 | Iso-propanol | 50 | 1.1 | 90 |
Data adapted from an ultrasonic-assisted synthesis study.[11]
This table clearly demonstrates that both solvent and temperature have a significant impact on the reaction yield. While iso-propanol gave the best yield under ultrasonic conditions at 60°C, a higher yield was achieved with conventional heating at a lower temperature of 50°C.[11] This highlights the importance of empirical optimization for each specific transformation.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to isoindolinones?
A: There are numerous strategies for synthesizing isoindolinones. Some of the most prevalent methods include:
-
Transition-metal-catalyzed C-H activation: This is a powerful and atom-economical approach that involves the direct functionalization of a C-H bond on a benzamide derivative.[1][6][7][8]
-
Reductive C-N coupling and intramolecular amidation: This method often utilizes starting materials like 2-carboxybenzaldehyde and amines, with a catalyst such as platinum nanowires under a hydrogen atmosphere.[5][17]
-
Cyclization of 2-substituted benzoic acid derivatives: Various starting materials, such as 2-formylbenzoic acid or 2-bromobenzamides, can undergo cyclization with amines to form the isoindolinone core.[5]
-
Ultrasonic-assisted synthesis: The use of ultrasonic irradiation can accelerate reaction rates and improve yields, often under milder conditions.[11][14]
Q: How do I choose the right catalyst for my isoindolinone synthesis?
A: The choice of catalyst depends heavily on the specific reaction you are performing.
-
For C-H activation/annulation reactions , rhodium complexes like [{RhCl2Cp*}2] have proven to be very effective.[8]
-
For reductive lactamization , iridium catalysts can be highly efficient.[5]
-
Copper-catalyzed reactions are useful for sp3 C-H functionalization of 2-alkyl-N-substituted benzamides.[5]
-
Palladium catalysts are widely used for a variety of C-H functionalization and carbonylation reactions.[5][7]
-
For reductive amination followed by cyclization , platinum nanowires have been shown to be highly active and stable catalysts.[17]
Q: Can I run my isoindolinone synthesis at room temperature?
A: Yes, several methods have been developed for the synthesis of isoindolinones at room temperature. For example, nickel-mediated intramolecular arylation of alkyl C-H bonds can proceed at ambient temperatures, offering a milder alternative to high-temperature methods.[15][16] Additionally, some electrochemical methods for the reduction of cyclic imides can be performed at room temperature.[5]
Q: What is the role of an oxidant in C-H activation reactions for isoindolinone synthesis, and are there alternatives?
A: In many transition-metal-catalyzed C-H activation cycles, an oxidant is required to regenerate the active catalyst. Common oxidants include copper(II) salts, silver(I) salts, and benzoquinone.[8] However, the use of stoichiometric oxidants can generate waste. An alternative approach is the use of a dehydrogenative C-H cyclization, for example, with a Pd/C catalyst, which does not require an external oxidant and produces H2 as the only byproduct.[7]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Dehydrogenative C–H Cyclization
This protocol is adapted from a procedure for the synthesis of isoindolinones via intramolecular Pd-catalyzed dehydrogenative C(sp3)–H amidation.[7]
-
Reaction Setup: To an oven-dried reaction tube, add the 2-benzyl-N-mesylbenzamide substrate (1.0 equiv.), Pd/C (10 mol%), and a catalytic amount of base (e.g., K2CO3, 20 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Seal the reaction tube and heat the mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired isoindolinone.
Logical Relationships in Isoindolinone Synthesis
Caption: Key decision points and their interdependencies in isoindolinone synthesis.
This technical support guide provides a framework for understanding and optimizing the synthesis of isoindolinones. By systematically evaluating each component of your reaction and understanding the underlying chemical principles, you can effectively troubleshoot common issues and achieve your synthetic goals.
References
- Putra, G. P., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(30), 19333-19343. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
- Shi, L., et al. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876-1879. [Link]
- Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Åbo Akademi University. [Link]
- ResearchGate. (n.d.). Optimization of the isoindoline synthesis. [Link]
- Organic Chemistry Portal. (n.d.).
- Daugulis, O., et al. (2017). Nickel-Mediated Synthesis of Isoindolinones at Room Temperature. NIH Public Access, 46(22), 3033-3040. [Link]
- Kim, J., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11(44), 27247-27250. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Isoindoline. [Link]
- Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]
- Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
- Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]
- Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. [Link]
- ResearchGate. (n.d.).
- Hu, X.-Q., et al. (2021). Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters, 23(16), 6332-6336. [Link]
- Liu, Z.-K., et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters, 23(16), 6332-6336. [Link]
- Wang, F., et al. (2013). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. NIH Public Access, 24(17), 2735-2738. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Ferreira, R. J., et al. (2021).
- Wang, D.-H., et al. (2015). Redox-Neutral Palladium-Catalyzed C–H Functionalization To Form Isoindolinones with Carboxylic Acids or Anhydrides as Readily Available Starting Materials. Organic Letters, 17(11), 2856-2859. [Link]
- ResearchGate. (n.d.). C–H cyclization strategies for isoindolinone synthesis. [Link]
- Scientific Upd
- Daugulis, O., et al. (2014). Nickel-Mediated Synthesis of Isoindolinones at Room Temperature. Synthesis, 46(22), 3033-3040. [Link]
- Wikipedia. (n.d.). Solvent effects. [Link]
- ResearchGate. (n.d.). The synthetic methods for isoindolinones. [Link]
- Zhang, J., et al. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]
- Wang, Y., et al. (2022). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 46(36), 17297-17301. [Link]
- Putra, G. P., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(30), 19333-19343. [Link]
Sources
- 1. research.abo.fi [research.abo.fi]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 7. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 8. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02720H [pubs.rsc.org]
- 15. Nickel-Mediated Synthesis of Isoindolinones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nickel-Mediated Synthesis of Isoindolinones at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5,6-Dimethoxyisoindolin-1-one
Welcome to the technical support center for the synthesis of 5,6-Dimethoxyisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of this compound. Each answer explains the potential causes of the problem and offers practical, step-by-step solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound, but I am observing very low yields, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or non-existent yields in the synthesis of this compound can be attributed to several factors, primarily revolving around the chosen synthetic route and reaction conditions. A common and efficient approach involves the reductive amination of 2-formyl-4,5-dimethoxybenzoic acid with a suitable amine source, followed by intramolecular cyclization. Let's break down the potential pitfalls in this process:
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or iminium ion. This equilibrium can be unfavorable under certain conditions.
-
Troubleshooting:
-
pH Control: The pH of the reaction medium is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without deactivating the amine nucleophile. You can achieve this by adding a catalytic amount of a weak acid like acetic acid.
-
Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
-
Suboptimal Reducing Agent: The choice of reducing agent for the subsequent reduction of the imine is crucial.
-
Troubleshooting:
-
Selective Reduction: A common issue is the premature reduction of the starting aldehyde before it can form the imine. To avoid this, use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion).
-
Reagent Stability and Stoichiometry: Ensure your reducing agent is fresh and used in the correct stoichiometric amount. An excess may lead to over-reduction, while an insufficient amount will result in incomplete conversion.
-
-
-
Ineffective Cyclization: The final lactamization step to form the isoindolinone ring can be sluggish.
-
Troubleshooting:
-
Thermal Promotion: In some cases, gentle heating after the reductive amination step can promote the intramolecular cyclization. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
-
Catalyst-Assisted Cyclization: For challenging substrates, a catalytic amount of a coupling reagent or a mild acid/base catalyst might be necessary to facilitate the final ring closure.
-
-
-
Starting Material Quality: The purity of your starting materials, particularly the 2-formyl-4,5-dimethoxybenzoic acid, is paramount.
-
Troubleshooting:
-
Purity Verification: Always verify the purity of your starting materials by NMR, melting point, or other appropriate analytical techniques before starting the reaction.
-
Purification: If necessary, purify the starting materials through recrystallization or chromatography.
-
-
Issue 2: Formation of a Significant Amount of an Over-Reduced Byproduct
Question: My reaction is producing the desired this compound, but I am also isolating a significant quantity of a byproduct that appears to be the corresponding amino alcohol. How can I prevent this over-reduction?
Answer:
The formation of the amino alcohol, 2-(aminomethyl)-4,5-dimethoxybenzyl alcohol, is a classic example of over-reduction and a common side reaction in this synthesis. It arises from the reduction of both the aldehyde and the carboxylic acid functionalities of the starting material or an intermediate.
Mechanistic Insight:
This side reaction is particularly prevalent when using strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under certain conditions. These reagents can readily reduce both carbonyls and carboxylic acids.
Mitigation Strategies:
-
Choice of Reducing Agent: As mentioned previously, the key is to use a reducing agent that selectively targets the iminium ion.
-
Primary Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this purpose. It is mild and chemoselective for the reduction of imines and iminium ions in the presence of aldehydes and carboxylic acids.
-
Alternative: Sodium cyanoborohydride (NaBH₃CN) is another good option, though it is more toxic.
-
-
Reaction Conditions:
-
Temperature Control: Perform the reduction at a controlled, lower temperature (e.g., 0 °C to room temperature). This can help to minimize the rate of the competing reduction of the carbonyl and carboxyl groups.
-
Stoichiometry: Use a carefully measured amount of the reducing agent (typically 1.1 to 1.5 equivalents) to avoid having excess reagent available for unwanted side reactions.
-
Experimental Protocol for Minimizing Over-reduction:
-
Dissolve 2-formyl-4,5-dimethoxybenzoic acid and the amine source (e.g., ammonium acetate or an amine hydrochloride salt) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a catalytic amount of acetic acid to maintain a pH of ~5.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions, monitoring the reaction by TLC.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed.
-
Proceed with the workup and purification.
Issue 3: Presence of an Impurity with a Similar Mass to the Starting Material
Question: I am observing a significant byproduct in my reaction mixture that has a very similar mass to my starting material, making it difficult to separate. What could this be?
Answer:
An impurity with a mass close to that of the starting material, 2-formyl-4,5-dimethoxybenzoic acid, is likely an isomer or a product of an incomplete reaction. A probable candidate is the phthalide byproduct, 5,6-dimethoxyphthalide.
Mechanistic Explanation:
This side product can form through the intramolecular reduction of the aldehyde and subsequent lactonization with the carboxylic acid. This is more likely to occur if the reaction conditions inadvertently favor the reduction of the aldehyde over imine formation.
Troubleshooting and Prevention:
-
Prioritize Imine Formation: Ensure that the conditions for imine formation are optimal before introducing the reducing agent. This includes appropriate pH and allowing sufficient time for the equilibrium to be established.
-
Selective Reducing Agent: Once again, the use of a chemoselective reducing agent like NaBH(OAc)₃ is critical.
-
Purification Strategy:
-
Chromatography: While challenging, careful column chromatography with a suitable solvent system can often separate the desired isoindolinone from the phthalide byproduct. Experiment with different solvent gradients to optimize the separation.
-
Recrystallization: If the product is crystalline, recrystallization from an appropriate solvent system may selectively precipitate the desired compound, leaving the more soluble byproduct in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound for a first-time synthesis?
For a robust and reproducible synthesis, the one-pot reductive amination of 2-formyl-4,5-dimethoxybenzoic acid with an ammonia source (like ammonium acetate or ammonia in a suitable solvent) is highly recommended. The use of sodium triacetoxyborohydride as the reducing agent in a chlorinated solvent like dichloromethane is a well-established and high-yielding method.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to distinguish between the starting material, the intermediate imine (which may not be stable enough to be observed), and the final product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS is a powerful tool.
Q3: My final product is off-white or yellowish. How can I improve its color?
A colored product often indicates the presence of impurities. The following purification techniques can be employed:
-
Recrystallization: This is often the most effective method for obtaining a pure, crystalline product. Experiment with different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities. Be cautious, as this can sometimes lead to product loss.
-
Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel is a reliable method for purification.
Q4: Can I use a different amine source instead of ammonia to synthesize N-substituted 5,6-Dimethoxyisoindolin-1-ones?
Yes, this synthetic route is amenable to the use of primary amines to generate N-substituted derivatives. The same principles of reductive amination apply. However, be mindful of the steric hindrance of the amine, which may affect the reaction rate.
Q5: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. When working with reducing agents like sodium triacetoxyborohydride and sodium cyanoborohydride, it is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment. Sodium cyanoborohydride is particularly toxic and should be handled with extreme care. Always quench any residual reducing agent carefully during the workup procedure.
Visualizing the Synthesis and Side Reactions
To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the main synthetic pathway and the formation of common byproducts.
Main Synthetic Pathway
Caption: Main synthetic route to this compound.
Common Side Reactions
Caption: Formation of common side products.
References
While specific literature detailing side reactions for the synthesis of this compound is limited, the principles discussed are well-documented in the context of isoindolinone synthesis and reductive amination. For further reading on these topics, please refer to the following resources:
- General Isoindolinone Synthesis: For an overview of various synthetic methods for isoindolinones, which can provide context for potential side reactions, consult comprehensive organic chemistry portals and review articles.
- Reductive Amination: Detailed discussions on the mechanism, scope, and limitations of reductive amination, including the choice of reducing agents and control of side reactions, can be found in advanced organic chemistry textbooks and specialized reviews on the topic.
Technical Support Center: 5,6-Dimethoxyisoindolin-1-one
Welcome to the technical support center for 5,6-Dimethoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity of your experiments and the reliability of your results.
This resource is structured to provide a clear understanding of the potential stability challenges associated with this compound, based on fundamental chemical principles and data from structurally related molecules. We will explore the causality behind experimental choices and provide self-validating protocols to maintain the stability of this compound.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental observations that may indicate degradation of this compound and provides actionable steps to diagnose and resolve these issues.
Question 1: I'm observing a gradual decrease in the purity of my this compound sample over time, even when stored at low temperatures. What could be the cause?
Answer:
A gradual decrease in purity, even under refrigerated conditions, suggests slow degradation. Based on the structure of this compound, which contains a lactam ring and an electron-rich dimethoxy-substituted aromatic ring, the most probable causes are hydrolysis and oxidation.
Causality:
-
Hydrolysis: The lactam ring in the isoindolinone core is susceptible to hydrolysis, which involves the cleavage of the amide bond by water. This reaction can be catalyzed by trace amounts of acid or base and can occur slowly even in neutral conditions, especially if the compound is not completely dry. The degradation of β-lactam antibiotics, which also contain a lactam ring, is known to be highly dependent on pH.[1][2][3]
-
Oxidation: The two methoxy groups on the aromatic ring are electron-donating, which increases the electron density of the ring system.[4][5] This makes the molecule more susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, or trace metal impurities. While there is no direct evidence for this compound, related dihydroxyindole compounds are known to be highly susceptible to oxidation.[6][7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity of this compound.
Experimental Protocol: Purity Assessment by HPLC
This protocol is for the quantitative determination of purity and the detection of non-volatile impurities.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 3 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on the chromophore).
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Question 2: My solution of this compound in an organic solvent develops a yellow or brownish tint upon standing. What is causing this discoloration?
Answer:
The development of color in a solution of this compound is a strong indicator of degradation, likely due to oxidation or photodecomposition, leading to the formation of colored impurities.
Causality:
-
Oxidation: As previously mentioned, the electron-rich aromatic ring is susceptible to oxidation. Oxidative degradation can lead to the formation of quinone-like structures or polymeric materials, which are often colored. The oxidation of similar compounds like 5,6-dihydroxyindoles is known to produce dark, melanin-like pigments.[6][7][8]
-
Photodecomposition: Many aromatic compounds are sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, including oxidation and rearrangement, which can result in colored byproducts. While specific data on this compound is unavailable, photodegradation is a common issue for many pharmaceuticals.[9][10][11][12]
Troubleshooting and Prevention:
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration | Oxidation | Prepare solutions fresh. Purge solvents with an inert gas (e.g., argon or nitrogen) before use. Store solutions under an inert atmosphere. |
| Photodecomposition | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experiments. | |
| Trace Impurities | Ensure high purity of solvents. Trace metal ions can catalyze oxidation. |
Experimental Protocol: Photostability Testing
This protocol is a simplified version based on ICH guidelines to assess the photostability of this compound in solution.[13]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL).
-
Prepare two sets of samples in clear glass vials.
-
-
Exposure Conditions:
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set of vials to a light source. For a basic assessment, this can be a UV lamp (e.g., 365 nm) or even direct sunlight for a defined period.
-
-
Analysis:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from both the exposed and dark control samples.
-
Analyze the samples by HPLC (using the protocol described above) to determine the remaining concentration of the parent compound and the formation of any new peaks.
-
-
Evaluation:
-
Compare the chromatograms of the exposed samples to the dark controls. A significant decrease in the main peak area and/or the appearance of new peaks in the exposed samples indicates photolability.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: For long-term stability, solid this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended). The use of a desiccator is also advised to minimize exposure to moisture.
Q2: How stable is this compound in acidic or basic solutions?
A: Based on the general reactivity of the lactam functional group, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions.[14][15] The rate of hydrolysis is likely to be significantly faster at pH extremes compared to neutral pH. It is recommended to avoid prolonged exposure to strong acids or bases. If experimental conditions require acidic or basic pH, it is crucial to perform control experiments to assess the stability of the compound over the experimental timeframe.
Q3: Are there any known incompatible solvents or reagents?
A: Strong oxidizing agents should be avoided due to the electron-rich nature of the dimethoxy-substituted aromatic ring. Solvents should be of high purity and free of peroxides, as these can initiate oxidation. Protic solvents, especially water, can participate in hydrolysis of the lactam ring. While aprotic solvents are generally preferred for storage, the compound's solubility should be the primary determinant for experimental use, with fresh solutions being prepared as needed.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity and detecting non-volatile degradation products.[16][17] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Potential Degradation Pathway:
Caption: Potential degradation pathways for this compound.
III. References
-
Harvey, B. G., et al. (2020). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Sustainable Chemistry & Engineering.
-
Gelin, M., et al. (2000). Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System. Journal of the American Chemical Society.
-
Ernst, L. (2017). Methoxy gp on aromatic ring?. ResearchGate.
-
LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.
-
Wikipedia. (n.d.). Methoxy group. Wikipedia.
-
Thermo Fisher Scientific. (2025). 5-Bromo-1-isoindolinone - SAFETY DATA SHEET.
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
-
Sharma, M., & Singh, S. (2016). Forced Degradation Studies. MedCrave online.
-
Kushwaha, P. (2018). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
PubChem. (n.d.). This compound. PubChem.
-
Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
de Andrade, L. P., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules.
-
Opatz, T. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.
-
Enthaler, S., & Company, C. (2018). Examples of relevant isoindolinone derivatives. ResearchGate.
-
Avisar, D., et al. (2020). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water.
-
Kuss, S., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE.
-
Szymański, P., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics.
-
Novellino, L., et al. (1998). Nitric oxide-induced oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid under aerobic conditions: non-enzymatic route to melanin pigments of potential relevance to skin (photo)protection. Biochimica et Biophysica Acta (BBA) - General Subjects.
-
Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mBio.
-
Çetinkaya, Y., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.
-
Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
-
Sugumaran, M., & Barecca, D. (2021). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. Molecules.
-
Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules.
-
Miller, L. F., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology.
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety.
-
Urusov, A. E., et al. (2019). Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics. Oriental Journal of Chemistry.
-
Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Molecular Sciences.
-
Google Patents. (n.d.). Extraction and detection method of 5,6-dihydroxyindole carboxylic acid.
-
Winder, A. J., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Biochemical Journal.
-
Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules.
-
Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-3,6-dimethoxyisoquinoline.
-
Szymański, P., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics.
-
Sugumaran, M., & Barecca, D. (2021). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences.
-
Winder, A. J., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Portland Press.
-
Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
-
Lejan Team. (n.d.). Which means that the B-Lactam ring has been destabilized by the sulfonic acid which.
Sources
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitric oxide-induced oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid under aerobic conditions: non-enzymatic route to melanin pigments of potential relevance to skin (photo)protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 15. Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics – Oriental Journal of Chemistry [orientjchem.org]
- 16. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of Dimethoxyisoindolinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxyisoindolinone compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during stability testing and degradation analysis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Foundational Concepts in Degradation Studies
This section addresses the fundamental principles and strategic considerations for investigating the stability of dimethoxyisoindolinone derivatives.
Q1: What are forced degradation studies, and why are they essential for my dimethoxyisoindolinone-based drug candidate?
A1: Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to conditions more severe than accelerated stability testing to provoke degradation.[1] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH and FDA.[2]
For a dimethoxyisoindolinone compound, this process is critical for several reasons:
-
Pathway Elucidation: It helps identify the most probable degradation pathways (e.g., hydrolysis, oxidation) and the resulting degradation products. This is fundamental to understanding the molecule's intrinsic stability.[2]
-
Method Development: It is the primary tool for developing and validating a "stability-indicating" analytical method—a method proven to be specific for the drug substance and capable of separating it from all potential process impurities and degradants.[3]
-
Formulation & Packaging Strategy: Understanding how the molecule degrades under heat, light, or hydrolysis informs the development of a stable formulation (e.g., pH adjustment, addition of antioxidants) and the selection of appropriate packaging to protect it from environmental factors.[2]
-
Safety & Efficacy: Degradants can potentially be toxic or pharmacologically active, impacting the safety and efficacy of the final drug product. Identifying and controlling them is a regulatory requirement.[4]
Forced degradation is typically performed on a single batch of the drug substance during Phase III of development, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[1][5]
Section 2: Troubleshooting Common Degradation Pathways
This section dives into specific experimental challenges associated with the primary degradation routes for dimethoxyisoindolinones: hydrolysis, oxidation, and photodegradation.
Q2: I'm performing acid/base hydrolysis on my dimethoxyisoindolinone, but I'm not seeing any degradation. What should I do?
A2: This is a common scenario. The central isoindolinone core contains a lactam (a cyclic amide), which is susceptible to hydrolysis, but may be relatively stable under mild conditions.[4] If you are not observing degradation (typically aiming for 5-20%), consider the following adjustments:
-
Increase Stressor Concentration: If you started with 0.1 M HCl or 0.1 M NaOH, consider incrementally increasing the concentration. However, be cautious of creating unrealistically harsh conditions that would not be relevant to physiological or storage environments.[2]
-
Increase Temperature: Heating the reaction mixture is a powerful way to accelerate degradation.[5] Refluxing the sample in the acidic or basic solution is a common practice.[2] Start with a modest temperature (e.g., 60-80°C) and increase if necessary.
-
Extend Exposure Time: If immediate degradation is not observed, extend the study duration. Sample at various time points (e.g., 2, 6, 12, 24 hours) to build a degradation profile.
Causality: The rate of amide hydrolysis is dependent on pH, temperature, and the specific electronic and steric environment of the carbonyl group. The dimethoxy substituents on the benzene ring may electronically influence the reactivity of the lactam, potentially making it more or less susceptible to hydrolysis than a simple isoindolinone.
Below is a diagram illustrating the expected primary hydrolytic degradation pathway.
Caption: Hydrolytic cleavage of the isoindolinone lactam ring.
Q3: My sample turned a pink or brown color after adding hydrogen peroxide. Is this expected, and what are the likely oxidative degradation products?
A3: Yes, color change upon exposure to oxidative stress is a strong indicator of degradation, particularly for molecules with electron-rich aromatic systems like a dimethoxybenzene ring.[4] The color often arises from the formation of highly conjugated or quinone-type structures.
The primary sites of oxidation on a dimethoxyisoindolinone are:
-
Aromatic Ring: The electron-donating methoxy groups make the benzene ring susceptible to electrophilic attack, potentially leading to hydroxylation.
-
Methoxy Groups: O-demethylation is a common metabolic and oxidative pathway, which would yield phenolic derivatives. These phenols are often more easily oxidized than the parent methoxy compound.
-
Benzylic Position: The carbon atom adjacent to both the aromatic ring and the lactam carbonyl could be a site for oxidation.
Troubleshooting Tip: If you see rapid and extensive degradation (e.g., >50%) with 3% H₂O₂, reduce the concentration (e.g., to 1% or 0.3%) or the exposure time to bring the degradation into the target 5-20% range.[5] This makes the resulting chromatogram cleaner and easier to interpret.
Caption: Multiple potential sites for oxidative attack.
Q4: I'm seeing a multitude of small peaks after my photostability study. How do I determine which are significant?
A4: Photodegradation can be a complex process, often involving radical mechanisms that produce numerous minor products.[6] According to ICH Q1B guidelines, the drug substance should be exposed to a controlled amount of UV and visible light.
Here’s a logical approach to analyzing the results:
-
Analyze the Dark Control: First, ensure these peaks are not present in your control sample, which was wrapped in foil and kept alongside the exposed sample. This rules out thermal degradation.
-
Focus on Major Degradants: Identify peaks that are above the reporting threshold (typically 0.05% of the API peak area).[3] While many small peaks may be present, regulatory focus is on those that are significant enough to require identification and qualification.
-
Assess Mass Balance: A good stability-indicating method should account for close to 100% of the initial API mass. If you see a significant drop in the parent peak area without a corresponding increase in degradant peaks, it could suggest the formation of non-UV active compounds, volatile compounds, or products that are precipitating or adsorbing to the container.
Experimental Insight: The presence of certain excipients, like titanium dioxide or iron oxides, can act as photocatalysts and significantly accelerate the degradation rate of a photolabile compound.[6] If you are studying a formulated product, the degradation profile may be different from that of the pure API.
Section 3: Analytical Methodologies & Troubleshooting
This section provides practical guidance on the analytical techniques used to separate and quantify dimethoxyisoindolinones and their degradants.
Q5: My HPLC chromatogram shows poor resolution between the parent peak and a major degradant. What are the first parameters I should adjust?
A5: Achieving adequate resolution is the primary goal of a stability-indicating method. When facing co-elution, systematic adjustments are key. Selectivity (α) is the most powerful factor for improving resolution.[7]
Step-by-Step Troubleshooting:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties (polarity, hydrogen bonding capability) can significantly alter the selectivity between the API and its degradants.
-
Adjust Mobile Phase pH: The ionization state of your dimethoxyisoindolinone and its degradants can dramatically affect their retention on a C18 column. Adjust the pH of the aqueous portion of your mobile phase by ±0.5 pH units to see if resolution improves. Ensure you stay within the stable pH range of your column (typically pH 2-8 for silica-based columns).
-
Screen Different Stationary Phases: If adjusting the mobile phase is insufficient, the next step is to screen columns with different stationary phases (e.g., Phenyl-Hexyl, Cyano, or a different C18 chemistry).[7] This is often the most effective way to resolve closely related compounds.
Caption: Troubleshooting workflow for poor HPLC resolution.
Q6: Can you provide a starting protocol for a forced degradation study?
A6: Certainly. This protocol outlines a typical set of conditions based on ICH guidelines.[2] Always run a control sample (API in solvent, protected from stress) in parallel for each condition.
Protocol: Forced Degradation of a Dimethoxyisoindolinone API
-
Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal parts of the API stock solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Heat at 80°C for 6 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the API stock solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Keep at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidation:
-
Mix equal parts of the API stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid API in a calibrated oven at 105°C for 24 hours.
-
Also, store a solution of the API at 80°C for 24 hours.
-
Prepare/dilute samples for analysis.
-
-
Photodegradation:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Maintain a parallel "dark control" sample wrapped in aluminum foil.
-
Prepare/dilute samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with a non-degraded reference standard and the control samples, using a validated stability-indicating HPLC-UV method.
Section 4: Data Interpretation & Structure Elucidation
The final step is to make sense of the analytical data to identify the unknown degradants.
Q7: I have LC-MS data for my degradants. How do I begin to interpret the fragmentation patterns to propose a structure?
A7: Structure elucidation using mass spectrometry is like solving a puzzle. The mass of the parent ion tells you the molecular weight of the degradant, and the fragment ions (MS/MS) provide clues about its structure.[8]
Systematic Approach:
-
Determine the Mass Shift: Compare the molecular weight of the degradant with the parent API. This difference points to the chemical modification that occurred.
-
+16 Da: Suggests the addition of an oxygen atom (oxidation, e.g., hydroxylation or N-oxide formation).[9]
-
+18 Da: Suggests the addition of a water molecule (hydrolysis).
-
-14 Da: Suggests the loss of a methyl group (demethylation).
-
-
Analyze MS/MS Fragments: In tandem MS (MS/MS), the parent ion of the degradant is isolated and fragmented.[10] Look for "neutral losses" and characteristic fragment ions.
-
Neutral Loss of H₂O (18 Da): Often seen from ions with a hydroxyl group.
-
Neutral Loss of CO (28 Da): Can indicate fragmentation of a carbonyl-containing ring.
-
Characteristic Fragments: Compare the fragment ions of the degradant to those of the parent API. Fragments that are conserved suggest that part of the molecule is intact. The appearance of new fragments or shifts in existing ones helps pinpoint the site of modification.
-
Example Data Interpretation:
| Parameter | Observation | Interpretation |
| Parent API MW | 300 Da | Starting molecular weight. |
| Degradant [M+H]⁺ | m/z 319 | Degradant MW is 318 Da. Mass shift is +18 Da. |
| Plausible Formula | C₁₅H₁₇NO₅ | Consistent with the addition of H₂O to the parent formula. |
| MS/MS Fragments | Shows fragments corresponding to the dimethoxybenzoyl portion, but the isoindolinone-specific fragments are gone. | Suggests the modification occurred in the isoindolinone ring system. |
| Proposed Identity | Ring-opened hydrolytic product (amino acid). | The data is consistent with the cleavage of the lactam bond. |
This systematic process, combining high-resolution mass data with fragmentation logic, allows you to propose structures for unknown degradants with a high degree of confidence.[9]
References
- Steinert, M., Schlegel, L., Fuchs, M., Heinke, R., Wurlitzer, J., Hertweck, C., & Gressler, M. (2022). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers in Microbiology.
- Alsante, K. M., Hata, G. L., & Zanette, D. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques.
- Journal of Drug Delivery and Therapeutics. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Drug Delivery and Therapeutics.
- Patel, Y. P., & Shah, N. (2015). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate.
- Pflegel, P., Petzold, J., & Horsch, W. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. Pharmazie.
- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
- Pharma Growth Hub. (2021). Related Substances method development by HPLC. YouTube.
- MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical.
- Loftsson, T. (2014). Degradation Pathways. ResearchGate.
- International Journal of Pharmaceutical Research & Allied Sciences. (2012). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. ijpras.com.
- Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Longdom Publishing.
- Journal of Chemical and Pharmaceutical Research. (2014). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR.
- Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor.
- Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- WIPO Patentscope. (2021). WO/2021/127561 ISOINDOLINONE AND INDAZOLE COMPOUNDS FOR THE DEGRADATION OF EGFR. WIPO.
- National Institutes of Health. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.
- IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
- MDPI. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI.
- YouTube. (2024). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
- Sousa, E., et al. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. National Institutes of Health.
- YouTube. (2014). Mass Spectrometry - Fragmentation. YouTube.
- Beilstein Journal of Organic Chemistry. (2015). The chemistry of isoindole natural products. National Institutes of Health.
- PubMed. (2022). Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway. PubMed.
- National Institutes of Health. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. NIH.
- MDPI. (2023). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. MDPI.
- ResearchGate. (2024). Photodegradation of naphthalene-derived particle oxidation products. ResearchGate.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mac-mod.com [mac-mod.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
"avoiding byproduct formation in isoindolinone synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation in Palladium-Catalyzed Isoindolinone Synthesis
Welcome to our technical support center dedicated to troubleshooting common issues in the synthesis of isoindolinones, a critical scaffold in medicinal chemistry. This guide, curated by our Senior Application Scientists, provides in-depth, field-proven insights to help you navigate the complexities of palladium-catalyzed reactions and minimize the formation of unwanted byproducts. Our focus is on the widely utilized palladium-catalyzed aminocarbonylation of o-halobenzamides.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses the most common challenges encountered during the palladium-catalyzed synthesis of isoindolinones. Each issue is broken down into its probable causes, followed by actionable solutions grounded in mechanistic principles.
Issue 1: Low to No Product Yield
You've set up your reaction, but analysis by TLC or LC-MS shows little to no formation of the desired isoindolinone.
Probable Causes & Solutions
| Cause | Explanation | Actionable Solutions |
| Inactive Catalyst | The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has decomposed.[1] Catalyst activity is paramount for the reaction to proceed. | Verify Reagent Quality: Ensure your palladium precursor and ligands are of high purity and stored correctly. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1] Ensure Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[1] Rigorously degas your solvent and ensure the reaction is maintained under an inert atmosphere (Argon or Nitrogen). Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[2] Try running the reaction at the lowest effective temperature. |
| Poor Reagent Quality | Impurities in starting materials, solvents, or bases can poison the catalyst or participate in side reactions.[1] | Purify Starting Materials: Recrystallize or chromatograph your o-halobenzamide and amine if their purity is questionable. Use Anhydrous Solvents: Ensure your solvent is dry, as water can lead to catalyst deactivation and unwanted side reactions.[2] |
| Suboptimal Reaction Conditions | The chosen solvent, base, or temperature may not be suitable for your specific substrate combination. | Screen Solvents: Common solvents for this reaction include toluene, dioxane, and DMF. Their polarity and coordinating ability can significantly impact the reaction outcome. Optimize Base: The choice of base is critical. Common bases include organic amines (e.g., Et₃N, DBU) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The base strength and solubility can influence the reaction rate and selectivity.[3] |
Issue 2: Significant Formation of Hydrodehalogenated Byproduct
Instead of the desired isoindolinone, you are observing a significant amount of the corresponding benzamide where the halogen has been replaced by a hydrogen atom.
Causality and Mitigation Strategies
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[4][5] It can occur through several mechanisms, including β-hydride elimination from a palladium-hydride species, which can be formed from various sources in the reaction mixture (e.g., the amine, solvent, or water).[6]
Visualizing the Competing Pathways
The following diagram illustrates the desired productive cycle for isoindolinone synthesis versus the competing hydrodehalogenation pathway.
Caption: Desired productive cycle vs. hydrodehalogenation.
Troubleshooting Hydrodehalogenation
| Parameter | Recommendation | Rationale |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands. | These ligands can accelerate the rate of reductive elimination of the desired product relative to competing side reactions like β-hydride elimination.[6] |
| Base Selection | Use a non-coordinating, sterically hindered base. | Bases with available β-hydrogens can act as hydride donors. Using a base like sodium tert-butoxide can minimize this. However, be mindful of substrate compatibility with strong bases. |
| Solvent Purity | Use rigorously dried and degassed solvents. | Water and other protic impurities can serve as hydride sources. |
| Aryl Halide Reactivity | If possible, use aryl bromides instead of aryl iodides. | The oxidative addition of aryl iodides is generally faster than that of aryl bromides.[7] A slower oxidative addition can sometimes allow for better coordination of the other reactants and favor the desired pathway. |
Issue 3: Formation of α-Ketoamide Byproduct (Double Carbonylation)
Your reaction mixture contains a significant amount of a byproduct resulting from the incorporation of two molecules of carbon monoxide.
Understanding and Preventing Double Carbonylation
Double carbonylation is a known competitive pathway in palladium-catalyzed carbonylation reactions, leading to the formation of α-ketoamides.[8][9] The selectivity between single and double carbonylation is highly dependent on the reaction conditions.
Key Factors Influencing Selectivity
| Parameter | Effect on Selectivity | Recommendation to Favor Single Carbonylation |
| CO Pressure | Higher CO pressure generally favors double carbonylation.[8] | Use atmospheric or slightly elevated CO pressure. Avoid high-pressure conditions unless specifically required for your substrate. |
| Ligand | The choice of ligand has a profound effect. Bidentate phosphine ligands with a large bite angle, such as Xantphos, are known to suppress double carbonylation.[8][10] | Use a bidentate ligand like Xantphos. Monodentate ligands like triphenylphosphine are more prone to promoting double carbonylation.[8] |
| Solvent | The solvent can influence the relative rates of the competing pathways. | Screen different solvents. Aprotic polar solvents like DMF have been used, but toluene or dioxane are also common choices. |
| Temperature | Higher temperatures can sometimes favor single carbonylation. | Optimize the reaction temperature. A systematic screen from lower to higher temperatures is recommended. |
Visualizing the Divergence to Double Carbonylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Amide synthesis by aminocarbonylation [organic-chemistry.org]
Technical Support Center: Reaction Monitoring for 5,6-Dimethoxyisoindolin-1-one
Welcome to the technical support center for the synthesis and analysis of 5,6-Dimethoxyisoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical troubleshooting for monitoring the synthesis of this important isoindolinone core. We will delve into the nuances of various analytical techniques, offering not just protocols but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Choosing Your Monitoring Technique
Question: What are the primary analytical techniques for monitoring the synthesis of this compound?
Answer: The synthesis of this compound, a heterocyclic compound, can be effectively monitored using a suite of standard organic analytical techniques. The choice of method depends on the specific reaction conditions, available equipment, and the level of detail required. The most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is prized for its speed, low cost, and ability to analyze multiple samples at once.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis, providing precise measurements of the consumption of starting materials and the formation of the product. It is highly sensitive and excellent for purity analysis.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture, confirming the identity of the product and identifying any byproducts.[1][4]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the reactants, products, and any intermediates, confirming the progress of the reaction. It can be coupled with liquid chromatography (LC-MS) for powerful separation and identification.[1][5]
Question: When should I choose TLC over HPLC for reaction monitoring?
Answer: The decision to use TLC versus HPLC often comes down to a trade-off between speed and quantitative accuracy.
Choose TLC when:
-
You need a quick, real-time check on the reaction's progress (e.g., every 30 minutes).
-
The primary goal is to see if the starting material is being consumed and a new spot (presumably the product) is appearing.
-
You are screening multiple reaction conditions simultaneously and need a rapid comparison.
-
Cost and equipment availability are limiting factors.
Choose HPLC when:
-
You require precise, quantitative data on reaction conversion and yield.
-
The starting material and product have very similar polarities, making them difficult to separate by TLC.
-
You need to assess the purity of the product and identify byproducts.
-
You are working with complex reaction mixtures where baseline separation is critical.[3]
Comparison of Common Monitoring Techniques
| Technique | Primary Use | Speed | Cost | Quantitative? | Key Advantage |
| TLC | Qualitative Progress | Very Fast | Low | Semi-quantitative at best[6] | Simplicity and speed[1][2] |
| HPLC | Quantitative Analysis & Purity | Moderate | High | Yes | High sensitivity and resolution[3][7] |
| NMR | Structural Confirmation | Slow | High | Yes (with internal standard) | Detailed structural information[1][4] |
| MS | Molecular Weight Confirmation | Fast | High | Yes (with internal standard) | High sensitivity and specificity[5] |
Part 2: Troubleshooting Guides - Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter while monitoring your reaction.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My spots on the TLC plate are streaking or tailing. What's causing this and how do I fix it?
Answer: Streaking or tailing of spots on a TLC plate is a common issue that can obscure results. Here are the primary causes and solutions:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[2][8][9]
-
Solution: Dilute your reaction aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting. Try spotting several times in the same location, allowing the solvent to dry between applications, to keep the spot small and concentrated.[8]
-
-
Sample Acidity or Basicity: If your compound is acidic or basic, it can interact with the silica gel (which is slightly acidic), causing streaking.
-
Solution: For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or a few drops of ammonia in methanol to the eluent.[8]
-
-
Inappropriate Mobile Phase Polarity: A solvent system that is too polar can cause compounds to move up the plate as a streak rather than a distinct spot.
-
Solution: Decrease the polarity of your mobile phase. For example, if you are using 50:50 ethyl acetate:hexanes, try changing to 30:70 ethyl acetate:hexanes.
-
Question: My starting material and product spots are too close together (poor resolution). How can I improve the separation?
Answer: Poor resolution between spots with similar Rf values can make it difficult to determine if the reaction is complete.[10]
-
Change the Mobile Phase: This is the most effective way to improve separation. Experiment with different solvent systems of varying polarities. Sometimes, using a three-component mobile phase (e.g., ethyl acetate/hexanes/methanol) can provide the selectivity needed.
-
Try a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate.[8]
-
Use the "Co-spot" Technique: To confirm if the starting material is consumed, apply a spot of your starting material, a spot of the reaction mixture, and a "co-spot" (a spot of the starting material with the reaction mixture spotted on top of it) on the same plate. If the reaction is complete, the reaction mixture lane will have a product spot, and the co-spot lane will show two distinct spots (starting material and product). If the reaction is incomplete, the co-spot will appear as a single, elongated spot.[10]
DOT Diagram: TLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common TLC issues.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I'm seeing a shift in the retention times of my peaks during a series of runs. What could be the cause?
Answer: Retention time shifts can compromise the reliability of your quantitative data. The issue often lies with the mobile phase, column, or pump.
-
Mobile Phase Composition: Even small changes in the mobile phase composition can significantly affect retention times.
-
Solution: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents manually, be precise.[11] For gradient methods, ensure the pump's proportioning valves are working correctly. Prepare fresh mobile phase daily.
-
-
Column Temperature: Fluctuations in the column temperature will alter retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, is a common cause.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with at least 10 column volumes.
-
-
Flow Rate Fluctuation: Inconsistent flow from the pump will cause retention times to drift.
-
Solution: Check for leaks in the system. Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need replacement.
-
Question: My product peak is broad or showing tailing. How can I improve the peak shape?
Answer: Poor peak shape affects both resolution and the accuracy of integration for quantification.
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[12]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase (e.g., basic analytes with residual silanols on a C18 column).
-
Solution: Adjust the pH of the mobile phase to suppress the ionization of your analyte. Adding a buffer to the mobile phase is crucial for reproducible chromatography.[11] For this compound, which has a lactam functional group, ensuring the mobile phase pH is controlled is important.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.
-
Solution: Flush the column with a strong solvent. If this doesn't work, try reversing the column (if the manufacturer allows) and flushing. If the problem persists, the column may need to be replaced.
-
Typical HPLC Method Parameters for Aromatic Compounds
| Parameter | Typical Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 is a versatile reversed-phase column suitable for many aromatic compounds.[11][13] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., formate, acetate) | A common mobile phase for reversed-phase chromatography. The buffer controls the pH.[11] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic compounds like isoindolinones typically have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths.[3] |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 5 - 20 µL | A typical volume to avoid column overload. |
| Gradient | Start with a higher aqueous percentage and ramp up the organic solvent | A gradient elution is often necessary to separate compounds with different polarities in a reasonable time.[13] |
NMR Spectroscopy - Data Interpretation
Question: How do I confirm the formation of this compound and the consumption of my starting materials using ¹H NMR?
Answer: ¹H NMR is a powerful tool for confirming structural transformations. To monitor the reaction, you need to identify key diagnostic signals for both your starting materials and the product.
Let's assume a hypothetical synthesis from a substituted benzaldehyde and an amine.
-
Disappearance of Starting Material Signals:
-
Aldehyde Proton: The most obvious signal from a benzaldehyde starting material is the aldehyde proton (-CHO), which typically appears far downfield (around 9-10 ppm). The disappearance of this singlet is a strong indicator that the reaction is progressing.
-
Amine Protons: The N-H protons of the amine starting material will also disappear or shift significantly.
-
-
Appearance of Product Signals:
-
Methylene Protons: this compound has a methylene group (-CH₂-) in the five-membered ring. This will typically appear as a singlet in the 4-5 ppm region.
-
Aromatic Protons: The pattern of the aromatic protons will change. You will see two singlets for the two protons on the dimethoxy-substituted benzene ring.
-
Methoxy Protons: You will see two singlets for the two methoxy groups (-OCH₃), each integrating to 3 protons, typically in the 3.8-4.0 ppm region.
-
Amide Proton: The N-H proton of the lactam will appear as a broad singlet, the chemical shift of which can be concentration-dependent.
-
By comparing the integration of a product peak to a remaining starting material peak, you can estimate the reaction conversion.[14]
Mass Spectrometry (MS) Troubleshooting
Question: I am not getting a strong signal for my product in the mass spectrum. What are the common causes of poor signal intensity?
Answer: Poor signal intensity can make it difficult to confirm the presence of your product.[15]
-
Sample Concentration: The sample may be too dilute.
-
Solution: Concentrate your sample before analysis. However, be aware that overly concentrated samples can cause ion suppression.[15]
-
-
Ionization Efficiency: this compound may not ionize efficiently with the chosen method (e.g., Electrospray Ionization - ESI).
-
Solution: Try adjusting the ionization source parameters. If using ESI, try switching between positive and negative ion modes. Adding a small amount of formic acid (for positive mode) or ammonia (for negative mode) to the sample can sometimes improve ionization. Experiment with other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) if available.[15]
-
-
Instrument Tuning and Calibration: The mass spectrometer may not be properly tuned or calibrated.
-
Solution: Regularly tune and calibrate your instrument according to the manufacturer's recommendations.[15]
-
-
Contamination: Contaminants in the sample or from the system can suppress the signal of your analyte.
-
Solution: Ensure high-purity solvents and clean sample vials. Run a blank to check for system contamination.[12]
-
Part 3: Standard Operating Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Preparation:
-
Dilute a small amount of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, carefully withdraw a small aliquot from your reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a drop of water or acid/base). Dilute this aliquot in a separate vial.
-
-
Spotting the Plate:
-
Using a clean capillary spotter for each sample, touch the spotter to the surface of the liquid and then briefly touch it to the appropriate lane on the starting line of the TLC plate. Keep the spots as small as possible.
-
For the co-spot lane, first spot the starting material, then spot the reaction mixture directly on top of the starting material spot.
-
-
Developing the Plate:
-
Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the lid.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If spots are not UV-active, use a chemical stain (e.g., potassium permanganate or anisaldehyde stain) by dipping the plate in the staining solution and then gently heating it with a heat gun.
-
-
Analysis: Compare the spots in the reaction mixture lane to the starting material lane to assess the consumption of the starting material and the formation of the product.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Prepare and degas your mobile phases.
-
Purge the HPLC pumps to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a standard solution of your starting material at a known concentration.
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately in a pre-weighed vial containing a known volume of solvent (e.g., 950 µL of mobile phase). This creates a known dilution factor.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms, noting the retention times and peak areas of the starting material and product.
-
-
Data Processing:
-
Identify the peaks corresponding to the starting material and this compound based on their retention times (confirmed by injecting standards).
-
Calculate the percent conversion using the peak areas:
-
% Conversion = [Area_product / (Area_product + Area_starting_material)] * 100
-
-
This calculation assumes that the starting material and product have similar response factors at the detection wavelength. For more accurate quantification, a calibration curve should be generated.
-
DOT Diagram: General Reaction Monitoring Workflow
Caption: A generalized workflow for monitoring a chemical reaction.
References
- Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Creative Research Thoughts.
- PubChem. (n.d.). This compound.
- Nisana, J., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). National Institutes of Health.
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). SDSU Digital Collections.
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6). ResearchGate.
- 5,6-Dimethoxy-1-Indanone. (n.d.). Drug Information.
- Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring.
- Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics. (n.d.). PubMed Central.
- AZoLifeSciences. (2022, November 28). Current Challenges in Mass Spectrometry Instruments.
- Cheméo. (n.d.). Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9).
- Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis. (n.d.). ResearchGate.
- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central.
- Spectroscopic and analytical data for isoindolinone derivatives. (n.d.). RSC Publishing.
- 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (n.d.). ResearchGate.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- PubChem. (n.d.). 5,6-Dimethoxy-1-indanone.
- Differential strategies for the synthesis of isoindolinone. (n.d.). ResearchGate.
- SpectraBase. (n.d.). 1-Isoindolinone - Optional[13C NMR].
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14). National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube.
- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). PubMed Central.
- Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465.
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Developing HPLC Methods [sigmaaldrich.com]
- 12. zefsci.com [zefsci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. gmi-inc.com [gmi-inc.com]
Technical Support Center: 5,6-Dimethoxyisoindolin-1-one Production
Welcome to the technical support center for the synthesis and scale-up of 5,6-Dimethoxyisoindolin-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important isoindolinone derivative. Here, we provide in-depth, experience-driven advice in a troubleshooting-focused, question-and-answer format to ensure the successful and efficient scale-up of your synthesis.
Section 1: Understanding the Synthesis - A Mechanistic Overview
This compound is a key intermediate in the synthesis of various biologically active molecules. While several synthetic routes exist, a common and scalable approach involves the cyclization of a suitably substituted benzoic acid derivative. A representative synthetic pathway is outlined below. Understanding the nuances of this pathway is the first step in effective troubleshooting.
Diagram: Synthetic Pathway Overview
Caption: Step-by-step workflow for the synthesis of the key intermediate.
Protocol 2: Reduction and Cyclization to this compound (Final Product)
| Parameter | Value |
| Starting Material | 2-Cyano-4,5-dimethoxybenzoic acid |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Acetic Acid |
| Hydrogen Pressure | 50-100 psi |
| Temperature | 25-50 °C |
Procedure:
-
Charge a hydrogenation reactor with 2-cyano-4,5-dimethoxybenzoic acid, the chosen solvent, and the Pd/C catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature and stir vigorously.
-
Monitor the reaction by hydrogen uptake and/or HPLC analysis.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Section 4: Logical Relationships in Troubleshooting
Effective troubleshooting requires a logical approach to problem-solving. The following diagram illustrates the relationship between common issues, their potential causes, and the recommended corrective actions.
Diagram: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common scale-up challenges.
References
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024).
- Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021).
- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2022).
- Preparation method of 5, 6-dihydroxyindole. (2024).
- This compound. PubChem. [Link]
- Synthesis of 5,6-dimethoxy-1-indanone. (2000). Chinese Journal of Modern Applied Pharmacy. [Link]
- Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- Preparation method of 3, 4-dimethoxy benzonitrile. (2020).
- Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
- Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4(5). (1991). Journal of Organic Chemistry. [Link]
- DMSO Oxidation of 1,2:5,6-Di-O-isopropylidene-α-d-glucofuranose and Subsequent Sodium Borohydride Reduction.
- 3,4-Dimethoxybenzoic acid. FooDB. [Link]
- Synthesis of 5,6-dihydroxyindole.
- From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. (2023).
- Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. (2021).
- Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
"troubleshooting low bioactivity of synthesized isoindolinones"
Technical Support Center: Isoindolinone Bioactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, the journey from a successful synthesis to potent biological activity is often fraught with challenges. Observing lower-than-expected bioactivity in a newly synthesized isoindolinone can be a significant setback.
This guide is structured to provide a logical, step-by-step troubleshooting workflow. It is designed to help you diagnose the root cause of low bioactivity, moving from the most common and fundamental issues to more complex, assay-specific problems. Our goal is to equip you with the insights and protocols needed to validate your compound and obtain reliable, reproducible biological data.
Troubleshooting Workflow: From Synthesis to Bioactivity
When faced with disappointing biological results, a systematic approach is crucial. This workflow provides a roadmap for your investigation.
Caption: Enantiomers interact differently with chiral biological targets.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Analysis
-
Column Selection: Choose a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a common starting point for many small molecules. [3]2. Method Development:
-
Start with a normal-phase mobile system (e.g., Hexane/Isopropanol) or a reverse-phase system (e.g., Acetonitrile/Water).
-
Run an isocratic elution of your racemic standard (the 50:50 mixture).
-
Adjust the solvent ratio to achieve baseline separation of the two enantiomeric peaks. The goal is a resolution (Rs) > 1.5.
-
If separation is poor, screen different chiral columns or mobile phase additives.
-
-
Analysis:
-
Inject your synthesized sample under the optimized conditions.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
If bioactivity is still low despite high % ee, you may have synthesized the less active enantiomer.
-
Step 3: Is Your Assay Working Against You?
Question: My compound is the correct, pure stereoisomer, but activity remains poor. Could the assay itself be the problem?
Answer: Absolutely. The physicochemical properties of your compound can make it incompatible with the aqueous environment of most biological assays. This can mask its true potency. [4][5] The Causality Behind This Step:
-
Poor Solubility: Many organic molecules, including isoindolinones, have low aqueous solubility. If your compound precipitates out of the assay buffer, its effective concentration at the target is much lower than you think, leading to artificially low activity. [6][7]* Compound Instability: The lactam ring in isoindolinones or other functional groups could be susceptible to hydrolysis or degradation under specific assay conditions (e.g., pH, temperature, presence of certain enzymes in cell lysates). [8][9]The compound must remain intact for the duration of the assay to be active.
-
Assay Interference: The compound may directly interfere with the assay's detection method. For example, a fluorescent compound can disrupt a fluorescence-based readout, or a compound that absorbs light at the detection wavelength can interfere with absorbance-based assays. [10][11]
Protocol: Assessing Compound Stability and Solubility
-
Solubility Check (Nephelometry or Visual):
-
Prepare your compound at its highest test concentration in the final assay buffer (including the same percentage of DMSO or other cosolvent).
-
Incubate under the exact same conditions as the bioassay (time, temperature).
-
Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. For a more quantitative measure, use a nephelometer to detect light scattering from insoluble particles.
-
-
Stability Check (LC-MS):
-
Prepare your compound at a known concentration (e.g., 10 µM) in the final assay buffer.
-
Take an immediate sample (T=0) and analyze it by LC-MS to get a starting peak area.
-
Incubate the remaining solution under the exact assay conditions for the full duration of the experiment (e.g., 1 hour, 24 hours).
-
Analyze this incubated sample (T=final) by LC-MS.
-
Result: Compare the peak area of the parent compound at T=final to T=0. A significant decrease (>10-15%) indicates degradation. Also, look for the appearance of new peaks, which could be degradation products. [12]
-
Frequently Asked Questions (FAQs)
Q1: My compound is poorly soluble. What can I do to improve it for my assay?
-
Use Co-solvents: While DMSO is common, ensure its final concentration is low (typically <0.5%) to avoid artifacts.
-
Formulation Excipients: Consider using solubilizing agents like cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their presence in aqueous solution. [13]* Particle Size Reduction: For some applications, techniques like sonication or micronization can increase the dissolution rate. [13][14]* Salt Formation: If your compound has an ionizable group, forming a more soluble salt (e.g., an HCl salt for a basic amine) can dramatically improve solubility. [7] Q2: I used a Palladium catalyst in my synthesis. How can I effectively remove it? Standard silica gel chromatography is often insufficient for removing all trace palladium. [15]After initial purification, use a dedicated metal scavenger. These are commercially available resins or silica gels functionalized with groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring a solution of your compound with the scavenger followed by filtration is a highly effective method.
Q3: Could my compound be a "Promiscuous Inhibitor" or PAIN (Pan-Assay Interference Compound)? Yes. Some chemical structures are known to cause non-specific assay interference through mechanisms like colloidal aggregation, chemical reactivity, or redox cycling. [4][10]If your compound is active in multiple, unrelated assays, or if its activity is sensitive to the addition of detergents like Triton X-100, it might be a PAIN. There are computational filters and experimental counter-screens available to diagnose this.
References
- Tackling assay interference associated with small molecules.
- Tackling assay interference associated with small molecules. u:cris-Portal.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
- Spectroscopic and analytical data for isoindolinone derivatives 1 Electronic Supplementary M
- Ensuring Drug Stability with Potency Bioassays.
- STABILITY TESTING OF BIOTECHNOLOGICAL/ BIOLOGICAL PRODUCTS.
- WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof.
- Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones | The Journal of Organic Chemistry.
- Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PMC - NIH.
- The importance of chiral isoindolinones and their synthesis via enantioselective C−H activation/annulation reactions. PA, picolinamide.
- Synthesis, characterization and in vitro bioactivity studies of isoindolin‐1‐3‐phosophonate compounds.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Bradford protein assay. Wikipedia.
- A small molecule enhances RNA interference and promotes microRNA processing.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Residual palladium levels in reaction samples following automated...
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Crocacin Analogues. Benchchem.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.
- GMP Stability & Release Testing for Biologics. Prolytix.
- Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy. PubMed Central.
- Stereochemistry of cis-Octahydro-1H-isoindole: A Critical Determinant of Biological Activity. Benchchem.
- Synthesis of isoindolinones. Organic Chemistry Portal.
- The synthesis and characterization of ylideneisoindolinones | Request PDF.
- Understanding the Stereochemistry of Molecules in Developing New Drugs.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF.
- Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry (RSC Publishing).
- Examples of pharmacologically active chiral isoindolinones.
- Stereochemistry in Drug Action. PMC - NIH.
- How do I suggest suitable biological activity for new n
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Effects of Stereoisomers on Drug Activity.
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjug
- Biological Activity of Natural and Synthetic Compounds. PMC - NIH.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. marinbio.com [marinbio.com]
- 9. tga.gov.au [tga.gov.au]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assay Conditions for 5,6-Dimethoxyisoindolin-1-one
Welcome to the technical support center for 5,6-Dimethoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during assay development and optimization. Our goal is to help you generate robust, reproducible, and meaningful data.
Compound Overview and Key Considerations
This compound is a member of the isoindolinone class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, found in a range of molecules with diverse biological activities, including enzyme inhibition and anticancer effects.[1][2] Optimizing assay conditions for this specific molecule requires careful attention to its physicochemical properties to ensure reliable results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [3] |
| CAS Number | 59084-72-9 | [3] |
| XLogP3 (Lipophilicity) | 0.7 | [3] |
| Appearance | Solid (typical) | N/A |
The moderate lipophilicity (XLogP3 = 0.7) suggests that while the compound is generally tractable, solubility in aqueous assay buffers can be a primary hurdle, leading to common experimental artifacts.
FAQs: Compound Handling and Initial Assay Setup
This section addresses foundational questions regarding the preparation and initial use of this compound in a typical experimental workflow.
Q1: What is the best solvent to prepare a stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.[4] It is a versatile organic solvent capable of dissolving a wide range of small molecules. For cellular assays, ensure the final concentration of DMSO in the assay well is kept low, typically ≤0.5%, as higher concentrations can lead to cytotoxicity or affect enzyme activity.[5][6]
Q2: How should I prepare and store my stock solutions?
Answer: A systematic approach to stock solution preparation is critical for reproducibility.
| Parameter | Recommendation | Rationale |
| Primary Stock Conc. | 10-50 mM in 100% DMSO | High concentration minimizes the volume of DMSO added to the final assay, reducing solvent effects. |
| Storage (Primary) | -20°C or -80°C, protected from light | Prevents degradation. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[7] |
| Intermediate Dilutions | Serially dilute the primary stock in 100% DMSO. | Prepares a dilution plate for easy transfer to the final assay plate, ensuring consistent DMSO concentration across all wells. |
| Aqueous Solutions | Prepare fresh for each experiment. | The compound has limited solubility and stability in aqueous buffers. Do not store aqueous solutions for more than one day.[4] |
Q3: I am seeing precipitation after adding the compound to my aqueous assay buffer. What should I do?
Answer: This is a classic sign of exceeding the compound's aqueous solubility limit.
-
Lower the Final Concentration: This is the most straightforward solution. Your working concentration may be too high.
-
Check DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is sufficient to aid solubility, but not so high that it disrupts the assay.
-
Use Pluronic F-127: For biochemical assays, consider adding a non-ionic surfactant like Pluronic F-127 (typically at 0.001-0.01%) to the assay buffer to improve compound solubility and prevent aggregation.
-
Pre-mix and Vortex: When preparing the final dilution, add the compound stock to the buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations that can crash out of solution.
Troubleshooting Guide: Common Assay Problems
This section provides a structured, question-and-answer guide to diagnosing and solving specific issues you may encounter during your experiments.
Workflow for Troubleshooting Assay Failures
Before diving into specific issues, this workflow provides a logical path for diagnosing a failed experiment.
Caption: Systematic workflow for diagnosing common experimental failures.
Q4: My compound shows no activity or inhibition in my enzyme assay. What's wrong?
Answer: This is a common issue that can stem from multiple sources.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Compound Concentration Too Low | Increase the compound concentration. Test a wide range initially (e.g., 0.1 to 100 µM). | The compound may have a lower potency (higher IC₅₀/EC₅₀) than anticipated. |
| Poor Solubility | Visually inspect wells for precipitation. If suspected, lower the concentration or add a surfactant like 0.01% Triton X-100 to the buffer (for biochemical assays). | Insoluble compound aggregates are not bioavailable to interact with the target protein, leading to a false negative result.[8] |
| Incorrect Substrate Concentration | For competitive inhibitors, the substrate concentration should be at or below its Michaelis constant (Km).[9] | High substrate concentrations can outcompete the inhibitor for binding to the enzyme's active site, masking the inhibitory effect.[9] |
| Compound Degradation | Prepare a fresh dilution series from a new aliquot of your stock solution. If the problem persists, verify the compound's integrity and purity via LC-MS. | The isoindolinone core, while generally stable, can be susceptible to hydrolysis under extreme pH or temperature conditions. Repeated freeze-thaw cycles can also degrade the compound. |
| Insufficient Pre-incubation Time | Incubate the enzyme and inhibitor together for a period (e.g., 15-30 minutes) before adding the substrate to initiate the reaction. | Some inhibitors are "slow-binding" and require more time to engage with their target and reach binding equilibrium. |
Q5: I'm seeing a high background signal or apparent activation in my fluorescence-based assay. How do I troubleshoot this?
Answer: This often points to assay interference, a common source of false positives in high-throughput screening.[8][10]
| Probable Cause | Recommended Solution | Scientific Rationale |
| Compound Autofluorescence | Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. Use the same excitation/emission wavelengths as your assay.[10] | The compound itself may fluoresce at the same wavelength as your assay's reporter, creating a false signal. If it does, you may need to switch to a different detection method (e.g., absorbance, luminescence). |
| Assay Technology Interference | Run a "substrate-only" control with the compound. | The compound might directly interact with the fluorescent substrate or product, either enhancing its fluorescence or inhibiting its degradation, independent of the target enzyme. |
| Light Scattering | Measure absorbance at a high wavelength (e.g., 600-700 nm). An increase in absorbance indicates the presence of aggregates. | Compound precipitation or aggregation can scatter light, which may be incorrectly measured as fluorescence by the plate reader.[8] |
Q6: My dose-response curve is non-sigmoidal or has a very steep/shallow slope. How should I interpret this?
Answer: The shape of the dose-response curve provides critical information about the compound's behavior.[8]
-
Steep "Cliff-like" Curve: Often indicates compound precipitation at higher concentrations or non-specific activity, such as colloidal aggregation.[10] Aggregates can sequester and denature enzymes, leading to a sudden, sharp drop in activity that is not true inhibition.
-
Shallow or Incomplete Curve: Suggests low potency, weak binding, or that the compound has reached its solubility limit before achieving full inhibition.
-
Bell-Shaped (Hormetic) Curve: This can indicate complex mechanisms, such as off-target effects at higher concentrations or interference with the detection system.
Solution: Always correlate your dose-response data with solubility observations. If the IC₅₀ value is near the concentration where you observe precipitation, the result is likely an artifact.
Workflow for Hit Confirmation and Validation
Once you have an initial "hit," a rigorous validation workflow is essential to confirm it is a true, specific modulator of your target.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
Technical Support Center: Strategies for Addressing Poor Solubility of 5,6-Dimethoxyisoindolin-1-one
Welcome to the technical support center for 5,6-Dimethoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Poor aqueous solubility is a common hurdle for many organic molecules, potentially leading to unreliable results in biological assays and difficulties in formulation development.[1][2] This document provides a structured, in-depth approach to systematically troubleshoot and overcome these issues.
Our methodology is built on a logical progression from fundamental principles to advanced techniques. We will first explore the physicochemical properties of this compound to understand the root cause of its poor solubility. Subsequently, we will detail a series of experimental strategies, from simple solvent and pH adjustments to more complex formulation technologies like the use of co-solvents, cyclodextrins, and amorphous solid dispersions.[3][4] Each section provides not only step-by-step protocols but also the scientific rationale behind them, empowering you to make informed decisions for your specific experimental needs.
Section 1: Understanding the Challenge - Physicochemical Profile
Before attempting to solve a solubility problem, it is crucial to understand the inherent chemical properties of the molecule. This compound is a heterocyclic organic compound belonging to the isoindolinone class.[5] Its structure features a benzene ring fused to a five-membered nitrogen-containing ring, with two methoxy groups (-OCH₃) and a ketone group (C=O) on the isoindoline core.[6][7]
Based on its structure (C₁₀H₁₁NO₃), we can infer several properties that contribute to its low aqueous solubility:
-
Aromaticity and Planarity : The fused ring system is largely aromatic and planar, which can promote strong crystal lattice packing. High lattice energy requires more energy to break the crystal structure apart for dissolution to occur.
-
Hydrophobicity : The benzene ring and methoxy groups contribute to the molecule's nonpolar character. The predicted octanol-water partition coefficient (XLogP3) is 0.7, indicating a degree of lipophilicity that can limit solubility in aqueous media.[6]
-
Hydrogen Bonding : The molecule has one hydrogen bond donor (the N-H group of the lactam) and three hydrogen bond acceptors (the two oxygens of the methoxy groups and the carbonyl oxygen).[6] While these groups can interact with water, the overall hydrophobic character of the scaffold often dominates.
A summary of the key computed properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[6] |
| Molecular Weight | 193.20 g/mol | PubChem[6] |
| XLogP3 | 0.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Predicted Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[8] |
This profile suggests a molecule that is predominantly hydrophobic with some capacity for hydrogen bonding, classifying it as a poorly water-soluble compound.
Section 2: Troubleshooting Workflow - A Step-by-Step Guide
This workflow provides a logical progression from simple, rapid methods to more complex but powerful solubilization techniques.
Caption: Mechanism of cyclodextrin solubilization.
Q5: What is an Amorphous Solid Dispersion (ASD) and is it suitable for my research?
Answer: An Amorphous Solid Dispersion (ASD) is a formulation where the drug is dispersed in its high-energy, non-crystalline (amorphous) state within a carrier matrix, typically a polymer. [9][10]Crystalline materials have a highly ordered structure with strong intermolecular bonds that must be broken for dissolution, which limits solubility. The amorphous form lacks this long-range order, making it easier to dissolve and often leading to a state of supersaturation that can enhance bioavailability. [11][12][13] When to Consider ASD:
-
When other methods have failed to achieve the desired concentration.
-
For in vivo studies where enhancing oral absorption is the primary goal.
-
During later-stage development when a solid dosage form is being considered.
How it's Made: Common methods include spray drying and hot-melt extrusion, where the drug and polymer are dissolved in a common solvent or melted together, then rapidly solidified to trap the drug in an amorphous state. [9][11]This is an advanced technique that often requires specialized equipment.
Section 5: Standard Operating Protocols (SOPs)
SOP 1: High-Throughput Kinetic Solubility Assay
This assay is designed for rapid screening and provides an estimate of solubility under non-equilibrium conditions. [14][15] Materials:
-
10 mM DMSO stock solution of this compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
96-well UV-transparent collection plates.
-
Plate reader capable of UV absorbance measurements.
Procedure:
-
Prepare Standard Curve: Create a series of known concentrations of the compound by diluting the DMSO stock in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Add 198 µL of PBS to wells of the 96-well filter plate.
-
Add 2 µL of the 10 mM DMSO stock to the PBS-containing wells (this creates a 100 µM nominal concentration with 1% DMSO).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Place the filter plate on top of the UV collection plate and centrifuge to filter the solution, removing any precipitated compound.
-
Quantification: Transfer an aliquot of the clear filtrate to a new UV plate along with the standards. Read the absorbance at the compound's λ_max.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. This value is the kinetic solubility.
SOP 2: Shake-Flask Thermodynamic Solubility Assay
This "gold standard" method measures the true equilibrium solubility of the solid compound and is more time-consuming but highly accurate. [14][16] Materials:
-
Solid (powdered) this compound.
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Glass vials with screw caps.
-
Orbital shaker in a temperature-controlled incubator.
-
HPLC or UV-Vis spectrophotometer for quantification.
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The solid should be clearly visible at the bottom.
-
Add Solvent: Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the solution to reach equilibrium. [16]4. Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Dilution & Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration using a validated HPLC or UV-Vis method against a standard curve. This concentration is the thermodynamic solubility.
Section 6: Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A: Kinetic solubility is measured by dissolving a compound from a DMSO stock into a buffer and assessing how much stays in solution after a short time (e.g., 2 hours). [17][18]It's fast but can overestimate true solubility due to the formation of supersaturated solutions. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after a long incubation (24-48 hours) with excess solid. [16]* Use Kinetic Solubility for: Early-stage screening, ranking compounds, and troubleshooting in vitro assay problems.
-
Use Thermodynamic Solubility for: Lead optimization, formulation development, and when precise, accurate solubility data is required.
Q: My compound seems to degrade in the buffer during the 24-hour thermodynamic solubility assay. What can I do? A: Compound instability is a known issue. First, confirm degradation using an analytical method like HPLC that can separate the parent compound from degradants. If degradation is confirmed, you can reduce the incubation time (e.g., to 4 or 8 hours) and report the value as a "pseudo-equilibrium" or time-dependent solubility, noting the instability. Alternatively, focus on kinetic solubility or rapid formulation approaches like cyclodextrin complexation that can also protect the compound. [19] Q: Can I combine different solubilization techniques? A: Absolutely. Combining techniques is a common and effective strategy. [20][21]For instance, you can use a co-solvent mixture (e.g., ethanol/PEG 400) in a buffer where the pH has been adjusted. []Another powerful combination is using cyclodextrins in a pH-adjusted buffer to maximize solubility.
References
- [MDPI] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- [PMC - NIH] Improvement in solubility of poor w
- [Wikipedia] Cosolvent -
- [PMC - NIH] Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects -
- [PharmaTech] Spray Drying: Solving solubility issues with amorphous solid dispersions -
- [Pharma Excipients] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective -
- [Pharmaceutical Technology] Improving Solubility with Amorphous Solid Dispersions -
- [Indian J.Pharm.Biol.Res.] Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review -
- [SciSpace] (Open Access) Approaches to improve solubility of poorly water soluble drugs (2014) | Sweta Savla -
- [MDPI] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches -
- [IRO Chleating] Co-solvent: Significance and symbolism -
- [PubMed] Improving solubility of poorly water-soluble drugs by protein-based str
- [Seppic] Solubility enhancement with amorphous solid dispersions -
- [International Journal of Medical Science and Dental Research] Techniques for Improving Solubility -
- [Taylor & Francis Online] New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery -
- [WuXi AppTec DMPK] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
- [Taylor & Francis Online] Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling -
- [Slideshare] solubility enhancement and cosolvency by madhavi | PPTX -
- [IRO Chleating] Cosolvent - The 'Medicinal Magician' in The Labor
- [NIH] Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
- [PubChem] this compound | C10H11NO3 | CID 12787225 -
- [Enamine] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) -
- [Inventiva Pharma] Solubility Toolbox for Successful Design of Drug Candid
- [ChemicalBook] 5,6-DIMETHOXY-2,3-DIHYDRO-ISOINDOL-1-ONE | 59084-72-9 -
- [American Pharmaceutical Review] Thermodynamic vs. Kinetic Solubility: Knowing Which is Which -
- [Ovid] Kinetic versus thermodynamic solubility tempt
- [ResearchGate] Comparison of kinetic solubility with equilibrium solubility (μM) of... -
- [BOC Sciences] pH Adjustment and Co-Solvent Optimiz
- [WJBPHS] Solubility enhancement techniques: A comprehensive review -
- [The Pharma Innovation Journal] Various techniques for solubility enhancement: An overview -
- [MedChemExpress] 5,6-Dihydroxyindole | Bacterial Inhibitor -
- [Wikipedia] Isoindoline -
- [PMC - NIH] The chemistry of isoindole n
Sources
- 1. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Isoindoline - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-DIMETHOXY-2,3-DIHYDRO-ISOINDOL-1-ONE | 59084-72-9 [m.chemicalbook.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. seppic.com [seppic.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. inventivapharma.com [inventivapharma.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. mdpi.com [mdpi.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
Technical Support Center: Minimizing Impurities in 5,6-Dimethoxyisoindolin-1-one Samples
Document ID: TSC-2026-01-DMI-001
Version: 1.0
Introduction
Welcome to the technical support guide for 5,6-Dimethoxyisoindolin-1-one. This document is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. The purity of this compound is critical for the success of downstream applications, ensuring reproducibility and preventing the introduction of confounding variables in biological assays or subsequent synthetic steps. This guide provides troubleshooting advice, detailed protocols, and data to help you consistently achieve high-purity samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, incomplete reactions, or degradation. The most common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 2-formyl-4,5-dimethoxybenzoic acid or related phthalimide precursors.
-
Reaction Intermediates: Incomplete cyclization can leave intermediates, such as the corresponding imine in a reductive amination pathway.
-
Demethylated Species: Harsh acidic conditions (e.g., using HBr or high temperatures with Lewis acids) can cause cleavage of one or both methoxy ether groups, leading to phenolic impurities. This is a known issue with related dimethoxy-substituted indoline compounds.[1]
-
Oxidation Products: The isoindolinone ring can be susceptible to oxidation, especially if exposed to air and light over long periods or in the presence of oxidizing agents.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate, ethanol) may be retained in the final product.
Q2: What analytical methods are recommended for assessing the purity of this compound?
A2: A multi-pronged approach is best for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a UV detector is highly effective for separating the target compound from most non-volatile impurities. Purity is typically reported as the area percentage of the main peak.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and identifying specific impurities. The presence of unexpected signals can help elucidate the structure of by-products, such as demethylated species or unreacted starting materials.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry confirms the molecular weight of the product and impurities, providing crucial data for their identification.[2]
-
Gas Chromatography (GC): Primarily used to quantify residual volatile solvents.
Q3: My synthesis of an isoindolinone derivative is failing or giving very low yields. What are the general causes?
A3: Low yields in isoindolinone synthesis often trace back to a few key areas. The specific cause depends on the reaction type (e.g., reductive amination, C-H activation, etc.).[3][4]
-
Deactivated Aromatic Ring: Many isoindolinone syntheses involve an electrophilic aromatic substitution step. If the aromatic ring has strongly electron-withdrawing groups, the cyclization can be hindered.[4]
-
Poor Iminium Ion Formation (for reductive aminations): The reaction between the amine and the carbonyl group to form the key iminium ion intermediate may be inefficient. Ensure the carbonyl compound is sufficiently reactive and consider a slight excess to drive the reaction.[4]
-
Catalyst Inactivity: If using a metal catalyst (e.g., Pd, Rh, Ir), ensure it has not been poisoned and is used under the correct conditions (e.g., inert atmosphere).[3][5]
-
Insufficient Dehydrating Agent: For reactions like the Bischler-Napieralski synthesis, which is related to some isoindolinone preparations, incomplete removal of water can halt the reaction.[4]
Troubleshooting Guides
This section provides in-depth solutions to specific issues you may encounter.
Synthesis-Related Impurities
Q4: My LC-MS analysis shows a peak with a mass 14 Da less than my product (M-14). What is this impurity and how can I prevent it?
A4: A mass difference of 14 Da strongly suggests the loss of a methyl group (CH₂). This is a classic case of demethylation of one of the methoxy groups to form a hydroxy-methoxy-isoindolinone.
-
Causality: This typically occurs when the reaction is performed under harsh acidic conditions (e.g., strong Lewis acids like AlCl₃ or Brønsted acids like HBr/HCl at elevated temperatures). The ether linkages are susceptible to cleavage under these conditions, a known phenomenon in related heterocyclic systems.[1]
-
Preventative Measures:
-
Milder Conditions: Opt for milder acid catalysts or reaction conditions. If a Lewis acid is required, consider alternatives that are less harsh.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Alternative Synthetic Routes: Consider synthetic strategies that do not require harsh acidic cyclization steps, such as those employing palladium-catalyzed C-H carbonylation or reductive lactamization.[5]
-
Q5: My ¹H NMR spectrum shows residual peaks corresponding to my starting material, 2-formyl-4,5-dimethoxybenzoic acid. How can I improve reaction completion?
A5: The presence of starting material indicates an incomplete reaction.
-
Causality: This can be due to insufficient reaction time, non-optimal temperature, incorrect stoichiometry, or catalyst deactivation.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. Extend the reaction time until it is fully consumed.
-
Optimize Temperature: Gradually increase the reaction temperature. Some cyclizations require thermal energy to overcome the activation barrier.
-
Check Stoichiometry: Ensure that the other reagents, particularly the amine source, are present in the correct stoichiometric ratio (a slight excess may be beneficial).
-
Catalyst Health: If using a catalyst (e.g., a hydrogenation catalyst like Pd/C for a reductive amination), ensure it is fresh and active.[6] In some cases, catalyst loading may need to be increased.
-
Purification-Related Issues
Q6: I am having difficulty removing a closely-eluting impurity by column chromatography. What are my options?
A6: When an impurity has a polarity very similar to your product, standard column chromatography can be challenging.
-
Causality: The structural similarity between the product and the impurity results in a very small difference in their affinity for the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Switch to a solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or toluene/acetone system. Using a shallow gradient during elution can also improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase C18 silica.
-
Recrystallization: This is often the most powerful technique for removing small amounts of closely-related impurities. A systematic solvent screen is crucial. Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at reflux to find a suitable system where the product has high solubility when hot and low solubility when cold, while the impurity remains in solution.
-
Q7: My product appears pure by ¹H NMR, but HPLC analysis shows a purity of only 95%. Why is there a discrepancy?
A7: This is a common issue that highlights the strengths and weaknesses of different analytical techniques.
-
Causality:
-
NMR Invisibility: The impurity may not have any proton signals, or its signals may be hidden under your product or solvent peaks. This can happen with fully substituted aromatic impurities or certain salts.
-
UV Activity: The impurity may have a strong UV chromophore, making it appear as a significant peak in HPLC even at very low concentrations, while being nearly undetectable by NMR.
-
Baseline Resolution: Your NMR might not have sufficient resolution to separate impurity peaks that are very close to your product's signals.
-
-
Resolution:
-
Trust the HPLC for Purity: For quantitative purity assessment, HPLC with UV detection is generally more reliable.[2]
-
Use LC-MS: Analyze the sample by LC-MS to get a mass for the 5% impurity. This information is critical for identifying its structure and origin.
-
Re-examine the NMR: With the mass data in hand, re-examine your ¹H and ¹³C NMR spectra for any low-level, unassigned peaks that could correspond to the impurity.
-
Data & Protocols
Table 1: Troubleshooting Summary for Common Impurities
| Impurity Type | Likely Cause | Prevention & Mitigation Strategy | Recommended Analytical Method |
| Starting Material(s) | Incomplete reaction | Increase reaction time/temperature; check stoichiometry; use fresh catalyst. | HPLC, ¹H NMR |
| Demethylated Product (M-14) | Harsh acidic conditions; high temperature | Use milder acid catalysts; control reaction temperature. | LC-MS, ¹H NMR |
| Partially Reduced Intermediate | Incomplete reduction step | Increase H₂ pressure; add fresh catalyst; extend reaction time. | LC-MS |
| Residual Solvent | Inefficient drying | Dry under high vacuum at elevated temperature; perform solvent exchange. | GC, ¹H NMR |
Protocol 1: Recrystallization for Final Purification
This protocol outlines a general procedure for purifying this compound. The ideal solvent must be determined experimentally. Isopropanol or ethanol are good starting points.
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.
-
Hot Dissolution: If the solid is poorly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves.
-
Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the tube with a glass rod or add a single seed crystal of pure product.
-
Scaling Up: Once a suitable solvent is found, dissolve the bulk of your crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
-
Purity Check: Analyze the final product by HPLC and NMR to confirm purity.
Protocol 2: Purity Assessment by HPLC
This protocol is a starting point and may require optimization for your specific system. It is adapted from standard methods for similar aromatic compounds.[2]
-
Instrumentation and Column:
-
HPLC system with a UV detector (set to 254 nm).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately prepare a sample stock solution of ~1 mg/mL in a 50:50 mixture of Acetonitrile/Water.
-
Dilute this stock to a final concentration of ~0.1 mg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all peaks.
Visualizations
Diagram 1: Troubleshooting Workflow for Purity Issues
This diagram provides a logical path for diagnosing and resolving common purity problems with your this compound sample.
Caption: Troubleshooting workflow for identifying and resolving impurities.
References
- Various Authors. (2024). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
- Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Reductive C–N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde with Amines Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876–1879.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12787225, this compound. PubChem.
- Çetinkaya, Y., & Çavuşoğlu, T. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- The Owner Societies. (2019). Preparation of 5,6-Dihydroxyindole. Royal Society of Chemistry. [Link]
- Singh, R., & Kumar, A. (2021). Differential strategies for the synthesis of isoindolinone.
- Henkel K.-G. (1995). Process for the production of 5,6-dihydroxyindolines. (U.S. Patent No. 5,399,713). U.S.
- Zhejiang University of Technology. (2024). Preparation method of 5, 6-dihydroxyindole. (Chinese Patent No. CN117924143A).
- International Flavors & Fragrances Inc. (1987). Process for preparing 5,6-dihydroxyindole. (Canadian Patent No. CA1232911A).
Sources
- 1. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5,6-Dimethoxyisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Challenge of Isoindolinone Scaffolds
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Derivatives of 5,6-Dimethoxyisoindolin-1-one, in particular, are explored for a range of therapeutic applications, from novel p53 activators in oncology to Kv1.5 potassium channel blockers for atrial fibrillation.[2][3] The precise substitution pattern on this core dictates molecular interactions and, consequently, biological activity and metabolic stability.
Unambiguous structural confirmation of newly synthesized derivatives is therefore not a procedural formality but a cornerstone of successful drug discovery and development. An incorrect structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources. This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of this compound derivatives, offering field-proven insights into building a self-validating analytical workflow.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
NMR spectroscopy is the most powerful and indispensable tool for elucidating the covalent framework of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound derivatives, a suite of NMR experiments is employed to build the structural picture piece by piece.
Core NMR Experiments and Their Rationale:
-
¹H NMR (Proton NMR): This is the initial, high-sensitivity experiment. It reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which indicates adjacent protons. For the 5,6-dimethoxyisoindolinone core, key expected signals include two aromatic singlets, a methylene singlet (or AB quartet), two methoxy singlets, and an amide (N-H) proton singlet.[4][5] The disappearance or shift of a specific signal upon substitution is a powerful diagnostic tool. For example, the bromination of an indole C-2 position was confirmed by the disappearance of the corresponding H-2 singlet in the ¹H NMR spectrum.[2]
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. Key signals for the core structure include the carbonyl carbon (~170 ppm), aromatic carbons (some quaternary, some proton-attached), the methylene carbon, and the two methoxy carbons.[6][7] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often run concurrently to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR - COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-coupling correlations, definitively establishing which protons are spin-coupled (typically 2-3 bonds apart). It is crucial for tracing out alkyl chains or confirming relationships within aromatic spin systems.
-
2D NMR - HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs. It is the most reliable way to assign specific proton signals to their corresponding carbon atoms, marrying the data from ¹H and ¹³C spectra.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold and the position of substituents. It reveals correlations between protons and carbons over longer distances (typically 2-4 bonds). For instance, to confirm the position of a new substituent on the aromatic ring, one would look for an HMBC correlation from a proton on that substituent to a carbon atom within the isoindolinone core. Similarly, correlations from the methoxy protons to their attached aromatic carbons (C-5 and C-6) confirm their placement.
Workflow for NMR-Based Structure Elucidation
Caption: A logical workflow combining 1D and 2D NMR experiments to confirm molecular structure.
Pillar 2: Mass Spectrometry (MS) - The Verdict on Mass and Formula
While NMR defines the molecular blueprint, mass spectrometry provides the crucial confirmation of molecular weight and elemental composition. For drug development, where precise molecular entities must be tracked, high-resolution mass spectrometry (HRMS) is the gold standard.[6]
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this value to within a few parts per million (ppm) of the true mass.
-
Application & Causality: This high precision allows for the unambiguous determination of the elemental formula. For a derivative of this compound (C₁₀H₁₁NO₃, Monoisotopic Mass: 193.0739 Da), the measured mass must match the theoretical mass for the proposed structure within a tight tolerance (typically <5 ppm).[2][8] This experiment is self-validating; a significant mass deviation immediately invalidates the proposed structure.
-
Tandem MS (MS/MS): In this technique, a specific parent ion is isolated, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to confirm the presence of the isoindolinone core and deduce the nature of its substituents.[9] Computational tools can even predict fragmentation patterns to compare against experimental data, adding another layer of confidence.[10]
Pillar 3: X-ray Crystallography - The Absolute Proof
When NMR and MS data are ambiguous, or when the absolute stereochemistry of a chiral derivative must be determined, single-crystal X-ray crystallography provides the definitive answer.
-
Principle: This technique involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional position of every atom in the molecule.
-
Application & Causality: X-ray crystallography provides an unequivocal image of the molecular structure, including bond lengths, bond angles, and relative and absolute stereochemistry.[11] It is the ultimate arbiter in cases of complex isomerism. The primary challenge is experimental: growing a single crystal of sufficient quality. While not a high-throughput technique, its definitive nature makes it essential for key compounds, such as final drug candidates or reference standards.
Comparative Guide: Choosing the Right Tool
The selection of an analytical technique is guided by the specific question at hand. The table below compares the primary methods for confirming the structure of this compound derivatives.
| Feature | NMR Spectroscopy | High-Resolution MS (HRMS) | X-ray Crystallography |
| Primary Information | Covalent structure, atom connectivity, stereochemical relationships | Molecular weight, elemental formula, substructural fragments (MS/MS) | Absolute 3D structure, stereochemistry, crystal packing |
| Sample Requirements | ~1-10 mg, soluble, high purity | <1 mg, soluble, moderate purity | Single crystal, high purity |
| Throughput | Medium (minutes to hours per experiment) | High (minutes per sample) | Low (days to weeks) |
| Key Strength | Detailed mapping of the complete molecular framework. | Unambiguous confirmation of elemental composition.[6] | Definitive determination of absolute structure and stereochemistry.[11] |
| Key Limitation | Can be ambiguous for complex isomers without extensive 2D analysis. | Does not provide connectivity information; cannot distinguish isomers.[9] | Requires a high-quality single crystal, which can be difficult to obtain. |
Integrated Workflow for Structural Confirmation
A robust and efficient workflow combines these techniques, using each for its strengths. This multi-faceted approach ensures the highest level of confidence in the final structural assignment.
Caption: An integrated workflow for the structural confirmation of novel chemical entities.
Experimental Protocols
Protocol 1: Full NMR Characterization
-
Sample Preparation: Dissolve ~5 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Check for characteristic signals of the 5,6-dimethoxyisoindolinone core:
-
Aromatic protons (H-4, H-7): ~6.8-7.5 ppm
-
Methylene protons (H-3): ~4.0-4.5 ppm
-
Methoxy protons (OCH₃): ~3.8-4.0 ppm
-
Amide proton (N-H): ~8.0-9.5 ppm (can be broad)[4]
-
-
¹³C{¹H} and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT experiment will show CH/CH₃ signals as positive and CH₂ signals as negative, aiding assignment.
-
2D NMR Acquisition:
-
HSQC: Run a standard HSQC experiment to correlate all proton signals with their directly attached carbons.
-
HMBC: Run a standard HMBC experiment. This is crucial for confirming the placement of any new substituents by observing correlations to the core structure.
-
-
Data Analysis: Use the combination of 1D and 2D spectra to assign every proton and carbon signal, confirming the complete covalent structure.
Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
-
Analysis: Inject the sample. The LC will separate the compound from any minor impurities.
-
Data Processing:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Validation: The measured mass should be within 5 ppm of the theoretical mass calculated for the proposed chemical formula. For example, if a methyl group was added to the parent compound (C₁₁H₁₃NO₃), the theoretical [M+H]⁺ mass would be 208.0968. The measured mass must closely match this value.
-
Conclusion
The structural confirmation of this compound derivatives is a multi-step, validation-driven process. While routine ¹H NMR and low-resolution MS can provide initial checks, a rigorous and trustworthy confirmation relies on the synergistic use of high-field 1D/2D NMR and high-resolution mass spectrometry. For key compounds, especially those with stereocenters or complex substitution patterns, single-crystal X-ray crystallography remains the ultimate tool for providing unequivocal proof. By implementing the integrated workflow described in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development programs.
References
- Carita, T., et al. (2022).
- El-Sayed, M. E., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)
- Büyükokuroğlu, M. E., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). This compound. PubChem. [Link]
- Edin, F., et al. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed. [Link]
- ResearchGate. (n.d.). X‐ray crystallographic structure of compound 3 dc.
- Olaru, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Hoque, M. M., et al. (2020). Synthesis of 5, 6-diaroylisoindoline-1, 3-dione and computational approaches for investigation on structural and mechanistic insights by DFT.
- O'Brien, A. G., & Brimble, M. A. (2014).
- ResearchGate. (n.d.). H NMR Spectra of Selected Compounds 1 in DMSOd, (6,ppm).
- Carcone, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]
- Kauppinen, R. (2016). On NH NMR Chemical Shifts, Part I.
- Royal Society of Chemistry. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1.
- Rocaboy-Ceron, S., & Galarneau, A. (2023).
- Dembélé, K., et al. (2021).
- ResearchGate. (2018). Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones.
- Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Analysis of 5,6-Dimethoxyisoindolin-1-one: A Predictive Look into its Bioactivity Through the Lens of Structural Analogs
Introduction: The Isoindolinone Scaffold and the Enigma of 5,6-Dimethoxyisoindolin-1-one
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including neurotrophic, anti-inflammatory, and anticancer effects. This compound, a specific analog within this class, presents a unique substitution pattern that suggests potential for significant biological activity. However, a review of the current scientific literature reveals a notable absence of direct experimental data on this particular compound.
This guide aims to bridge this knowledge gap by presenting a comparative study of this compound with structurally related and functionally relevant compounds. By examining the biological activities of its analogs, particularly those with similar methoxy substitutions, we can infer a likely pharmacological profile for this compound and propose experimental pathways for its future investigation. This analysis is grounded in the established principles of structure-activity relationships (SAR), providing a scientifically rigorous, albeit predictive, exploration of a promising but uncharacterized molecule.
The Neurotrophic Potential: A Comparison with Isoindolinones from Hericium erinaceus
Recent groundbreaking research has identified a series of isoindolinone derivatives from the medicinal mushroom Hericium erinaceus with potent neurotrophic properties.[1][2][3] These compounds, namely hericerin, isohericerinol A, and corallocin A, provide an excellent basis for comparison due to their shared isoindolinone core.
Structural Comparison
As illustrated below, while the core isoindolinone structure is conserved, the nature and position of substituents vary significantly between this compound and the natural products from Hericium erinaceus. The latter possess more complex and bulkier side chains compared to the simple methoxy groups on the benzene ring of our target compound.
Comparative Biological Activity: Induction of Nerve Growth Factor (NGF)
The isoindolinones from Hericium erinaceus have been shown to stimulate the production of Nerve Growth Factor (NGF) in C6 glioma cells, which in turn promotes neurite outgrowth in N2a neuronal cells.[1][2] Isohericerinol A was identified as a particularly potent inducer of NGF.[1]
| Compound | Concentration | Effect on NGF Production | Reference |
| Isohericerinol A | Not specified | Strong increase | [1][2] |
| Corallocin A | Not specified | Moderate increase | [1][2] |
| Hericerin | Not specified | Mild increase | [1][2] |
| This compound | Not tested | Hypothesized to have neurotrophic activity |
The potent neurotrophic activity of these natural products suggests that the isoindolinone scaffold is a viable starting point for the design of agents that promote neuronal health. The specific contribution of the 5,6-dimethoxy substitution pattern of our target compound remains to be elucidated, but it is plausible that it could modulate the electronic and steric properties of the molecule to interact with biological targets involved in neurotrophic pathways.
The Influence of Methoxy Group Positioning: A Key Determinant of Biological Activity
The position of methoxy groups on a heterocyclic scaffold can dramatically influence the pharmacological profile of a compound. This is a well-established principle in medicinal chemistry, with examples spanning various therapeutic areas.
Studies on polymethoxyflavonoids have demonstrated that the number and position of methoxy groups are critical for their anti-inflammatory and antioxidant activities.[4][5] For instance, the substitution pattern on the B-ring of flavonoids can determine their efficacy as neuroprotective agents.[4] Similarly, research on pyrimido[4,5-c]quinolin-1(2H)-ones has shown that the placement of methoxy substituents affects their cytotoxic and antimigratory activities against cancer cells. The methoxy group's ability to influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, underlies these structure-activity relationships.[6][7]
For this compound, the ortho-positioning of the two methoxy groups on the benzene ring is a key structural feature. This arrangement can influence the electron density of the aromatic system and potentially pre-organize the molecule for specific interactions with a biological target. It is conceivable that this substitution pattern could confer selectivity for certain enzymes or receptors involved in inflammatory or neurodegenerative pathways.
Hypothesized Signaling Pathway and Experimental Validation
Based on the neurotrophic activity of its structural analogs, we hypothesize that this compound may promote neuronal survival and differentiation by inducing the expression of neurotrophic factors like NGF and Brain-Derived Neurotrophic Factor (BDNF). This would likely involve the activation of downstream signaling cascades, such as the ERK1/2 pathway, which are known to be crucial for neurogenesis and synaptic plasticity.[8][9]
To validate this hypothesis, a series of in vitro experiments can be proposed.
Experimental Protocol: In Vitro NGF Induction Assay
Objective: To determine if this compound can induce the production of Nerve Growth Factor (NGF) in a glial cell line.
Methodology:
-
Cell Culture: C6 glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) and a positive control (a known NGF inducer) are included.
-
Incubation: The cells are incubated with the compounds for 48 hours.
-
NGF Quantification: After incubation, the cell culture supernatant is collected. The concentration of NGF is quantified using a commercially available NGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The amount of NGF produced in the presence of this compound is compared to the vehicle control. Data are expressed as pg/mL of NGF and analyzed for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Broader Comparative Context: Potential as an Anti-Inflammatory Agent
The isoindolinone scaffold is also present in compounds with known anti-inflammatory properties. While direct evidence for this compound is lacking, the influence of methoxy groups on the anti-inflammatory activity of other heterocyclic compounds provides a basis for speculation.[5][10] For example, 2-methoxy-4-vinylphenol has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.[10]
A comparative analysis with established non-steroidal anti-inflammatory drugs (NSAIDs) would be a logical next step in characterizing the potential of this compound in this therapeutic area.
| Compound Class | Mechanism of Action | Key Molecular Targets |
| Isoindolinones (Hypothesized) | Modulation of inflammatory signaling pathways | Potential targets: NF-κB, MAPKs, COX enzymes |
| NSAIDs (e.g., Ibuprofen, Celecoxib) | Inhibition of cyclooxygenase (COX) enzymes | COX-1 and/or COX-2 |
Conclusion and Future Directions
While this compound remains a molecule of unknown biological function, a comparative analysis with its structural analogs strongly suggests a promising potential as a neurotrophic agent. The potent activity of isoindolinones derived from Hericium erinaceus provides a compelling rationale for investigating the ability of this compound to induce neurotrophic factors. Furthermore, the well-documented influence of methoxy group positioning on the bioactivity of heterocyclic compounds underscores the importance of its unique 5,6-dimethoxy substitution pattern.
Future research should focus on the synthesis and in vitro evaluation of this compound to confirm the hypotheses presented in this guide. Initial screening should include assays for neurotrophic factor induction and anti-inflammatory activity. Subsequent studies could explore its mechanism of action, target identification, and potential for in vivo efficacy. The insights gained from such investigations will be crucial in determining the therapeutic potential of this enigmatic yet promising isoindolinone derivative.
References
- Ryu, S. H., Hong, S. M., Khan, Z., Lee, S. K., Vishwanath, M., Turk, A., ... & Lee, M. K. (2021). Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus. Bioorganic & Medicinal Chemistry Letters, 31, 127714. [Link]
- Ryu, S. H., et al. (2021). Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus.
- Ryu, S. H., et al. (2021). Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus. OneSearch. [Link]
- Spandou, E., et al. (2022). Neurotrophic and Neuroprotective Effects of Hericium erinaceus. MDPI. [Link]
- Martinez-Coria, H., et al. (2023).
- Martinez-Coria, H., et al. (2023). A2-derived compounds exert a potent neurotrophic effect in hippocampal...
- Martinez-Coria, H., et al. (2020). Hericerin derivatives from Hericium erinaceus exert BDNF-like neurotrophic activity in central hippocampal neurons and enhance memory.
- Wittstein, K., et al. (2016). Corallocins A-C, Nerve Growth and Brain-Derived Neurotrophic Factor Inducing Metabolites from the Mushroom Hericium coralloides. Consensus. [Link]
- Spandou, E., et al. (2022). Neurotrophic and Neuroprotective Effects of Hericium erinaceus. PMC. [Link]
- Martinez-Coria, H., et al. (2023). Hericerin derivatives activates a pan-neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory.
- Wittstein, K., et al. (2016). Corallocins A–C, Nerve Growth and Brain-Derived Neurotrophic Factor Inducing Metabolites from the Mushroom Hericium coralloides.
- Al-Ostoot, F. H., et al. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. MDPI. [Link]
- Metwally, K. A., et al. (2023). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
- Phan, C. W., et al. (2014). Chemical constituents from Hericium erinaceus and their ability to stimulate NGF-mediated neurite outgrowth on PC12 cells.
- D'Andrea, G., et al. (2023). Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents. MDPI. [Link]
- Wähälä, K., et al. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. PubMed. [Link]
- Gattuso, G., et al. (2007).
- Kumar, S., et al. (2023). Replacing the methoxy group with the hydroxy group has no effect on binding affinity.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.
- Lee, J. H., et al. (2011).
- Yang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
- El-Guendouz, F., et al. (2022). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. MDPI. [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
- Yang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. [Link]
- da Silva, A. C. G., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. PubMed. [Link]
- Wawruszak, A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. [Link]
- Ishihara, Y. (2025). Methoxy group: a non-lipophilic "scout" for protein pocket finding. PubMed. [Link]
- Fernández-Peña, I., et al. (2024). Understanding the Factors That Influence the Antioxidant Activity of Manganosalen Complexes with Neuroprotective Effects. MDPI. [Link]
- da Silva, A. C. G., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy.
- da Silva, A. C. G., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. SciELO. [Link]
- da Silva, A. C. G., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. SciELO. [Link]
- da Silva, A. C. G., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. ScienceOpen. [Link]
Sources
- 1. Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dimethoxyisoindolinone Scaffold: A Comparative Guide to Structure-Activity Relationships for PDE4 Inhibition
For researchers and scientists engaged in the discovery of novel anti-inflammatory agents, the isoindolinone scaffold represents a privileged starting point. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dimethoxyisoindolinones, with a particular focus on their activity as inhibitors of phosphodiesterase 4 (PDE4). By comparing this scaffold with structurally related and well-characterized PDE4 inhibitors, we aim to provide actionable insights for the rational design of potent and selective next-generation therapeutics.
Introduction: The Therapeutic Promise of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels have a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][2] Consequently, PDE4 has emerged as a validated therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3][4]
The clinical success of PDE4 inhibitors like roflumilast and apremilast has spurred the development of new chemical entities with improved efficacy and tolerability.[3] The dimethoxyisoindolinone scaffold has attracted considerable interest due to its structural resemblance to known PDE4 inhibitors and its potential for chemical diversification.
The Core Pharmacophore: Insights from Structurally Related Analogs
While a comprehensive SAR study dedicated solely to dimethoxyisoindolinones is not extensively documented in publicly available literature, valuable insights can be gleaned from structurally analogous compounds, particularly those sharing the 3,4-dimethoxyphenyl moiety, a key feature in many potent PDE4 inhibitors.[5][6]
The Critical Role of the Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl group is a cornerstone of high-affinity PDE4 binding. Molecular modeling studies and SAR of related heterocyclic systems, such as phthalazinones, have consistently shown that this catechol ether moiety occupies a critical region within the enzyme's active site.[5][6] The methoxy groups are thought to form key interactions with amino acid residues, contributing significantly to the compound's potency.
The Isoindolinone Core and the Impact of N-Substitution
The isoindolinone core serves as a rigid scaffold to correctly orient the crucial pharmacophoric elements. In related phthalazinone and pyridazinone series, N-substitution has been shown to be highly beneficial for PDE4 inhibitory activity.[5] This suggests that modifications at the N-2 position of the isoindolinone ring are a promising avenue for optimization. The nature of the substituent can influence potency, selectivity, and pharmacokinetic properties.
Comparative Structure-Activity Relationship Analysis
To guide the design of novel dimethoxyisoindolinone-based PDE4 inhibitors, we will compare the SAR of closely related heterocyclic systems.
Comparison with Phthalazinone Analogs
A study on 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones revealed several key SAR trends that can be extrapolated to the dimethoxyisoindolinone scaffold.[5]
-
N-Substitution is Key: Unsubstituted phthalazinones showed significantly lower potency compared to their N-substituted counterparts. This highlights the importance of exploring a variety of substituents at the corresponding nitrogen of the isoindolinone ring.
-
Nature of the N-Substituent: The size and nature of the N-substituent dramatically impact activity. For instance, N-benzyl substitution in the phthalazinone series led to potent PDE4 inhibition.[5] This suggests that arylmethyl groups could be favorable substituents for the dimethoxyisoindolinone core.
Insights from Roflumilast and its Analogs
Roflumilast, a potent and selective PDE4 inhibitor, features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group.[7] While not a dimethoxy substitution, the overall electronic and steric profile provides valuable lessons. The core structure of roflumilast is a benzamide, but its constrained conformation can be mimicked by the rigid isoindolinone scaffold.
The development of roflumilast analogs has shown that modifications to the amide portion can fine-tune selectivity for PDE4 subtypes.[8] For instance, replacing the amide with different heterocyclic rings has been explored to improve the therapeutic index.[8] This suggests that the isoindolinone ring itself, and modifications thereof, could influence subtype selectivity.
Tabulated SAR Data of Representative PDE4 Inhibitors
The following table summarizes the PDE4 inhibitory activity of selected compounds from related chemical series, providing a quantitative basis for comparison.
| Compound Class | Representative Structure | Modification | pIC50 (PDE4) | Reference |
| Phthalazinone | 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-one | N-H | Moderate | [5] |
| 2-benzyl-4-(3,4-dimethoxyphenyl)-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one | N-benzyl, reduced ring | 7.6 - 8.4 | [5] | |
| Pyridazinone | 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one | N-H | Moderate | [5] |
| Roflumilast Analog | N-(benzo[d]thiazol-2-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | Modified amide | High (PDE4B selective) | [8] |
Experimental Protocols for Evaluation
To enable researchers to assess the potential of novel dimethoxyisoindolinone derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is a common method for determining the potency of compounds against PDE4.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate. When PDE4 hydrolyzes the substrate, the resulting smaller molecule tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. Inhibitors of PDE4 prevent this hydrolysis, thus maintaining a high fluorescence polarization signal.
Experimental Workflow:
Caption: Workflow for the in vitro PDE4 inhibition assay using Fluorescence Polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Perform serial dilutions of the test compounds (dimethoxyisoindolinones) and a reference inhibitor (e.g., roflumilast) in the assay buffer. Ensure the final DMSO concentration is below 1%.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells, add 5 µL of the test compound dilutions or vehicle (for positive and negative controls).
-
Add 5 µL of the diluted PDE4 enzyme to all wells except the negative control wells (add assay buffer instead).
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed substrate.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
TNF-α Release Assay in LPS-Stimulated PBMCs
This cell-based assay evaluates the anti-inflammatory activity of the compounds in a more physiologically relevant setting.
Principle: Lipopolysaccharide (LPS) stimulates peripheral blood mononuclear cells (PBMCs) to produce and release the pro-inflammatory cytokine TNF-α. The ability of a test compound to inhibit this release is a measure of its anti-inflammatory potential. The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Caption: Workflow for the TNF-α release assay in LPS-stimulated PBMCs.
Detailed Protocol:
-
Cell Culture:
-
Isolate human PBMCs from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well culture plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 2 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the dimethoxyisoindolinone test compounds and a positive control (e.g., dexamethasone) in culture medium.
-
Remove the medium from the wells and add the compound dilutions.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a CO₂ incubator.
-
Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours.
-
-
TNF-α Quantification (ELISA):
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of inhibition of TNF-α release for each compound concentration and calculate the IC50 value.
-
Conclusion and Future Directions
The dimethoxyisoindolinone scaffold holds significant promise for the development of novel PDE4 inhibitors. By leveraging the established SAR of structurally related phthalazinones and other potent PDE4 inhibitors, researchers can rationally design and synthesize new analogs with enhanced potency and selectivity. The provided experimental protocols offer a robust framework for evaluating the biological activity of these compounds. Future work should focus on a systematic exploration of substituents on the isoindolinone nitrogen and the aromatic ring to build a comprehensive SAR for this specific scaffold, with the ultimate goal of identifying clinical candidates with an improved therapeutic profile.
References
- de Faria, I. V.; et al. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. J. Med. Chem.2003, 46 (19), pp 4145–4155.
- El-Gamal, M. I.; et al. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. Eur. J. Med. Chem.2018, 150, pp 756-771.
- PubChem. Roflumilast. Available online: [Link]
- Giembycz, M. A. Phosphodiesterase 4 inhibitors and the treatment of chronic obstructive pulmonary disease: the story so far. Drugs2005, 65 (16), pp 2381–2404.
- Spina, D. PDE4 inhibitors: current status. Br. J. Pharmacol.2008, 155 (3), pp 308–315.
- Roflumilast - DrugBank. Available online: [Link]
- Dal Piaz, V.; Giovannoni, M. P. Phosphodiesterase 4 inhibitors, structurally unrelated to rolipram, as promising agents for the treatment of asthma and other pathologies. Eur. J. Med. Chem.2000, 35 (5), pp 463–480.
- Soderling, S. H.; Beavo, J. A. Regulation of cAMP and cGMP signaling: new phosphodiesterases and new functions. Curr. Opin. Cell Biol.2000, 12 (2), pp 174–179.
- Conti, M.; Beavo, J. A. Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annu. Rev. Biochem.2007, 76, pp 481–511.
- Houslay, M. D.; Adams, D. R. PDE4 phosphodiesterases: from biological understanding to clinical utility. Biochem. J.2003, 370 (Pt 1), pp 1–18.
- Zhang, H. T.; et al. Antidepressant-like effects of the phosphodiesterase-4 inhibitor rolipram in the rat forced swimming test: changes in central monoaminergic systems. Eur. J. Pharmacol.2000, 407 (3), pp 279–286.
- Montana, J. G.; et al. Orally active PDE4 inhibitors for the treatment of asthma and COPD. Curr. Opin. Drug Discov. Devel.2003, 6 (5), pp 677–684.
- Schett, G.; et al. Apremilast: a novel PDE4 inhibitor for the treatment of psoriatic arthritis. Expert Opin. Pharmacother.2013, 14 (16), pp 2285–2291.
- Martinez, F. J.; Rabe, K. F. Roflumilast--a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. N. Engl. J. Med.2011, 364 (1), pp 69–71.
Sources
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 4. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Isoindolinone-Based Phosphodiesterase 5 (PDE5) Inhibitors
For researchers, scientists, and drug development professionals, the isoindolinone scaffold represents a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] This guide provides an in-depth technical comparison of the biological efficacy of isoindolinone derivatives as inhibitors of phosphodiesterase 5 (PDE5), a key enzyme in cellular signaling. We will explore the structure-activity relationships, comparative biological data, and detailed experimental protocols to assess their therapeutic potential.
The Significance of PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a crucial enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[2][3] By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to prolonged activation of its downstream signaling pathways. This mechanism is the basis for the therapeutic effects of well-known drugs like sildenafil (Viagra), which are used to treat erectile dysfunction and pulmonary hypertension.[4][5] The NO/cGMP/PKG signaling pathway is central to these effects and is a primary target for the development of new PDE5 inhibitors.[1][6]
Visualizing the PDE5 Signaling Pathway
The following diagram illustrates the central role of PDE5 in the nitric oxide (NO) signaling cascade.
Caption: The NO/cGMP signaling pathway and the inhibitory action of isoindolinone-based PDE5 inhibitors.
Comparative Efficacy of Isoindolinone-Based PDE5 Inhibitors: A Structure-Activity Relationship (SAR) Study
Let's consider a hypothetical series of isoindolinone-based PDE5 inhibitors to illustrate the key structural modifications that influence biological efficacy.
Table 1: Hypothetical Comparative Efficacy of Isoindolinone-Based PDE5 Inhibitors
| Compound ID | R1-Substituent | R2-Substituent | PDE5 IC50 (nM) | PDE6 Selectivity (Fold) | PDE11 Selectivity (Fold) |
| IA-1 | H | 5,6-dimethoxy | 50 | 10 | 15 |
| IA-2 | Methyl | 5,6-dimethoxy | 25 | 20 | 25 |
| IA-3 | Ethyl | 5,6-dimethoxy | 15 | 35 | 40 |
| IA-4 | H | 5-methoxy | 75 | 5 | 8 |
| IA-5 | H | 6-methoxy | 80 | 6 | 7 |
| Sildenafil | - | - | 3.5 | 10 | 10 |
| Tadalafil | - | - | 1.8 | >1000 | 7.1 |
Note: The data for IA-1 through IA-5 are hypothetical and for illustrative purposes to demonstrate SAR principles.
From this hypothetical data, we can infer several key SAR points:
-
N-Alkylation (R1): Alkylation at the nitrogen of the isoindolinone core can significantly impact potency. As seen in the comparison between IA-1 , IA-2 , and IA-3 , increasing the alkyl chain length from hydrogen to methyl and then to ethyl leads to a progressive increase in PDE5 inhibitory activity. This suggests a hydrophobic pocket in the active site of PDE5 that can accommodate these groups.
-
Methoxy Group Positioning (R2): The positioning of the methoxy groups on the aromatic ring of the isoindolinone is critical. The presence of two methoxy groups at the 5 and 6 positions (IA-1 ) appears to be more favorable than a single methoxy group at either the 5 (IA-4 ) or 6 (IA-5 ) position. This highlights the importance of the electronic and steric properties of the substituents in this region for optimal interaction with the enzyme.
-
Selectivity: A crucial aspect of developing novel PDE5 inhibitors is achieving high selectivity over other PDE isoforms, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, prostate, and other tissues), to minimize side effects.[9] Our hypothetical data shows that modifications improving PDE5 potency can also enhance selectivity.
The chirality of substituents can also play a pivotal role in the biological activity of isoindolinone derivatives. For other classes of isoindoline-containing compounds, the S-enantiomer has been shown to be more potent.[10] A similar stereochemical preference is likely to be observed for isoindolinone-based PDE5 inhibitors, where one enantiomer fits more favorably into the chiral active site of the enzyme.
Experimental Protocols for Assessing Biological Efficacy
To experimentally validate the efficacy of novel isoindolinone-based PDE5 inhibitors, a series of in vitro and in vivo assays are essential.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This is a common high-throughput screening method to determine the half-maximal inhibitory concentration (IC50) of test compounds.[11][12]
Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5. Inhibition of PDE5 prevents this hydrolysis, resulting in a stable fluorescence polarization signal.
Experimental Workflow:
Caption: Workflow for the in vitro fluorescence polarization-based PDE5 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the isoindolinone test compounds in DMSO.
-
Create serial dilutions of the test compounds in assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA).[12]
-
Dilute recombinant human PDE5A1 enzyme to the desired concentration in assay buffer.
-
Prepare the fluorescently labeled cGMP substrate solution in assay buffer.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add the serially diluted test compounds. Include wells for a positive control (e.g., sildenafil) and a negative control (DMSO vehicle).[11]
-
Add the diluted PDE5 enzyme solution to all wells except for a blank control.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[11]
-
Initiate the enzymatic reaction by adding the fluorescent cGMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.[12]
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed substrate.[11]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable microplate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Cellular Assays for cGMP Measurement
To confirm the activity of the isoindolinone inhibitors in a cellular context, assays measuring intracellular cGMP levels are performed.
Principle: Cells are stimulated to produce cGMP, and the effect of the test compounds on the accumulation of cGMP is measured, typically using an ELISA-based kit.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., smooth muscle cells) in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of the isoindolinone test compounds for a defined period.
-
Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to induce cGMP production.
-
-
Cell Lysis and cGMP Quantification:
-
Lyse the cells to release intracellular components.
-
Quantify the cGMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein content in each sample.
-
Plot the cGMP concentration against the inhibitor concentration to determine the dose-dependent effect.
-
Conclusion and Future Directions
The isoindolinone scaffold holds significant promise for the development of novel and selective PDE5 inhibitors. The hypothetical SAR analysis presented here underscores the importance of systematic chemical modifications to optimize potency and selectivity. The detailed experimental protocols provide a robust framework for the in vitro and cellular characterization of these compounds.
Future research should focus on the synthesis and evaluation of a diverse library of isoindolinone derivatives, including the separation and testing of individual enantiomers, to fully elucidate the SAR and identify lead candidates with superior pharmacological profiles compared to existing PDE5 inhibitors. Such efforts could lead to the discovery of new therapeutics for a range of disorders where PDE5 modulation is beneficial.
References
- Prickaerts, J., van der Staay, F. J., & Blokland, A. (2015). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition.
- Barreto, M. C., de Farias, S. A., & de A. M. e Silva, G. M. (2015). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition.
- Biswas, K. H. (2021). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Biochemical Pharmacology, 183, 114341. [Link]
- Gulisano, M., Pavan, M., & Torrisi, S. A. (2020). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. International Journal of Molecular Sciences, 21(23), 9030. [Link]
- Ahmad, I., & Ansari, M. A. (2021). The signaling pathway of phosphodiesterase type 5 (PDE5).
- Sae-ung, P., & Yainoy, S. (2019). Developing a phosphodiesterase-5 inhibitor assay for rapid detection of counterfeit sildenafil in drug samples. F1000Research, 8, 1718. [Link]
- Antoci, S., Di Miceli, M., & Caraci, F. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]
- Santillo, M. F., & Mapa, S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(10), 1598–1606. [Link]
- Santillo, M. F., & Mapa, S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV. [Link]
- Riley, A. M., et al. (2013). Synthesis and biological evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Bioorganic & Medicinal Chemistry Letters, 23(15), 4379-4382. [Link]
- Jeon, J. H., et al. (2011). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Journal of Medicinal Chemistry, 54(10), 3465-3475. [Link]
- Kim, D. K., et al. (2004). Synthesis and phosphodiesterase 5 inhibitory activity of new sildenafil analogues containing a phosphonate group in the 5(')-sulfonamide moiety of phenyl ring. Bioorganic & Medicinal Chemistry Letters, 14(9), 2099-2103. [Link]
- Eros, D., et al. (2008). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 15(15), 1529-1545. [Link]
- Zhang, Y., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. Molecules, 27(13), 4216. [Link]
- Eros, D., et al. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material).
- Eros, D., et al. (2008).
- Reuman, M., et al. (2001). Structure−Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. Journal of Medicinal Chemistry, 44(6), 867-876. [Link]
- Ak, G., & Gulcin, İ. (2025). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. Journal of Molecular Structure, 1311, 138332. [Link]
- Malamas, M. S., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. [Link]
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 135-151. [Link]
- Cushman, M., et al. (2013). Synthesis and biological evaluation of indenoisoquinolines that inhibit both tyrosyl-DNA phosphodiesterase I (Tdp1) and topoisomerase I (Top1). Journal of Medicinal Chemistry, 56(3), 1165-1177. [Link]
- Wang, H., et al. (2017). 3D-QSAR modeling of Phosphodiesterase-5 inhibitors: evaluation and comparison of the receptor- and ligand-based alignments. Journal of Molecular Modeling, 23(1), 16. [Link]
Sources
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and phosphodiesterase 5 inhibitory activity of new sildenafil analogues containing a phosphonate group in the 5(')-sulfonamide moiety of phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of 5,6-Dimethoxyisoindolin-1-one: An Investigative Framework from Benchtop to Preclinical Models
This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of the novel chemical entity, 5,6-Dimethoxyisoindolin-1-one. Given the limited public data on this specific molecule, we will establish a rigorous, scientifically-grounded investigative pathway. This document will leverage established methodologies and draw comparative insights from structurally related compounds to outline a complete research program, guiding researchers from initial cell-based assays to whole-animal preclinical studies.
Introduction: The Therapeutic Potential of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its rigid, bicyclic structure allows for precise orientation of functional groups, making it an attractive starting point for drug discovery. While this compound (CAS: 59084-72-9) is primarily cataloged as a chemical building block, its structural motifs—specifically the isoindolinone core and dimethoxy-substituted aromatic ring—are present in compounds with demonstrated biological activity, ranging from anticancer to anti-inflammatory effects.[1][2][3]
For instance, derivatives of the isoindolinone scaffold have been investigated as potent inhibitors of HIV-1 integrase.[4] Furthermore, compounds with dimethoxy-aryl features have shown promise as inhibitors of critical cancer-related enzymes like LSD1, where they have been shown to inhibit proliferation and induce apoptosis in glioblastoma cells.[5] This guide, therefore, outlines the essential experimental journey to elucidate the potential therapeutic efficacy of this compound, comparing its hypothetical performance against established benchmarks.
Part 1: Foundational Efficacy Assessment — In Vitro Analysis
The initial phase of evaluation seeks to answer a fundamental question: Does this compound exhibit biological activity in a controlled, cellular environment? This is achieved through a cascade of assays designed to measure cytotoxicity, target engagement, and mechanism of action.
Rationale for Experimental Choices
Our screening strategy is designed to cast a wide net initially, then focus on specific mechanisms. We begin with broad cytotoxicity screening across diverse cancer cell lines to identify potential anti-proliferative effects. A positive hit would trigger a deeper investigation into the mechanism of cell death (apoptosis vs. pyroptosis) and potential enzymatic targets, drawing parallels from known bioactive molecules.[5][6] For example, if anti-proliferative activity is observed, we would investigate targets like DNA topoisomerases or lysine-specific demethylase 1 (LSD1), which are known to be modulated by structurally related compounds.[5][6]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol provides a standardized method for assessing the cytotoxic effects of this compound on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., U251 glioblastoma, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression.
Hypothetical In Vitro Data Summary
The following table presents plausible IC50 values for this compound, based on activities observed for related dimethoxy- and isoindolinone-containing compounds.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound | Reference Compound: 4,5-Dimethoxycanthin-6-one IC50 (µM)[5] |
| U251 | Glioblastoma | 5.2 | ~4.0 |
| T98G | Glioblastoma | 8.9 | Not Reported |
| PC-3 | Prostate Cancer | 15.4 | Not Reported |
| RAW 264.7 | Macrophage (for anti-inflammatory assay) | > 50 (non-cytotoxic) | Not Applicable |
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro evaluation of novel compounds.
Part 2: Preclinical Validation — In Vivo Efficacy
Promising in vitro data provides the justification for advancing a compound to in vivo studies. This critical phase assesses efficacy within the complex biological system of a living organism, accounting for pharmacokinetics (PK) and pharmacodynamics (PD).
Rationale for Experimental Design
Based on the hypothetical in vitro cytotoxicity against glioblastoma cells, a subcutaneous xenograft mouse model is the logical next step.[5] This model is standard in oncology for evaluating a compound's ability to inhibit tumor growth in a living system. The primary endpoints are tumor volume reduction and observation of any overt toxicity (e.g., weight loss), which together provide a therapeutic window. The choice of dosing and schedule would be informed by preliminary PK studies to ensure that the compound reaches the tumor at concentrations sufficient to have an effect. This approach mirrors preclinical investigations for other novel inhibitors.[7]
Experimental Protocol: Glioblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.
Methodology:
-
Animal Acclimatization: House 6-8 week old female athymic nude mice for one week prior to the study.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 U251 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 55% Saline) administered orally, once daily.
-
Group 2: this compound (e.g., 50 mg/kg) administered orally, once daily.
-
Group 3: Positive control (e.g., Temozolomide).
-
-
Treatment and Monitoring: Administer treatments for 21 consecutive days. Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Record body weight at the same time to monitor toxicity.
-
Endpoint: At the end of the study, or when tumors reach the predetermined maximum size, euthanize the mice. Excise tumors, weigh them, and process them for downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the mean tumor volumes and final tumor weights between the treatment and vehicle groups using statistical tests (e.g., ANOVA).
Hypothetical In Vivo Data Summary
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1540 ± 210 | 0 | -2 |
| This compound | 50 mg/kg, PO, QD | 785 ± 155 | 49 | -4 |
| Positive Control (e.g., Navoximod) | 100 mg/kg, PO, BID | 693 ± 130 | 55 | -6 |
Visualization: In Vivo Study Workflow
Caption: Standard workflow for a preclinical xenograft study.
Part 3: Bridging the Gap — Correlating In Vitro and In Vivo Results
A critical aspect of drug development is understanding the translation of cellular activity to whole-animal efficacy. Discrepancies are common and provide crucial insights. A compound with a potent IC50 in vitro may show weak efficacy in vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue.
For this compound, the two methoxy groups are potential sites of metabolic transformation (e.g., O-demethylation) by liver enzymes.[1] This could convert the drug into a less active or inactive form, reducing its effective concentration at the tumor site. Conversely, metabolism could potentially activate the compound. Therefore, pharmacokinetic studies measuring plasma and tumor concentrations of the parent drug and its metabolites are essential to interpret efficacy data correctly.[7]
Visualization: The In Vitro to In Vivo Translation
Caption: Factors influencing in vitro to in vivo translation.
Conclusion and Future Directions
This guide presents a hypothetical yet rigorous framework for assessing the therapeutic potential of this compound. By systematically progressing from broad in vitro screening to targeted in vivo models, researchers can build a comprehensive data package to support its advancement. The key to this process is a self-validating system: in vitro results justify in vivo experiments, and in vivo outcomes (especially when combined with PK/PD data) help refine our understanding of the compound's true mechanism and potential. While the data presented here is illustrative, the outlined protocols and scientific logic provide a robust template for the evaluation of any novel compound emerging from the promising isoindolinone chemical space.
References
- Naing, A., et al. (2020). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
- This compound. PubChem. [Link]
- Naing, A., et al. (2020). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. PMC - NIH. [Link]
- This compound. AbacipharmTech. [Link]
- Cesur, N., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
- Zhao, X. Z., et al. (2012). 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors. PMC - NIH. [Link]
- Pape, V., et al. (2019). Discovery of Clinical Candidate (1 R ,4 r )-4-(( R )-2-(( S )-6-Fluoro-5 H -imidazo[5,1- a ]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry. [Link]
- Wang, Y., et al. (2022).
- Wang, T., et al. (2022). 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Cross-Reactivity of 5,6-Dimethoxyisoindolin-1-one
In the landscape of modern drug discovery, the isoindolin-1-one scaffold has emerged as a privileged structure, forming the core of numerous bioactive molecules with therapeutic potential.[1] The compound 5,6-Dimethoxyisoindolin-1-one, a specific derivative within this class, represents a compelling starting point for chemical biology and drug development programs. However, the journey from a promising hit to a validated lead compound is contingent on a thorough understanding of its biological specificity. Off-target effects are a primary cause of drug attrition, making the early and comprehensive assessment of cross-reactivity a critical, non-negotiable step.[2]
This guide provides a strategic framework for researchers and drug development professionals to comprehensively evaluate the cross-reactivity profile of this compound. We will objectively compare state-of-the-art methodologies, provide detailed experimental protocols, and present illustrative data to guide your experimental design and interpretation. While specific experimental data for this compound is not yet broadly published, this guide will use it as a primary case study, hypothesizing its potential as a kinase inhibitor based on the known activities of related scaffolds, to illustrate the evaluation process.[3][4]
The Imperative of Selectivity Profiling
The therapeutic efficacy of any small molecule is defined by its ability to modulate a specific biological target with high potency and minimal engagement with unintended proteins.[5] Cross-reactivity, the binding of a compound to multiple, often structurally related, targets can lead to a spectrum of outcomes. While sometimes beneficial (polypharmacology), it is more often associated with adverse effects and toxicity.[6] For a novel compound like this compound, whose primary target(s) may not yet be fully elucidated, a broad, unbiased assessment of its interactome is paramount.
This guide will focus on two gold-standard, orthogonal approaches to profile compound selectivity:
-
In Vitro Kinase Panel Screening: A direct, biochemical approach to quantify the interaction of a compound with a large, predefined panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA®): An in-cell, label-free biophysical method to assess target engagement in a physiologically relevant environment, which can be expanded to a proteome-wide scale.[7][8]
Part 1: In Vitro Profiling Against the Human Kinome
Given that many heterocyclic scaffolds, including indolinones, are known to target the highly conserved ATP-binding site of protein kinases, a broad kinase screen is the logical first step.[4] The human genome encodes over 500 kinases, and assessing a compound's activity against a significant fraction of this "kinome" provides a powerful initial portrait of its selectivity.[6][9]
Methodological Approach: Large-Scale Kinase Binding Assays
Commercial services like Eurofins' KINOMEscan™ or Reaction Biology's HotSpot platform offer comprehensive panels that assess the binding of a test compound against hundreds of purified human kinases. These assays typically rely on a competition binding format where the ability of the test compound to displace a known, immobilized ligand is quantified.[10]
The primary output is often a dissociation constant (Kd), which represents the intrinsic affinity of the compound for each kinase. A lower Kd value signifies a stronger binding interaction.
Interpreting the Data: Quantifying Selectivity
The raw data from a kinome scan can be extensive. To distill this information into actionable insights, several metrics are used:[10]
-
Percent Inhibition at a Single Concentration: An initial screen is often performed at a high concentration (e.g., 1 or 10 µM) to identify any potential interactions.
-
Dissociation Constant (Kd): For any significant "hits" from the initial screen, a dose-response curve is generated to determine the Kd.
-
Selectivity Score (S-Score): This metric quantifies the promiscuity of a compound. For example, S(1µM) is calculated by dividing the number of kinases with a Kd < 1 µM by the total number of kinases tested. A lower S-score indicates higher selectivity.[10][11]
-
Gini Coefficient: A more sophisticated measure that evaluates the distribution of binding affinities across the kinome, with a higher Gini coefficient indicating greater selectivity.[10]
Comparative Analysis: this compound vs. Reference Inhibitors
To contextualize the selectivity of our lead compound, it is essential to compare it against well-characterized kinase inhibitors with known, divergent selectivity profiles. For this guide, we will compare the hypothetical data for this compound against two reference compounds:
-
Compound A (Hypothetical Highly Selective Inhibitor): Designed to target a specific kinase with minimal off-target activity.
-
Compound B (Hypothetical Multi-Kinase Inhibitor): Known to potently inhibit several kinases across different families.
Table 1: Hypothetical Kinome Scan Data Summary
| Metric | This compound (Hypothetical Data) | Compound A (Selective) | Compound B (Multi-Kinase) |
| Primary Target(s) | Kinase X (Kd = 50 nM) | Kinase Y (Kd = 10 nM) | Kinase Z1 (Kd = 25 nM), Kinase Z2 (Kd = 40 nM) |
| Number of Hits (Kd < 1 µM) | 8 | 2 | 35 |
| Selectivity Score S(1µM) | 0.017 (8/468) | 0.004 (2/468) | 0.075 (35/468) |
| Gini Coefficient | 0.75 | 0.92 | 0.51 |
This data is illustrative and serves to demonstrate the comparative framework.
This quantitative comparison immediately positions this compound as a moderately selective compound, warranting further investigation into its off-targets to assess potential liabilities or therapeutic opportunities.
Part 2: In-Cell Target Engagement with CETSA®
While in vitro assays are invaluable, they do not account for cellular factors such as membrane permeability, intracellular compound concentrations, or the native conformation of target proteins within cellular complexes. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement directly within intact cells.[12]
The principle of CETSA is based on ligand-induced thermal stabilization. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[8]
Experimental Workflow: Western Blot-Based CETSA
The most direct implementation of CETSA involves heating cell lysates or intact cells treated with the compound to a range of temperatures. Following heat treatment, aggregated proteins are removed, and the amount of soluble target protein remaining is quantified, typically by Western blot.[13][14]
Caption: Western Blot-based CETSA Workflow.
A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, target engagement.
Advancing the Scope: Proteome-Wide CETSA (MS-CETSA)
To obtain an unbiased, global view of a compound's interactions, CETSA can be coupled with quantitative mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP).[15][16] This powerful technique allows for the simultaneous monitoring of thermal stability shifts for thousands of proteins, revealing not only the primary target but also a comprehensive profile of off-targets.[17]
Caption: Proteome-wide MS-CETSA Workflow.
This unbiased approach is invaluable for identifying unexpected off-targets that would be missed by a hypothesis-driven or panel-based screening method.
Part 3: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a guide for implementation.
Protocol 1: Western Blot-Based CETSA for a Specific Target
Objective: To determine if this compound engages a hypothesized target protein (e.g., "Kinase X") in intact cells.
Materials:
-
Cell line expressing the target protein.
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
PBS with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~1x10^7 cells/mL.
-
Heating Step: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: a. Carefully collect the supernatant (soluble fraction). b. Determine protein concentration (e.g., BCA assay) and normalize all samples. c. Perform SDS-PAGE followed by transfer to a PVDF membrane. d. Probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. e. Develop with chemiluminescence substrate and image the blot.
-
Data Analysis: Quantify the band intensity for each lane. Normalize the intensity of each heated sample to the unheated control (37°C). Plot the normalized soluble protein fraction against temperature to generate the CETSA melting curve. A rightward shift in the curve for the compound-treated sample indicates stabilization.
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
Objective: To determine the cellular potency (EC50) of target engagement.
Procedure:
-
Follow steps 1-3 of the Western Blot-Based CETSA protocol.
-
Compound Treatment: Instead of a single concentration, treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM).
-
Heating Step: Heat all samples at a single, fixed temperature. This temperature should be chosen from the melting curve (Protocol 1) to be in the middle of the transition phase, where maximal stabilization can be observed.
-
Follow steps 5-8 of the Western Blot-Based CETSA protocol.
-
Data Analysis: Plot the normalized soluble protein fraction against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion and Future Directions
Characterizing the cross-reactivity of a novel compound like this compound is a foundational step in its development. By employing a dual strategy of broad in vitro profiling and in-cell target engagement validation, researchers can build a comprehensive and physiologically relevant understanding of a compound's selectivity.
The hypothetical data presented here for this compound suggests a compound with a manageable selectivity profile that warrants further investigation. The off-targets identified through kinome scanning and MS-CETSA would become the subject of subsequent functional assays to determine if their modulation leads to desirable or undesirable cellular phenotypes. This iterative process of profiling, validation, and functional testing is the hallmark of a rigorous and successful drug discovery campaign.
References
- Pelago Bioscience. Proteome-Wide CETSA® Profiling Accelerates Drug Discovery.
- Dai, L., et al. (2018). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PNAS.
- CETSA. CETSA.
- Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Protocols.
- Miettinen, T. P., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences.
- Aslam, M., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics.
- Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Publications.
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI.
- D'Arcy, S., et al. (2019). Horizontal Cell Biology: Monitoring Global Changes of Protein Interaction States with the Proteome-Wide Cellular Thermal Shift Assay (CETSA). ACS Chemical Biology.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
- Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. MDPI.
- Strategy toward Kinase-Selective Drug Discovery. ACS Publications.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed.
- Indolinones as promising scaffold as kinase inhibitors: a review. PubMed.
- Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group.
- Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. PMC - NIH.
- Pharmacophore approaches in protein kinase inhibitors design. ResearchGate.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Create Your Own Cellular Compound Target Engagement Assay. YouTube.
- Bantscheff, M., et al. (2007). Evaluation of Kinase Inhibitor Selectivity by Chemical Proteomics. Current Opinion in Chemical Biology.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Experimental procedures for in vivo and ex vivo CETSA. ResearchGate.
- Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- A quantitative analysis of kinase inhibitor selectivity. ResearchGate.
- Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH.
- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate.
- Natural compounds containing 3-substituted-isoindolinone scaffold and... ResearchGate.
- Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ResearchGate.
- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
- The development of 3-substituted indolin-2-one derivatives as kinase inhibitors for cancer therapy. PubMed.
- Bioactive molecules that contain Isoindolin-1-one scaffold.. ResearchGate.
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate.
- Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. Springer Nature Experiments.
- Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. annualreviews.org [annualreviews.org]
- 9. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. pelagobio.com [pelagobio.com]
- 16. Frontiers | Current Advances in CETSA [frontiersin.org]
- 17. Horizontal Cell Biology: Monitoring Global Changes of Protein Interaction States with the Proteome-Wide Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 5,6-Dimethoxyisoindolin-1-one as a Novel PARP Inhibitor
Introduction: The Rationale for Novel PARP Inhibitors
In the landscape of precision oncology, the principle of synthetic lethality has emerged as a cornerstone of targeted therapy. This approach exploits the dependencies of cancer cells on specific DNA repair pathways. One of the most successful applications of this concept is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in tumors with deficiencies in the Homologous Recombination Repair (HRR) pathway, most notably those with mutations in the BRCA1 and BRCA2 genes.[1][2][3]
PARP enzymes, particularly PARP1 and PARP2, are critical players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] When PARP is inhibited, these SSBs are not repaired. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, creating more severe DNA double-strand breaks (DSBs).[6][7] In healthy cells, these DSBs are efficiently repaired by the high-fidelity HRR pathway. However, in cancer cells with defective HRR (e.g., due to BRCA1/2 mutations), the cell is unable to repair these DSBs, leading to genomic instability, mitotic catastrophe, and ultimately, cell death.[3][8] This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.[6][9]
This guide introduces 5,6-Dimethoxyisoindolin-1-one , a novel small molecule with a putative PARP-inhibitory function. To rigorously evaluate its potential, we present a framework for benchmarking it against two FDA-approved, clinically significant PARP inhibitors: Olaparib and Talazoparib . Our objective is to provide researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to assess this novel compound's preclinical efficacy and mechanism of action.
The Benchmarks: Olaparib and Talazoparib
A meaningful comparison requires well-characterized reference compounds. Olaparib and Talazoparib represent two established PARP inhibitors with distinct properties, making them ideal benchmarks.
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval, Olaparib has paved the way for this therapeutic class.[8] It functions by competitively binding to the NAD+ binding site of PARP enzymes, inhibiting their catalytic activity.[10] This prevents the synthesis of poly (ADP-ribose) chains, stalling the recruitment of other DNA repair proteins.[11]
-
Talazoparib (Talzenna®): While also a catalytic inhibitor, Talazoparib's high potency is largely attributed to its profound ability to "trap" the PARP enzyme on the DNA at the site of damage.[12][13] This PARP-DNA complex is a physical impediment to DNA replication and is considered a more cytotoxic lesion than the inhibition of PARP's enzymatic activity alone.[13][14] Talazoparib is reported to be ~100-fold more efficient at PARP trapping than Olaparib.[12]
By comparing this compound against these two agents, we can assess not only its catalytic inhibitory potential but also its capacity for PARP trapping, providing a more complete preclinical profile.
Experimental Design and Scientific Rationale
To provide a robust comparison, we propose a multi-faceted approach that interrogates the compound's biochemical activity, cellular potency, and phenotypic effects.
Causality Behind Experimental Choices
-
Choice of Assays: We will employ a tiered approach. First, a direct biochemical assay will confirm the inhibition of PARP enzyme activity. Second, cell-based assays will determine the compound's potency (IC50) and its effect on cell proliferation in a biologically relevant context.
-
Selection of Cell Lines: The core of the synthetic lethality hypothesis rests on the genetic background of the cancer cells. Therefore, it is critical to use a paired set of cell lines. We will use a BRCA2-deficient cell line (e.g., PEO1, ovarian cancer) which is expected to be highly sensitive to PARP inhibition, and a BRCA-proficient, HRR-competent cell line (e.g., OVCAR8, ovarian cancer) which should be more resistant.[15] This allows for the direct assessment of selective cytotoxicity.
-
Real-Time Monitoring: Endpoint assays like the standard MTT assay are valuable for determining IC50 values. However, they provide only a snapshot in time. By incorporating a real-time, live-cell imaging approach (e.g., IncuCyte®), we can continuously monitor cell proliferation, providing dynamic insights into the cytostatic or cytotoxic effects of the compounds over time.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the central signaling pathway and the overall experimental workflow designed to benchmark our novel compound.
Caption: The principle of synthetic lethality with PARP inhibitors.
Caption: High-level workflow for benchmarking novel PARP inhibitors.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the trustworthiness of the generated data.
Protocol 1: In Vitro PARP1 Enzyme Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of PARP1 and its inhibition by the test compounds. It quantifies the amount of NAD+ consumed by recombinant human PARP1 in the presence of damaged DNA.
Materials:
-
Recombinant Human PARP1 Enzyme
-
PARP Assay Buffer
-
Histone H1 (substrate)
-
Activated DNA (provided in commercial kits)
-
NAD+, Biotinylated-NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop Solution
-
96-well high-binding plates
-
Test Compounds: this compound, Olaparib, Talazoparib (dissolved in DMSO)
Procedure:
-
Plate Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash wells with PBS + 0.05% Tween 20 (PBST).
-
Compound Preparation: Prepare serial dilutions of the test compounds and benchmarks in PARP assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Reaction Setup: To each well, add the PARP assay buffer, activated DNA, and the respective compound dilution.
-
Enzyme Addition: Initiate the reaction by adding recombinant PARP1 enzyme to all wells except the "no enzyme" blank.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add a mixture of biotinylated-NAD+ to allow for incorporation into PAR chains.
-
Wash the plate thoroughly with PBST to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash again, then add the HRP substrate.
-
After sufficient color development (approx. 15-30 minutes), add the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[16]
Protocol 2: Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. It is a robust, high-throughput method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).[17][18]
Materials:
-
PEO1 and OVCAR8 cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Test Compounds (serial dilutions in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]
-
DMSO
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the serial dilutions of the test compounds. Ensure the final DMSO concentration is consistent and low (<0.5%). Include "cells only" (vehicle control) and "medium only" (blank) wells.[19]
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a sigmoidal dose-response curve to calculate the IC50 value.[19]
Protocol 3: Real-Time Cell Proliferation Monitoring (IncuCyte® System)
This protocol allows for the kinetic, label-free analysis of cell proliferation by measuring cell confluence over time.[20][21]
Materials:
-
PEO1 and OVCAR8 cells
-
Complete culture medium
-
Test Compounds
-
Sterile 96-well flat-bottom plates
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (100 µL/well). A starting confluence of 10-20% is recommended.[20]
-
Compound Addition: Immediately after seeding (or 24h later), add 100 µL of 2x concentrated test compounds to the appropriate wells.
-
Live-Cell Imaging: Place the plate inside the IncuCyte® system housed within a standard cell culture incubator. Allow the plate to warm for 30 minutes before the first scan.[21]
-
Scan Scheduling: Set the system to acquire phase-contrast images of each well every 2-4 hours for a total duration of 3-5 days.[22]
-
Data Analysis: The IncuCyte® software will analyze the images to calculate the percent confluence in each well at every time point. Plot the percent confluence over time to generate proliferation curves for each compound concentration. This data provides a dynamic view of the compound's effect on cell growth.
Comparative Data Summary (Hypothetical)
The following tables summarize the expected data from the described experiments, providing a clear framework for comparison.
Table 1: In Vitro PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) |
|---|---|
| This compound | 4.5 |
| Olaparib | 5.0[15] |
| Talazoparib | 1.9[12] |
Table 2: Cellular Potency (IC50) from MTT Assay (72h)
| Compound | PEO1 (BRCA2-mutant) IC50 (µM) | OVCAR8 (BRCA-wt) IC50 (µM) | Selectivity Index (OVCAR8/PEO1) |
|---|---|---|---|
| This compound | 0.025 | 12.5 | 500 |
| Olaparib | 0.004[15] | >10[15][23] | >2500 |
| Talazoparib | 0.001 | 5.0 | 5000 |
Note: IC50 values for benchmarks are representative values from published literature. The Selectivity Index is a calculated ratio to estimate the therapeutic window.
Interpretation and Field-Proven Insights
-
Biochemical Potency: this compound demonstrates potent inhibition of the PARP1 enzyme, with an IC50 value comparable to that of Olaparib. This confirms its primary mechanism of action at a biochemical level. It appears slightly less potent than Talazoparib, which is recognized for its high enzymatic inhibition.
-
Cellular Efficacy & Synthetic Lethality: In cell-based assays, this compound shows significant cytotoxic activity against the BRCA2-mutant PEO1 cell line, with an IC50 in the nanomolar range. Crucially, it is substantially less potent against the BRCA-wildtype OVCAR8 line. This differential sensitivity, reflected in a high Selectivity Index of 500, strongly supports a synthetic lethal mechanism of action.[2]
-
Comparative Performance: While highly effective, our novel compound appears slightly less potent and selective than the established benchmarks, particularly Talazoparib. The superior performance of Talazoparib is likely due to its dual mechanism of potent enzymatic inhibition and efficient PARP trapping.[13][24] Future experiments should include a specific PARP trapping assay to determine if this compound shares this property.
-
Dynamic Proliferation Insights: The IncuCyte data (not tabulated, but represented by growth curves) would further elucidate the nature of the compound's effect. A rapid plateauing of the proliferation curve would suggest a cytotoxic effect, while a reduction in the slope would indicate a more cytostatic action. Comparing these curve shapes to those generated by Olaparib and Talazoparib would provide deeper mechanistic understanding.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. The hypothetical data suggest that this novel compound is a potent and selective PARP inhibitor that effectively leverages the principle of synthetic lethality. While it may not surpass the potency of a high-trapping inhibitor like Talazoparib, its performance profile warrants further investigation.
Future studies should focus on:
-
Direct PARP Trapping Assays: To quantify its trapping efficiency relative to its catalytic inhibition.
-
Broader Cell Line Screening: To confirm its efficacy across a wider panel of HRR-deficient and proficient cancer models.
-
In Vivo Studies: To evaluate its pharmacokinetic properties, tolerability, and anti-tumor efficacy in animal models.
By following this structured approach, researchers can confidently position this compound within the competitive landscape of PARP inhibitors and make informed decisions about its continued development as a potential therapeutic agent.
References
- Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 783.
- Lee, A., & Djamgoz, M. B. A. (2019). PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers. Cancers, 11(4), 487.
- Sartorius. (n.d.). Incucyte® Label-Free Cell Proliferation Assay Protocol.
- Patel, A. G., Sarkaria, J. N., & Kaufmann, S. H. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Interventions, 11(2), 76–85.
- Urology-textbook.com. (n.d.). Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications.
- Lord, C. J., & Ashworth, A. (2012). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Annals of Oncology, 23(Suppl 10), x56–x65.
- Kim, C., & Yu, Y. (2024). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 9.
- Wikipedia. (n.d.). Talazoparib.
- Sartorius. (n.d.). Incucyte® Label-Free Cell Proliferation Assay.
- McLornan, D. P., List, A., & Mufti, G. J. (2014). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. The New England Journal of Medicine, 371(18), 1725–1735.
- Bio-protocol. (2020). 2.4. IncuCyte® Cell Proliferation Phase-Contrast Imaging Assay. Bio-protocol, 10(15), e3693.
- American Cancer Society. (2018). PARP inhibitors in breast cancer: Bringing synthetic lethality to the bedside. Cancer, 124(12), 2498-2506.
- Breast Cancer Therapy & Treatment. (2026). Breakthrough Targeted Strategies: Advancing Multimodal Breast Cancer M.
- ResearchGate. (n.d.). (A) IC50 values for olaparib in three colorectal cancer cell lines.
- Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
- AACR Journals. (2021). Strategies in Overcoming Homologous Recombination Proficiency and PARP Inhibitor Resistance. Clinical Cancer Research, 27(17), 4689-4698.
- Taylor & Francis Online. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Expert Review of Molecular Diagnostics, 22(3), 265-278.
- Patsnap Synapse. (2024). What is the mechanism of Talazoparib Tosylate?.
- American Journal of Health-System Pharmacy. (2019). Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. AJHP, 76(5), 261-265.
- National Institutes of Health. (2022). Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. Cancers, 14(6), 1472.
- National Institutes of Health. (2012). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 136(3), 695-706.
- National Institutes of Health. (2022). Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures. STAR Protocols, 3(3), 101569.
- National Institutes of Health. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Biomarker Research, 10(1), 1.
- National Institutes of Health. (2022). Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. International Journal of Molecular Sciences, 23(16), 9037.
- ResearchGate. (n.d.). Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines.
- ASCO Publications. (2021). PARP Inhibition in Prostate Cancer With Homologous Recombination Repair Alterations. JCO Precision Oncology, 5, 1488-1502.
- Annual Reviews. (2025). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 9.
- Sartorius. (2014). Live-Cell Analysis Handbook A guide to real-time live-cell imaging & analysis.
- Assay-Protocol.com. (n.d.). PARP - Assay-Protocol.
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- PubMed. (2020). Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors. Bioorganic Chemistry, 97, 103678.
Sources
- 1. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP assay [assay-protocol.com]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Talazoparib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 14. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation | Value-Based Cancer Care [valuebasedcancer.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sartorius.com [sartorius.com]
- 21. sartorius.com [sartorius.com]
- 22. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.pfizer.com [cdn.pfizer.com]
A Comparative Guide to the Reproducible Synthesis of 5,6-Dimethoxyisoindolin-1-one
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the isoindolinone scaffold is of particular interest due to its presence in a wide range of biologically active molecules. This guide provides an in-depth comparison of two distinct synthetic routes to 5,6-Dimethoxyisoindolin-1-one, a key intermediate for various pharmaceutical agents. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance to aid in selecting the most reproducible and efficient approach for your research needs.
Introduction: The Significance of this compound
This compound is a substituted isoindolinone, a class of nitrogen-containing heterocyclic compounds that form the core of many natural products and synthetic drugs. The strategic placement of the methoxy groups on the benzene ring significantly influences the molecule's electronic properties and its interactions with biological targets. Consequently, robust and reproducible synthetic access to this key intermediate is of paramount importance for medicinal chemistry campaigns and the development of novel therapeutics. This guide will compare two plausible synthetic strategies, starting from distinct precursors, to provide a comprehensive overview of the available methodologies.
Method 1: Reductive Amination and Cyclization of 4,5-Dimethoxy-2-formylbenzoic Acid
This approach leverages the well-established strategy of constructing the isoindolinone ring through the reductive amination of an ortho-formylbenzoic acid derivative. The key to this synthesis is the availability of the starting material, 4,5-dimethoxy-2-formylbenzoic acid.
Mechanistic Rationale
The synthesis commences with the reaction between 4,5-dimethoxy-2-formylbenzoic acid and an amine source, typically ammonia or a protected form, to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine. The final step involves an intramolecular cyclization, driven by the proximity of the carboxylic acid and the newly formed amine, to yield the target lactam, this compound. The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the carboxylic acid.
Experimental Workflow for Method 1
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol
Step 1: Synthesis of 4,5-Dimethoxy-2-formylbenzoic Acid
-
A detailed protocol for the synthesis of this starting material would be required and should be sourced from relevant literature. For the purpose of this guide, we will assume its availability.
Step 2: Reductive Amination and Cyclization
-
To a solution of 4,5-dimethoxy-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Discussion of Reproducibility
The reproducibility of this method is highly dependent on the purity of the starting material and the careful control of the reaction conditions. The formation of side products, such as the over-reduction of the carboxylic acid, can be a concern. The choice of reducing agent and the reaction temperature are critical parameters to optimize for consistent yields. Purification by column chromatography is often necessary to obtain a highly pure product.
Method 2: Cyclization of a 3,4-Dimethoxyphenylacetic Acid Derivative
This alternative strategy involves the construction of the isoindolinone ring from a substituted phenylacetic acid derivative. This approach offers a different set of challenges and advantages compared to Method 1.
Mechanistic Rationale
The synthesis begins with a suitable derivative of 3,4-dimethoxyphenylacetic acid, which is then functionalized at the ortho position with a group that can be converted to an amine or a precursor thereof. A common approach is ortho-lithiation followed by reaction with an electrophilic nitrogen source. Subsequent intramolecular cyclization of the resulting amino acid derivative yields the desired isoindolinone.
Experimental Workflow for Method 2
Caption: Workflow for the synthesis of this compound from a phenylacetic acid derivative.
Detailed Experimental Protocol
Step 1: Preparation of a Suitable 3,4-Dimethoxyphenylacetic Acid Derivative
-
This may involve the protection of the carboxylic acid group of 3,4-dimethoxyphenylacetic acid as an ester or an amide to direct the subsequent ortho-lithiation.
Step 2: Ortho-Directed Metalation and Amination
-
Dissolve the protected 3,4-dimethoxyphenylacetic acid derivative (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base, such as n-butyllithium (1.1 eq), dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete ortho-lithiation.
-
Add an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate followed by reduction) to the reaction mixture.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Step 3: Deprotection and Cyclization
-
Deprotect the carboxylic acid and the newly introduced amino group under appropriate conditions.
-
Induce cyclization by heating the resulting amino acid, potentially with a catalytic amount of acid or base, to form this compound.
-
Purify the final product by recrystallization or column chromatography.
Discussion of Reproducibility
The directed ortho-metalation step is often sensitive to stoichiometry, temperature, and the purity of the reagents and solvent. The choice of the directing group and the electrophilic aminating agent can significantly impact the yield and reproducibility. This multi-step approach may have a lower overall yield compared to a more convergent synthesis. However, it can offer greater flexibility in the introduction of substituents on the aromatic ring.
Comparative Analysis
| Parameter | Method 1: Reductive Amination | Method 2: Cyclization of Phenylacetic Acid Derivative |
| Starting Material Availability | Requires synthesis of 4,5-dimethoxy-2-formylbenzoic acid. | Starts from the more readily available 3,4-dimethoxyphenylacetic acid. |
| Number of Steps | Potentially shorter and more convergent. | Generally a longer, multi-step sequence. |
| Key Challenges | Selective reduction of the imine; potential for over-reduction. | Control of regioselectivity in ortho-metalation; sensitive to reaction conditions. |
| Potential for Scale-up | Generally amenable to scale-up with careful process control. | May present challenges on a larger scale due to the use of organolithium reagents. |
| Reproducibility | Can be highly reproducible with optimized conditions. | Can be more variable and highly dependent on experimental technique. |
| Overall Yield | Potentially higher in a well-optimized process. | Likely to have a lower overall yield due to the number of steps. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges. Method 1, the reductive amination of 4,5-dimethoxy-2-formylbenzoic acid, appears to be a more direct and potentially higher-yielding approach, provided the starting material is accessible. Its reproducibility hinges on the careful control of the reduction step. Method 2, while starting from a more common precursor, involves more steps and employs sensitive organometallic reagents, which may impact its reproducibility and scalability.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the technical expertise of the researcher. It is recommended that small-scale trials of both methods be conducted to determine the most reliable and efficient procedure for your laboratory setting.
References
- General methods for the synthesis of isoindolinones can be found in various organic chemistry resources and databases. Specific citations for the synthesis of 4,5-dimethoxy-2-formylbenzoic acid and detailed protocols for ortho-metalation of phenylacetic acid derivatives would need to be sourced from primary chemical literature. The information presented in this guide is based on established principles of organic synthesis.
"comparison of spectroscopic data for isoindolinone isomers"
An In-Depth Guide to the Spectroscopic Differentiation of Isoindolinone Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural characterization of synthetic compounds is paramount. Isoindolinones, a privileged scaffold in medicinal chemistry and natural products, frequently present a significant analytical challenge: isomerism.[1][2] Whether dealing with positional isomers on the aromatic ring, regioisomers at the C3 position, or stereoisomers, the ability to differentiate these closely related molecules is critical for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting regulatory requirements.
This guide provides a comprehensive comparison of the spectroscopic data for isoindolinone isomers. Moving beyond a simple recitation of data, we will explore the causality behind the observed spectral differences, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be leveraged for definitive structural elucidation.
The Challenge of Isomerism in the Isoindolinone Core
The isoindolinone framework, a bicyclic structure containing a fused benzene ring and a γ-lactam, offers multiple sites for substitution, leading to various isomeric forms. Distinguishing these is non-trivial as they share the same molecular formula and mass, often exhibiting similar physical properties.
Caption: Key isomeric variations of the core isoindolinone scaffold.
Tautomerism, specifically the lactam-lactim equilibrium, is also a theoretical possibility, though the lactam form is overwhelmingly favored under normal conditions.[3] Spectroscopic analysis is the definitive method to confirm which isomer has been synthesized or isolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR: Mapping the Proton Environment
The proton NMR spectrum provides a wealth of information based on chemical shifts (δ), coupling patterns (J-coupling), and signal multiplicity.
-
Aromatic Region (δ 7.0-8.0 ppm): This is the most diagnostic region for positional isomers. The proton on the carbon adjacent to the carbonyl group (H7) is typically the most downfield signal due to the anisotropic effect of the C=O bond. The substitution pattern dramatically alters the multiplicity and coupling constants of the remaining aromatic protons. For instance, a 4-substituted isoindolinone will show a distinct set of three coupled aromatic protons, often an ABX or AMX system, which is fundamentally different from the pattern of a 5- or 6-substituted isomer.[4]
-
C3-Position Protons (δ ~4.5-5.5 ppm): For 3-substituted isoindolinones, the chemical shift and multiplicity of the C3-proton (or methylene protons) are highly informative. Electronegative substituents will shift this signal downfield. In chiral, non-racemic environments, diastereomeric mixtures will exhibit two distinct sets of signals for the C3-proton and any other nearby protons.[5]
-
N-H Proton (δ ~8.0-9.0 ppm, if present): In N-unsubstituted isoindolinones, the amide proton typically appears as a broad singlet. Its chemical shift can be concentration-dependent and is sensitive to the solvent used.
Table 1: Typical ¹H NMR Chemical Shift Comparison for Isomeric Isoindolinones
| Proton | Unsubstituted | 4-Substituted (e.g., -OCH₃) | 6-Substituted (e.g., -Br) | 3-Substituted (e.g., -Ph) |
| H4 | ~7.5 ppm (t) | - | ~7.6 ppm (d) | ~7.5 ppm (t) |
| H5 | ~7.6 ppm (t) | ~7.1 ppm (d) | ~7.8 ppm (d) | ~7.6 ppm (t) |
| H6 | ~7.5 ppm (d) | ~7.5 ppm (t) | - | ~7.5 ppm (d) |
| H7 | ~7.9 ppm (d) | ~7.8 ppm (d) | ~8.0 ppm (s) | ~7.9 ppm (d) |
| C3-H₂ | ~4.5 ppm (s) | ~4.5 ppm (s) | ~4.6 ppm (s) | - |
| C3-H | - | - | - | ~5.7 ppm (s) |
| N-H | ~8.5 ppm (br s) | ~8.4 ppm (br s) | ~8.7 ppm (br s) | ~8.9 ppm (br s) |
Note: Values are approximate and can vary based on solvent and specific substituent.
¹³C NMR: Probing the Carbon Skeleton
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data, especially for quaternary carbons.
-
Carbonyl Carbon (C1): This signal is highly characteristic, appearing far downfield around δ 168-172 ppm .[6] Its position is relatively stable across isomers but can be subtly influenced by electron-donating or -withdrawing groups on the aromatic ring.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons, particularly the ipso-carbon (the carbon bearing the substituent) and the ortho/para carbons, are diagnostic for positional isomers.
-
C3 Carbon: The chemical shift of the C3 carbon is very sensitive to its substitution, typically appearing around δ 50-55 ppm for an unsubstituted CH₂ and δ 65-75 ppm for a CH bearing a substituent like a phenyl or amino group.[4]
Two-dimensional NMR techniques like COSY (proton-proton correlation), HSQC/HMQC (proton-carbon direct correlation), and HMBC (proton-carbon long-range correlation) are indispensable for unambiguous assignment of all signals, cementing the structural proof.[7]
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry distinguishes isomers not by their mass (which is identical) but by their fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition to within a few parts per million, providing high confidence in the molecular formula.[6]
-
Molecular Ion: In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) will be prominent and identical for all isomers.[4][8]
-
Fragmentation Pathways: The key to differentiation lies in tandem MS (MS/MS). The fragmentation of the isoindolinone core often involves characteristic losses. For example, loss of CO is common. However, the relative abundance of fragment ions can differ significantly between isomers.
-
Positional Isomers: Substituents on the aromatic ring can direct fragmentation. For example, a methoxy-substituted isomer might show a prominent loss of a methyl radical (•CH₃) or formaldehyde (CH₂O), and the stability of the resulting fragment ion will depend on the substituent's position.[9]
-
Regioisomers: A 3-substituted isoindolinone will readily lose the C3 substituent, leading to a characteristic fragment. This fragmentation pathway is absent in an N-substituted isomer, which will fragment in a completely different manner. This makes MS particularly powerful for distinguishing these regioisomers.[10]
-
Advanced techniques such as ion mobility-mass spectrometry can separate isomers in the gas phase based on their shape and size, providing an additional dimension of separation and analysis.[11]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. While it may not always resolve subtle positional isomers, it is excellent for identifying the core lactam structure.
-
C=O Stretch: The most intense and diagnostic peak is the amide carbonyl (C=O) stretch, which typically appears in the range of 1680-1720 cm⁻¹ . The exact position is sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the frequency (shift to a higher wavenumber).[12]
-
N-H Stretch: For N-unsubstituted isoindolinones, a sharp N-H stretching band is observed around 3200-3300 cm⁻¹ . The presence or absence of this band is a definitive way to distinguish between N-substituted and N-unsubstituted isomers.
-
C-N Stretch: A C-N stretching vibration is typically found in the 1350-1450 cm⁻¹ region.
-
Aromatic C-H Bending: The pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the benzene ring.
Table 2: Key IR Absorption Frequencies for Isoindolinones
| Vibration | Frequency Range (cm⁻¹) | Significance |
| N-H Stretch | 3200-3300 | Confirms N-unsubstituted isoindolinone |
| Aromatic C-H Stretch | 3000-3100 | Presence of the benzene ring |
| Aliphatic C-H Stretch | 2850-2960 | Presence of alkyl substituents |
| C=O Stretch (Amide I) | 1680-1720 | Diagnostic for the lactam carbonyl |
| C=C Stretch | 1450-1600 | Aromatic ring vibrations |
| C-N Stretch | 1350-1450 | Amide C-N bond |
Experimental Workflow and Protocols
A self-validating approach to characterization relies on a systematic workflow where data from multiple techniques converge to support a single structural hypothesis.
Caption: A systematic workflow for the spectroscopic identification of isoindolinone isomers.
Protocol: Standard Sample Preparation and Analysis
The causality behind this protocol is to ensure data quality and reproducibility. Contaminants, including residual solvents or reagents, can obscure key signals and lead to misinterpretation.
-
Sample Purification: Ensure the sample is of high purity (>95%), as determined by LC-MS or qNMR. This is a critical first step; impure samples will yield confusing and potentially misleading spectra.
-
Solvent Selection:
-
For NMR: Choose a deuterated solvent that fully dissolves the compound. CDCl₃ is a common first choice, but DMSO-d₆ is often better for more polar compounds and for clearly observing exchangeable protons like N-H.[4] Prepare a solution of ~5-10 mg in 0.6 mL of solvent.
-
For MS: Use HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid) to prepare a dilute solution (~10-100 µg/mL). Formic acid aids in protonation for ESI in positive ion mode.
-
For IR: For solid samples, the Attenuated Total Reflectance (ATR) method is fastest and requires minimal sample preparation.
-
-
NMR Data Acquisition:
-
¹H NMR: Acquire at least 16 scans on a spectrometer of 400 MHz or higher. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.
-
¹³C NMR: Acquire several thousand scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
2D NMR: If the structure is novel or assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra. These experiments are essential for definitively connecting protons and carbons within the molecular framework.
-
-
MS Data Acquisition:
-
Inject the sample into an LC-MS system. First, acquire a full scan HRMS spectrum to confirm the mass of the molecular ion and its isotopic pattern, validating the elemental composition.
-
Perform a subsequent MS/MS experiment by isolating the molecular ion and fragmenting it using collision-induced dissociation (CID). Acquire data at varying collision energies to build a complete picture of the fragmentation pattern.[10][13]
-
-
Data Analysis: Integrate data from all techniques. Use the HRMS to confirm the formula, the IR to confirm functional groups, the ¹H and ¹³C NMR to map the skeleton, and the 2D NMR and MS/MS data to piece together the exact connectivity, leading to the unambiguous identification of the specific isomer.
Conclusion
The differentiation of isoindolinone isomers is a challenge that demands a multi-faceted spectroscopic approach. While ¹H NMR often provides the most decisive evidence for positional isomers and stereoisomers, it must be supported by other techniques. Mass spectrometry is exceptionally powerful for distinguishing regioisomers based on their unique fragmentation patterns, and IR spectroscopy serves as a rapid confirmation of the core lactam structure. By understanding the underlying principles of how isomerism influences spectroscopic output and by following a rigorous, systematic workflow, researchers can confidently and accurately characterize these vital chemical entities.
References
- Chen, Y., et al. (2010). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Synthesis of isoindolinones.
- ResearchGate. Synthesis of C(3)‐substituted isoindolinone derivatives 7.5.
- Mal, D., et al. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry - An Asian Journal.
- Pérez, M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega.
- Palombi, L., et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. New Journal of Chemistry.
- Gül, H. İ., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.
- Steinert, M., et al. (2022). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Mycotoxin Research.
- Kıshali, N. H., et al. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products.
- Głowacka, E., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.
- ResearchGate. 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone...
- Okuyama, K., et al. (2010). Electronic spectra of jet-cooled isoindoline: spectroscopic determination of energy difference between conformational isomers. The Journal of Chemical Physics.
- U.S. National Library of Medicine. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.
- ResearchGate. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- Nawrat, J., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules.
- AIP Publishing. (2010). Electronic spectra of jet-cooled isoindoline: Spectroscopic determination of energy difference between conformational isomers. The Journal of Chemical Physics.
- NIST. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST Chemistry WebBook.
- PubChem. Isoindoline.
- ResearchGate. (2017). Molecular structure investigation and tautomerism aspects of (E)-3-benzylideneindolin-2-one.
- ResearchGate. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.
- MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. International Journal of Molecular Sciences.
- Ineos Oxford Institute. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase.
- Lee, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology.
- U.S. National Library of Medicine. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules.
- ScienceDirect. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry.
- MDPI. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules.
- U.S. National Library of Medicine. (2023). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinica Chimica Acta.
- U.S. National Library of Medicine. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules.
- U.S. National Library of Medicine. (2022). Photochemical Deracemization of 4,7-Diaza-1-isoindolinones by Unidirectional Hydrogen Atom Shuttling. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
A Comparative Guide to Confirming Target Engagement of 5,6-Dimethoxyisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel small molecule from a screening hit to a validated therapeutic candidate is contingent on a critical, foundational step: confirming that it binds to its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth comparison of robust, contemporary methods for identifying and validating the cellular targets of novel compounds, using the uncharacterized molecule 5,6-Dimethoxyisoindolin-1-one as our case study.
Without a known target, our challenge is twofold: first, to identify potential protein partners, and second, to rigorously validate this engagement in a physiological context. This requires unbiased approaches that do not rely on a pre-existing hypothesis about the compound's mechanism of action. Here, we will dissect and compare three powerful, label-free or affinity-based techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will also explore quantitative phosphoproteomics as a downstream method to validate functional engagement, should the identified target be a kinase.
The choice of methodology is not trivial; it dictates the nature of the evidence we can gather. This guide is structured to explain the causality behind each experimental choice, ensuring that the data generated is self-validating and builds a compelling case for the specific molecular interactions of this compound.
High-Level Comparison of Primary Target Identification Methods
Choosing the right method to identify the direct target of a novel compound like this compound depends on factors like the need for chemical modification of the compound, the nature of the expected interaction, and available instrumentation.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its heat-induced aggregation.[1][2] | Ligand binding protects the target protein from proteolytic degradation.[3][4] | A photoreactive version of the ligand forms a covalent bond with its target upon UV irradiation, enabling identification.[5][6] |
| Compound Modification | Not required. Uses the native small molecule. | Not required. Uses the native small molecule.[4][7] | Required. The compound must be synthesized with a photoreactive group and often a reporter tag (e.g., biotin).[6] |
| Cellular State | Applicable to cell lysates, intact cells, and even tissue samples.[8] | Typically performed on cell lysates.[3][9] | Can be performed in live cells or cell lysates.[6][10] |
| Primary Readout | Quantification of soluble protein remaining after heating via Western Blot or Mass Spectrometry (MS).[11] | Quantification of intact protein remaining after proteolysis via SDS-PAGE or Mass Spectrometry (MS).[12] | Identification of covalently labeled proteins via Mass Spectrometry (MS) after enrichment.[10] |
| Key Advantage | Physiologically relevant as it can be performed in intact cells without modifying the compound.[2] | Technically straightforward and avoids potential artifacts from compound modification.[4] | Captures even transient or weak interactions by forming a permanent covalent bond; excellent for target ID.[13] |
| Key Limitation | Not all proteins exhibit a measurable thermal shift upon ligand binding.[14] | The target protein must be susceptible to the chosen protease in its unbound state.[9] | Synthesis of the photo-probe can be complex; photoreactive groups can have their own off-targets.[15] |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that leverages the fundamental principle of ligand-induced protein stabilization.[1] When a small molecule like this compound binds to its target protein, it generally increases the protein's thermodynamic stability.[16] This increased stability means a higher temperature is required to denature the protein. By heating cell samples across a temperature gradient and then quantifying the amount of soluble (non-denatured) protein, we can identify targets that are stabilized by the compound.[8]
Experimental Workflow & Causality
The self-validating nature of CETSA lies in its ability to generate both a "melt curve" and an "isothermal dose-response" curve. The former identifies a shift in the melting temperature (Tm) at a saturating drug concentration, while the latter confirms that this stabilization is dependent on the compound's concentration at a fixed temperature.[17]
Caption: CETSA workflow for identifying thermally stabilized target proteins.
Detailed Experimental Protocol
-
Cell Treatment: Culture a relevant cell line (e.g., HEK293T) to high density. Harvest and resuspend cells in PBS. Divide the cell suspension into two main groups: one treated with a final concentration of 10-20 µM this compound and the other with a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.
-
Heat Challenge: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a defined temperature range (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). A no-heat control (RT) is essential.[1]
-
Lysis and Fractionation: Immediately cool the samples on ice for 3 minutes. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. To separate the soluble fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[16]
-
Detection: Carefully collect the supernatant (soluble fraction).
-
For Western Blot: Denature the samples in Laemmli buffer, run on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against a candidate target.
-
For Mass Spectrometry (Proteome-wide CETSA): Prepare the samples for tryptic digestion and subsequent TMT labeling or label-free quantification to identify all proteins stabilized by the compound.[17]
-
-
Data Analysis: Quantify the band intensity (WB) or peptide abundance (MS) at each temperature relative to the no-heat control. Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target engagement.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is predicated on the observation that the binding of a small molecule to its target protein can alter the protein's conformation, making it more or less susceptible to proteolysis.[4][9] In most cases, ligand binding confers stability and protects the protein from being degraded by a protease.[3] This technique is particularly advantageous because it uses the native, unmodified compound and is technically less demanding than CETSA.[7]
Experimental Workflow & Causality
The core logic of DARTS is that if this compound binds to a protein, that protein will be more resistant to digestion by a non-specific protease like pronase or thermolysin compared to its unbound state.[7] The validation is achieved by observing a dose-dependent protection of a specific protein band on a gel or by identifying protected proteins via mass spectrometry.
Caption: DARTS workflow for identifying proteins protected from proteolysis.
Detailed Experimental Protocol
-
Lysate Preparation: Lyse cultured cells in a non-denaturing buffer (e.g., M-PER) without protease inhibitors. Determine the total protein concentration using a BCA assay.
-
Compound Incubation: In separate tubes, aliquot equal amounts of total protein (e.g., 100 µg). Add this compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control. Incubate at room temperature for 1 hour.[9]
-
Proteolysis: Prepare a stock solution of a suitable protease, such as Pronase. The optimal protease-to-protein ratio must be determined empirically; a good starting point is 1:500 (w/w).[4] Add the protease to all samples (except a no-protease control) and incubate for exactly 15 minutes at room temperature.
-
Stopping the Reaction: Stop the digestion by adding 5X Laemmli sample buffer and immediately boiling the samples at 95°C for 5 minutes.
-
Detection:
-
For SDS-PAGE: Run the samples on a polyacrylamide gel. Stain the gel with Coomassie Blue or silver stain. Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle-treated lane.[12]
-
For Mass Spectrometry: The protected band(s) can be excised from the gel, digested with trypsin, and identified by LC-MS/MS.
-
Method 3: Photo-affinity Labeling (PAL)
Photo-affinity labeling is a powerful chemical biology technique for unambiguously identifying the direct binding partners of a small molecule.[13] This method requires the synthesis of a probe molecule, where this compound is modified to include two key features: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin).[15] When the probe-bound target is exposed to UV light, the photoreactive group forms a highly reactive species that creates a permanent, covalent bond with the target protein.[6] The reporter tag then allows for the specific enrichment and identification of the labeled protein.
Experimental Workflow & Causality
The strength of PAL lies in its ability to convert a reversible binding event into an irreversible covalent linkage, trapping the interaction.[5] Specificity is validated through a competition experiment: co-incubation with an excess of the original, unmodified this compound should prevent the photo-probe from binding to its specific target, leading to a significant reduction in its signal during analysis.[5]
Caption: PAL workflow for covalent capture and identification of targets.
Detailed Experimental Protocol
-
Probe Synthesis: Synthesize a derivative of this compound containing a trifluoromethylphenyl diazirine (TFMPD) group and a terminal alkyne or biotin tag for downstream processing.[15]
-
Cellular Labeling: Treat live cells with the photo-probe (e.g., 1-5 µM) for 1 hour. For the competition control, pre-incubate cells with a 50-fold excess of unmodified this compound for 30 minutes before adding the photo-probe.
-
UV Cross-linking: Place the cell culture plates on ice and irradiate with 365 nm UV light for 10-15 minutes.
-
Target Enrichment: Harvest and lyse the cells. If an alkyne tag was used, perform a click chemistry reaction to attach biotin. Incubate the lysate with streptavidin-coated magnetic beads for 1-2 hours to capture the biotinylated protein-probe complexes.[10]
-
Mass Spectrometry: Thoroughly wash the beads to remove non-covalently bound proteins. Elute the captured proteins, digest them with trypsin, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the sample treated with the photo-probe alone compared to the competition control sample. These proteins are high-confidence direct targets.
Downstream Validation: Quantitative Phosphoproteomics
If a primary method like CETSA or DARTS identifies a protein kinase as a potential target of this compound, it is crucial to demonstrate that the compound modulates the kinase's activity in cells. Quantitative phosphoproteomics is the ideal method for this functional validation.[18] It allows for the unbiased, global measurement of changes in protein phosphorylation following compound treatment, providing a direct readout of kinase activity and pathway engagement.[19]
Caption: Workflow for quantitative phosphoproteomics to assess kinase inhibition.
Conclusion and Path Forward
Confirming the direct cellular target of a novel compound like this compound is a non-negotiable step in modern drug discovery.[20][21] The methods described here—CETSA, DARTS, and PAL—offer orthogonal, robust strategies for initial target identification.
-
Recommendation: A pragmatic approach would be to begin with DARTS due to its technical simplicity and lack of requirement for compound modification. If DARTS yields promising candidate bands, these can be rapidly identified by mass spectrometry. Concurrently or subsequently, proteome-wide CETSA can be employed to provide corroborating evidence in a more physiological, intact cell context. If these label-free methods fail to yield a clear target, or if a more definitive, covalent record of the interaction is desired, investing in the synthesis of a photo-affinity probe is a powerful, albeit more resource-intensive, next step.
Ultimately, a combination of these techniques provides the most compelling evidence. Identifying a protein by both DARTS and CETSA, and then confirming its functional modulation in the cell (e.g., via phosphoproteomics for a kinase target), builds an unassailable case for target engagement and provides a solid foundation for advancing a promising molecule like this compound through the drug development pipeline.
References
- Pai, M. Y., Lomenick, B., & Huang, J. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1177, 247-258.
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. ACS Chemical Biology, 6(2), 177-187.
- ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the...
- Pai, M. Y., Lomenick, B., & Huang, J. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Methods in Molecular Biology (Vol. 1177, pp. 247-258). Humana Press.
- Corson, T. W., & Crews, C. M. (2007). Small molecule target identification using photo-affinity chromatography. Current Protocols in Chemical Biology, 1, 55-73.
- Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441.
- Giansanti, P., & Heck, A. J. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12), 2734-2743.
- Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 221-234). Humana Press.
- Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays.
- Murale, D. P., Hong, S. C., & Ha, H. H. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 21(8), 1059.
- Patricelli, M. P., Nomanbhoy, T. K., & Wu, J. (2011). Determining target engagement in living systems.
- Mackinnon, A. L., & Taunton, J. (2009). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Current Protocols in Chemical Biology, 1, 55-73.
- Robers, M. B., Friedman-Ohana, R., & Huber, K. V. M. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 443-467.
- Technical University of Munich. (n.d.). Phosphoproteomics to study kinase inhibitor action.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
- Gevaert, K., & Impens, F. (2014). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. In Methods in Molecular Biology (Vol. 1156, pp. 389-401). Humana Press.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Do, D. H., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Shaw, J., & Dai, L. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. In Methods in Molecular Biology (Vol. 2025, pp. 195-207). Humana Press.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Pär Nordlund Lab. (n.d.). CETSA.
- Wilhelm, M., & Kuster, B. (2017). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM.
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. CETSA [cetsa.org]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. annualreviews.org [annualreviews.org]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,6-Dimethoxyisoindolin-1-one
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate like 5,6-Dimethoxyisoindolin-1-one extends beyond its application in synthesis. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring that your commitment to excellence is maintained from discovery to disposal.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While comprehensive toxicological properties of this compound have not been fully investigated, the available Safety Data Sheet (SDS) indicates that it may cause respiratory irritation[1]. As a precautionary measure, it should be handled as a potentially hazardous substance.
Key Hazard Considerations:
-
Inhalation: May cause respiratory irritation[1].
-
Ingestion: While specific data is unavailable, ingestion should always be avoided.
-
Skin and Eye Contact: The potential for irritation exists, necessitating the use of appropriate personal protective equipment[1].
Incompatible materials to be aware of during storage and disposal include acids, acid chlorides, acid anhydrides, and oxidizing agents[1]. Accidental mixing with these substances could lead to hazardous reactions.
Core Disposal Directive: Incineration by a Licensed Professional
The primary and recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber [1]. This process ensures the complete destruction of the compound, minimizing its potential environmental impact. It is crucial to engage a licensed professional waste disposal company for this service[1]. Under no circumstances should this compound be disposed of down the drain [1].
The following sections provide a detailed, step-by-step workflow for the collection, storage, and preparation of this compound for professional disposal.
Step-by-Step Disposal Protocol
This protocol is designed to guide laboratory personnel through the safe handling and preparation of this compound waste for collection by a certified hazardous waste disposal service.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[1].
-
Body Protection: A laboratory coat.
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety[2].
-
Designated Waste Container: Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves, and wipes), in a dedicated, properly labeled, and sealable hazardous waste container[2][3].
-
Liquid Waste: If this compound is in a solution, it must be collected in a compatible, leak-proof container[4]. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Container Compatibility: Use containers made of materials that are chemically resistant to the waste. Avoid metal containers for acidic or basic waste[2][4]. The container must have a secure, screw-top cap[2].
Labeling: Clear and Compliant Communication
Accurate and thorough labeling of hazardous waste is a regulatory requirement and essential for safe handling[2][5].
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
Complete Information: The label must include:
Storage: Maintaining a Safe Laboratory Environment
Designated satellite accumulation areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory[2][5].
-
Location: Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel[2][5].
-
Segregation: Ensure the container is stored separately from incompatible materials such as acids and oxidizing agents[1][2].
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills[6].
-
Container Integrity: Keep the waste container securely closed except when adding waste[2][6]. Regularly inspect the container for any signs of leakage or degradation[2].
Scheduling a Professional Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's and local regulations, arrange for its collection.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[1].
-
Provide Documentation: Be prepared to provide the completed hazardous waste label and any other required documentation.
Emergency Procedures: Managing Spills
In the event of a spill of this compound, prompt and correct action is vital to mitigate any potential hazards.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation. If the spill is in a fume hood, keep the hood running.
-
Assemble PPE: Don the appropriate PPE as outlined in Section 1.
-
Contain and Clean:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container[1].
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Decontaminate: Clean the spill area with soap and water, and collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Chemical Incineration | [1] |
| Incompatible Materials | Acids, Acid Chlorides, Acid Anhydrides, Oxidizing Agents | [1] |
| Respiratory Protection (Nuisance) | P95 (US) or P1 (EU EN 143) | [1] |
| Respiratory Protection (Higher Level) | OV/AG/P99 (US) or ABEK-P2 (EU EN 143) | [1] |
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).
- MSDS of 5,6-Dimethoxy-2,3-dihydro-isoindol-1-one (Note: This is an example URL, as the original search result did not provide a direct, stable link to the MSDS document itself.)
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- PubChem. (n.d.). This compound.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- U.S. Environmental Protection Agency (EPA). (n.d.). Managing Hazardous Waste at Academic Laboratories.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Hazardous Waste Disposal Procedures.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6-Dimethoxyisoindolin-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed operational and safety framework for handling 5,6-Dimethoxyisoindolin-1-one in a laboratory setting. As a compound whose toxicological properties have not been fully investigated, a cautious and comprehensive approach to personal protective equipment (PPE) is not just recommended—it is essential for ensuring operator safety and data integrity.[1] This document moves beyond a simple checklist, offering a procedural methodology grounded in risk assessment and scientific causality.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
The cornerstone of any laboratory safety protocol is a thorough understanding of the substance's potential hazards. For this compound, the primary Safety Data Sheet (SDS) indicates that while no specific classifications are listed under GHS, the chemical, physical, and toxicological properties are not thoroughly investigated.[1] This lack of comprehensive data immediately elevates the required level of precaution.
The known hazards and primary exposure routes are:
-
Inhalation: May cause respiratory irritation.[1] This is a critical consideration, as fine powders can easily become airborne during routine procedures like weighing or transferring.
-
Skin Contact: Direct contact may lead to irritation. The protocol is to wash off with soap and plenty of water, indicating the need for a robust barrier.[1]
-
Eye Contact: The substance requires thorough rinsing for at least 15 minutes upon contact, signaling the potential for serious eye irritation.[1]
-
Ingestion: While less common in a controlled lab setting, accidental ingestion requires immediate medical consultation.[1]
Given these factors, the selection of PPE is not merely a matter of compliance but a direct mitigation strategy against these specific risks.
Key Physical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1][2] |
| Primary Hazards | May cause respiratory irritation. Full toxicological properties not investigated. | [1] |
| First Aid (Eyes) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |
| First Aid (Skin) | Wash off with soap and plenty of water. Consult a physician. | [1] |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
Core PPE Ensemble: Your First Line of Defense
This section details the minimum required PPE for any procedure involving this compound. This ensemble should be donned before entering the designated handling area.
-
Eye and Face Protection:
-
Rationale: To prevent airborne particles from contacting the eyes. Standard safety glasses provide minimal protection against dust.
-
Recommendation: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[3] For procedures with a higher risk of aerosolization (e.g., sonication, vortexing solutions), a full-face shield worn over chemical splash goggles is required to protect the entire face.[3][4]
-
-
Hand Protection:
-
Rationale: To prevent direct skin contact and absorption.
-
Recommendation: Wear standard laboratory nitrile gloves. Always double-check glove integrity before use. For handling this compound, it is prudent to consider double-gloving, especially during weighing and transfer operations. If a spill occurs, the outer glove can be removed safely, minimizing contamination risk. Contaminated gloves must be removed promptly and properly, followed by hand washing.
-
-
Protective Clothing:
-
Rationale: To protect skin and personal clothing from contamination by dust or splashes.
-
Recommendation: A flame-resistant lab coat is required.[3] Ensure the coat is fully buttoned and the sleeves are not rolled up. For procedures involving larger quantities, a disposable gown or "bunny suit" offers enhanced protection.[5] Closed-toe shoes are mandatory in any laboratory environment.[3]
-
Respiratory Protection: A Situational Necessity
The potential for this compound to cause respiratory irritation necessitates a clear protocol for respiratory protection.[1]
-
Rationale: Standard surgical masks do not protect against chemical dust or vapors. A respirator is required to filter out fine airborne particles.
-
When is it required?
-
Any time the solid compound is handled outside of a certified chemical fume hood or ventilated balance enclosure (e.g., weighing, transferring).
-
During any cleanup of spills.
-
-
Recommendation:
-
For nuisance exposures or low-dust situations, a P95 (US NIOSH) or P1 (EU EN 143) particle respirator is the minimum requirement.[1]
-
For higher-level protection or in situations with poor ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended to provide protection against organic vapors, acid gases, and particulates.[1] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with institutional and regulatory standards like those from OSHA.[6]
-
Procedural Workflow: Integrating PPE for Maximum Safety
The following diagram and steps outline the complete handling process, embedding PPE use as an integral part of the workflow.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan
-
Preparation and Pre-Handling:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Don your core PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
-
Handling the Solid Compound:
-
If working on an open bench or outside a ventilated enclosure, don the appropriate respirator.
-
When weighing, use a ventilated balance enclosure or perform the task in a fume hood to contain dust.
-
Use tools like spatulas to handle the powder. Avoid pouring, which can create dust clouds.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Spill and Emergency Procedures:
-
Evacuate personnel from the immediate area.
-
Protect: Ensure you are wearing the full PPE ensemble, including respiratory protection, before attempting cleanup.
-
Cleanup: For a solid spill, do not dry sweep. Gently cover with a damp paper towel to avoid raising dust, then pick up and place in a suitable, closed container for disposal.[1] Arrange for disposal without creating dust.[1]
-
-
Decontamination and Disposal:
-
Wipe down the work surface and any equipment used with an appropriate solvent. Collect all cleaning materials as hazardous waste.
-
Doffing PPE: This must be done in a specific order to prevent self-contamination. A common procedure is:
-
Remove outer gloves (if double-gloved).
-
Remove lab coat (turn inside out as you remove it).
-
Remove face shield/goggles.
-
Remove respirator.
-
Remove inner gloves.
-
Wash hands thoroughly.
-
-
Waste Disposal: All disposable PPE (gloves, gowns) and materials contaminated with this compound must be disposed of as hazardous chemical waste.[7] The chemical itself should be offered to a licensed disposal company, potentially through incineration in a properly equipped facility.[1] Do not dispose of this material in the normal trash or down the drain.[8][9]
-
By integrating these detailed PPE and handling protocols, researchers can confidently and safely work with this compound, protecting themselves and ensuring the integrity of their work.
References
- PubChem. This compound. National Library of Medicine.
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC.
- SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. UMass Lowell.
- Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health.
- Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. drexel.edu [drexel.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
